Product packaging for Laninamivir octanoate-d3(Cat. No.:)

Laninamivir octanoate-d3

Cat. No.: B15144127
M. Wt: 475.6 g/mol
InChI Key: UKTIJASCFRNWCB-KPQPBROHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Laninamivir octanoate-d3 is a useful research compound. Its molecular formula is C21H36N4O8 and its molecular weight is 475.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H36N4O8 B15144127 Laninamivir octanoate-d3

Properties

Molecular Formula

C21H36N4O8

Molecular Weight

475.6 g/mol

IUPAC Name

(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2-hydroxy-3-octanoyloxy-1-(trideuteriomethoxy)propyl]-3,4-dihydro-2H-pyran-6-carboxylic acid

InChI

InChI=1S/C21H36N4O8/c1-4-5-6-7-8-9-16(28)32-11-14(27)18(31-3)19-17(24-12(2)26)13(25-21(22)23)10-15(33-19)20(29)30/h10,13-14,17-19,27H,4-9,11H2,1-3H3,(H,24,26)(H,29,30)(H4,22,23,25)/t13-,14+,17+,18+,19+/m0/s1/i3D3

InChI Key

UKTIJASCFRNWCB-KPQPBROHSA-N

Isomeric SMILES

[2H]C([2H])([2H])O[C@@H]([C@H]1[C@@H]([C@H](C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)[C@@H](COC(=O)CCCCCCC)O

Canonical SMILES

CCCCCCCC(=O)OCC(C(C1C(C(C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)OC)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Laninamivir Octanoate-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laninamivir octanoate is a long-acting inhaled neuraminidase inhibitor used for the treatment and prophylaxis of influenza. Administered as a prodrug, it undergoes hydrolysis in the respiratory tract to its active form, laninamivir. This guide elucidates the core mechanism of action of laninamivir, its inhibitory activity against various influenza virus strains, and the detailed experimental protocols used to determine its efficacy. Laninamivir octanoate-d3 is a deuterated version of laninamivir octanoate, often used as an internal standard in pharmacokinetic studies. Its mechanism of action is identical to the non-deuterated form.

Core Mechanism of Action: Neuraminidase Inhibition

Laninamivir octanoate is administered via inhalation, delivering the prodrug directly to the primary site of influenza virus replication in the respiratory tract.[1][2] Endogenous esterases in the airway epithelium hydrolyze the octanoate ester, releasing the active drug, laninamivir.[1]

Laninamivir is a potent and competitive inhibitor of the influenza virus neuraminidase (NA) enzyme.[3] Neuraminidase is a crucial surface glycoprotein that facilitates the release of progeny virions from infected host cells by cleaving sialic acid residues. By binding to the active site of the neuraminidase enzyme, laninamivir prevents this cleavage, causing newly formed viral particles to aggregate on the cell surface and preventing their release and subsequent infection of other cells.[3] This ultimately halts the spread of the infection within the host.

One of the key features of laninamivir is its prolonged retention in the lungs, which allows for a single-dose administration.[1][2]

Signaling Pathway and Molecular Interactions

The inhibitory action of laninamivir is a result of its high-affinity binding to the conserved active site of the neuraminidase enzyme. The chemical structure of laninamivir is designed to mimic the natural substrate of neuraminidase, sialic acid.

G cluster_0 Influenza Virus Replication Cycle cluster_1 Mechanism of Laninamivir Action Virus_Attachment 1. Virus Attachment & Entry into Host Cell Viral_Replication 2. Viral Replication & Assembly Virus_Attachment->Viral_Replication Virion_Budding 3. Progeny Virion Budding Viral_Replication->Virion_Budding Sialic_Acid Sialic Acid Residues on Host Cell and Virion Virion_Budding->Sialic_Acid Neuraminidase Neuraminidase (NA) Enzyme Sialic_Acid->Neuraminidase NA Cleavage Virion_Release 4. Virion Release & Spread of Infection Neuraminidase->Virion_Release NA_Inhibition Competitive Inhibition of Neuraminidase Neuraminidase->NA_Inhibition Target of Inhibition Laninamivir_Octanoate Laninamivir Octanoate (Inhaled Prodrug) Esterases Pulmonary Esterases Laninamivir_Octanoate->Esterases Hydrolysis in Lungs Laninamivir Laninamivir (Active Drug) Esterases->Laninamivir Laninamivir->NA_Inhibition No_Release Aggregation of Virions & Inhibition of Release NA_Inhibition->No_Release G A Prepare Reagents: - Neuraminidase Inhibitor Dilutions - Virus Suspension - MUNANA Substrate - Stop Solution B Dispense serial dilutions of Laninamivir into 96-well plate A->B C Add standardized virus suspension to each well B->C D Incubate at Room Temperature (e.g., 45 minutes) C->D E Add MUNANA substrate to all wells D->E F Incubate at 37°C (e.g., 60 minutes) E->F G Add Stop Solution to each well F->G H Measure Fluorescence (Excitation: ~360nm, Emission: ~450nm) G->H I Data Analysis: - Plot Fluorescence vs. Concentration - Calculate IC50 Value H->I

References

An In-depth Technical Guide to the Isotopic Labeling and Stability of Laninamivir Octanoate-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isotopic labeling of Laninamivir octanoate with deuterium to produce Laninamivir octanoate-d3. It details the rationale behind the isotopic labeling strategy, proposes a synthetic pathway, and discusses the anticipated stability profile of the labeled compound. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of antiviral therapeutics, particularly in the context of utilizing isotopically labeled internal standards for pharmacokinetic and metabolic studies. While specific experimental data for this compound is not publicly available, this guide consolidates information from related compounds and general principles of isotopic labeling to provide a robust theoretical framework.

Introduction to Laninamivir Octanoate

Laninamivir octanoate is a long-acting neuraminidase inhibitor used for the treatment and prophylaxis of influenza.[1] It is a prodrug that, upon administration, is hydrolyzed to its active form, laninamivir.[2] The octanoate ester moiety enhances the lipophilicity of the drug, leading to prolonged retention in the respiratory tract and allowing for a single-dose administration.[1]

The primary route of bioactivation and degradation of laninamivir octanoate is through ester hydrolysis. Understanding the stability and metabolic fate of this prodrug is crucial for optimizing its therapeutic efficacy and for developing accurate analytical methods for its quantification in biological matrices.

Isotopic Labeling of Laninamivir Octanoate

Isotopically labeled compounds, particularly those incorporating deuterium (²H or D), are invaluable tools in drug development. They are frequently used as internal standards in mass spectrometry-based bioanalytical assays due to their chemical similarity to the analyte but distinct mass.[3][4] The use of a deuterated internal standard can significantly improve the accuracy and precision of quantitative analyses.[3]

For Laninamivir octanoate, a deuterated version, "this compound," is a logical choice for an internal standard. The "-d3" designation suggests the incorporation of three deuterium atoms. A chemically plausible and common location for such labeling is the methoxy group at the C7 position of the neuraminic acid scaffold, resulting in a trideuteromethoxy group (-OCD₃). This position is generally stable and less likely to undergo exchange with protons from the surrounding environment.

Proposed Synthesis of this compound

While a specific synthetic protocol for this compound is not publicly documented, a plausible route can be inferred from the known synthesis of Laninamivir octanoate and general deuteration techniques.[5][6] A key step would involve the introduction of the deuterated methyl group.

Proposed Synthetic Scheme:

A potential synthetic route could start from a protected zanamivir derivative. The key steps would be:

  • Protection of functional groups: The amino and carboxyl groups of a suitable zanamivir precursor are protected.

  • Deuteromethylation: The hydroxyl group at the C7 position is methylated using a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄).

  • Esterification: The hydroxyl group at the C9 position is esterified with octanoyl chloride to introduce the octanoate side chain.

  • Deprotection: The protecting groups are removed to yield this compound.

A patent for the preparation of Laninamivir octanoate describes the methylation of a zanamivir intermediate.[6] Adapting this step with a deuterated reagent is a feasible approach.

Stability of this compound

The stability of a drug molecule is a critical parameter that influences its shelf-life, formulation, and in vivo performance. For Laninamivir octanoate, the primary degradation pathway is the hydrolysis of the octanoate ester bond to release the active drug, laninamivir.

The introduction of deuterium at the methoxy group is not expected to directly influence the rate of ester hydrolysis through a primary kinetic isotope effect, as the C-D bonds are not broken during this reaction. However, secondary isotope effects could subtly influence the reaction kinetics.

The primary advantage of using this compound in stability studies is as an internal standard for accurately quantifying the degradation of the non-labeled drug over time under various stress conditions (e.g., pH, temperature, enzymatic).

Anticipated Degradation Profile

The degradation of this compound is expected to mirror that of the unlabeled compound, with the principal degradation product being laninamivir-d3.

Table 1: Anticipated Degradation Products of this compound

Parent CompoundDegradation PathwayPrimary Degradation Product
This compoundEster HydrolysisLaninamivir-d3

Experimental Protocols

The following are generalized experimental protocols for the synthesis and stability testing of this compound, based on established methods for similar compounds.

Protocol for Synthesis of this compound (Hypothetical)
  • Starting Material: A suitably protected zanamivir derivative.

  • Deuteromethylation:

    • Dissolve the protected zanamivir derivative in an appropriate aprotic solvent (e.g., DMF).

    • Add a strong base (e.g., sodium hydride) at 0°C under an inert atmosphere.

    • Slowly add a deuterated methylating agent (e.g., CD₃I).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the deuteromethylated intermediate by column chromatography.

  • Esterification:

    • Dissolve the deuteromethylated intermediate in a suitable solvent (e.g., dichloromethane).

    • Add triethylamine and octanoyl chloride.

    • Stir the reaction at room temperature until completion.

    • Wash the reaction mixture with aqueous solutions to remove excess reagents.

    • Dry the organic layer and concentrate under reduced pressure.

  • Deprotection:

    • Treat the protected this compound with appropriate deprotecting agents (e.g., trifluoroacetic acid for Boc groups).

    • Purify the final product, this compound, by HPLC.

  • Characterization: Confirm the structure and isotopic purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol for Stability Testing
  • Sample Preparation: Prepare solutions of Laninamivir octanoate in various buffers (e.g., pH 4, 7, 9) and in the presence of relevant enzymes (e.g., esterases). Spike each sample with a known concentration of this compound as an internal standard.

  • Stress Conditions: Incubate the samples at different temperatures (e.g., 4°C, 25°C, 40°C) for a defined period.

  • Sample Analysis: At specified time points, withdraw aliquots from each sample and quench any enzymatic activity. Analyze the samples by LC-MS/MS.

  • Quantification: Quantify the concentration of remaining Laninamivir octanoate by calculating the peak area ratio of the analyte to the internal standard (this compound).

  • Data Analysis: Plot the concentration of Laninamivir octanoate versus time to determine the degradation kinetics and calculate the half-life under each condition.

Data Presentation

The following tables are templates for presenting quantitative data that would be generated from the synthesis and stability studies of this compound.

Table 2: Synthesis and Characterization of this compound (Illustrative Data)

ParameterValue
Chemical FormulaC₂₁H₃₃D₃N₄O₈
Molecular Weight475.58 g/mol
Isotopic Purity>98%
Chemical Purity (HPLC)>99%
Yield(To be determined experimentally)

Table 3: Stability of Laninamivir Octanoate under Various Conditions (Illustrative Data)

ConditionHalf-life (t½)
pH 4, 25°C(To be determined)
pH 7, 25°C(To be determined)
pH 9, 25°C(To be determined)
Human Plasma, 37°C(To be determined)

Visualizations

Chemical Structures

Figure 2. Proposed Workflow for the Synthesis of this compound start Protected Zanamivir Derivative deuteromethylation Deuteromethylation (CD3I, NaH) start->deuteromethylation esterification Esterification (Octanoyl Chloride) deuteromethylation->esterification deprotection Deprotection esterification->deprotection purification HPLC Purification deprotection->purification final_product This compound purification->final_product Figure 3. Experimental Workflow for Stability Testing sample_prep Sample Preparation (Laninamivir Octanoate + d3-IS) stress Incubation under Stress Conditions sample_prep->stress analysis LC-MS/MS Analysis stress->analysis quantification Quantification of Degradation analysis->quantification kinetics Determination of Degradation Kinetics quantification->kinetics

References

"Laninamivir octanoate-d3" physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

Laninamivir Octanoate-d3: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laninamivir octanoate is a long-acting neuraminidase (NA) inhibitor used for the treatment and prophylaxis of influenza.[1][2][3] It is administered as an inhaled prodrug, which is subsequently hydrolyzed in the respiratory tract to its active form, laninamivir.[2][3][4] The deuterated version, this compound, serves as an isotope-labeled internal standard for pharmacokinetic studies and other quantitative analyses. This document provides an in-depth overview of the physical and chemical properties, mechanism of action, and relevant experimental protocols for this compound.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. Data for the non-deuterated form is also included for reference where applicable.

General Properties
PropertyValueSource(s)
Chemical Name 5-(Acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-7-O-methyl-D-glycero-D-galacto-non-2-enonic Acid 9-Octanoate-d3[5][6]
Synonyms CS 8958-d3, (2R,3R,4S)-3-Acetamido-4- guanidino-2-[(1R,2R)-2-hydroxy-1-methoxy-3-(octanoyloxy)propyl]-3,4-dihydro-2H-pyran-6-carboxylic Acid-d3[5][6]
Molecular Formula C₂₁H₃₃D₃N₄O₈[5][6]
Molecular Weight 475.55 g/mol [5][6]
CAS Number 203120-17-6[6]
Appearance Neat (Pure Form)[5]
Storage 2-8°C Refrigerator[6]
Structural Identifiers
IdentifierValueSource(s)
IUPAC Name (2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2-hydroxy-1-methoxy-3-octanoyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid[7]
InChI InChI=1S/C21H36N4O8/c1-4-5-6-7-8-9-16(28)32-11-14(27)18(31-3)19-17(24-12(2)26)13(25-21(22)23)10-15(33-19)20(29)30/h10,13-14,17-19,27H,4-9,11H2,1-3H3,(H,24,26)(H,29,30)(H4,22,23,25)/t13-,14+,17+,18+,19+/m0/s1/i3D3[5]
InChIKey UKTIJASCFRNWCB-RMIBSVFLSA-N[7]
SMILES CCCCCCCC(=O)OC--INVALID-LINK--C(=O)O)N=C(N)N)NC(=O)C)OC">C@HO[7]
Solubility
SolventSolubilitySource(s)
Water Insoluble[1]
DMSO 95-100 mg/mL (approx. 201-211 mM). It is noted that hygroscopic DMSO can reduce solubility.[1][8]
Ethanol 5 mg/mL[1]
Neuraminidase Inhibition (Non-Deuterated Form)

The following IC₅₀ values are for the non-deuterated Laninamivir octanoate, demonstrating its activity as a neuraminidase inhibitor prodrug.

Influenza StrainIC₅₀ Value (nM)Source(s)
H1N1 (Atypical Group 1, p09N1)947 nM[9]
H2N2 (Group 2, p57N2)129 nM[9]
H12N5 (Group 1, N5)389 nM[9]
H3N2 Strains39.2 - 221 nM[8]

Mechanism of Action

Laninamivir octanoate is a prodrug that is metabolically converted to its active form, laninamivir. The primary therapeutic target is the neuraminidase enzyme on the surface of the influenza virus, which is essential for the release of progeny virions from infected host cells.[10] By inhibiting this enzyme, laninamivir halts the propagation of the virus.

The key steps are:

  • Administration : The prodrug, Laninamivir octanoate, is delivered directly to the respiratory tract via inhalation.[10][11]

  • Hydrolysis : Within the pulmonary tissue, endogenous esterase enzymes hydrolyze the octanoyl ester bond of the prodrug.[2][3][4]

  • Activation : This hydrolysis releases the active metabolite, laninamivir.[2][4]

  • Inhibition : Laninamivir, a potent neuraminidase inhibitor, binds with high affinity to the active site of the viral neuraminidase enzyme.[12]

  • Viral Trapping : This binding prevents the enzyme from cleaving sialic acid residues, which anchor newly formed viral particles to the cell surface. Consequently, the release and spread of the virus to other cells is blocked.[10]

  • Long-Acting Effect : Laninamivir exhibits a slow dissociation from the neuraminidase enzyme, contributing to a prolonged inhibitory effect and allowing for a single-dose treatment regimen.[2][10]

G cluster_host Host Respiratory Tract cluster_virus Influenza Virus Lifecycle LO This compound (Inhaled Prodrug) L Laninamivir-d3 (Active Drug) LO->L Hydrolysis NA Neuraminidase (NA) Enzyme L->NA Inhibits E Esterase Enzymes E->L Release Viral Release & Spread NA->Release Enables InfectedCell Infected Host Cell InfectedCell->Release Progeny Virions

Prodrug activation and mechanism of neuraminidase inhibition.

Experimental Protocols

Synthesis of Laninamivir Octanoate

A general synthetic route for Laninamivir octanoate has been described, which can be adapted for the deuterated analog.[13][14] The process involves several key transformations starting from a zanamivir precursor.

G cluster_synthesis Synthesis Workflow Z Zanamivir Precursor ZM Zanamivir Methyl Ester Z->ZM Esterification C17 Intermediate Compound (17) ZM->C17 Reaction with Dimethyl Carbonate C18 Methylated Intermediate (18) C17->C18 Methylation C19 Hydrolyzed Intermediate (19) C18->C19 Alkaline Hydrolysis LO Laninamivir Octanoate C19->LO Acylation with Octanoyl Chloride

Simplified workflow for the synthesis of Laninamivir octanoate.

Methodology Outline:

  • Esterification: Zanamivir is reacted with methanol in the presence of an acid cation resin to produce zanamivir methyl ester.[14]

  • Carbonate Reaction: The methyl ester intermediate is then reacted with dimethyl carbonate under alkaline conditions.[14]

  • Methylation: The resulting compound undergoes methylation, for instance with methyl iodide, under alkaline conditions to introduce the C-7 methoxy group characteristic of laninamivir.[13][14]

  • Hydrolysis: The ester is hydrolyzed using an alkali, followed by neutralization with a cation resin, to yield the carboxylic acid intermediate.[13][14]

  • Acylation: Finally, the primary hydroxyl group is selectively acylated with octanoyl chloride to yield the final product, Laninamivir octanoate.[13][14] For the deuterated version, a deuterated starting material or reagent would be incorporated at the appropriate step.

Neuraminidase (NA) Inhibition Assay

This protocol outlines the determination of the inhibitory activity of compounds against influenza neuraminidase.[9]

Methodology:

  • Recombinant NA Expression and Purification:

    • The gene encoding the target neuraminidase (e.g., p09N1, p57N2) is cloned into a baculovirus expression vector.

    • Sf9 insect cells are transfected with the recombinant baculovirus.

    • The cells are cultured for several days, after which the secreted NA protein is harvested from the culture medium.

    • The protein is purified using affinity chromatography (e.g., HisTrap column), followed by dialysis.[9]

  • Inhibition Assay:

    • The enzymatic activity of the purified NA is measured using a fluorogenic substrate, such as 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

    • The assay is performed by mixing the purified NA enzyme with varying concentrations of the inhibitor (Laninamivir octanoate).

    • The reaction is initiated by adding the MUNANA substrate.

    • After incubation, the fluorescence of the released 4-methylumbelliferone is measured to determine the rate of the enzymatic reaction.

    • The IC₅₀ value, the concentration of inhibitor required to reduce NA activity by 50%, is calculated from the dose-response curve.

X-Ray Crystallography for NA-Inhibitor Complex

This protocol is used to determine the three-dimensional structure of the neuraminidase enzyme bound to an inhibitor, providing insights into the binding mechanism.[9][15]

G cluster_workflow Crystallography Workflow P NA Protein Expression & Purification C Crystallization of NA-Inhibitor Complex P->C Co-crystallization or Soaking X X-ray Diffraction Data Collection C->X Exposure to X-rays S Structure Solution & Refinement X->S Phase Determination A Structural Analysis S->A Analysis of Binding Mode

Experimental workflow for X-ray crystallography.

Methodology:

  • Protein Preparation: Highly purified neuraminidase is prepared as described in the NA inhibition assay protocol.

  • Crystallization: The purified NA is crystallized, typically using vapor diffusion methods. The inhibitor, Laninamivir octanoate, is introduced either by co-crystallizing it with the protein or by soaking pre-formed protein crystals in a solution containing the inhibitor.[9]

  • Data Collection: The NA-inhibitor complex crystals are exposed to a high-intensity X-ray beam, often at a synchrotron source. The resulting diffraction pattern is recorded.[9][15]

  • Structure Determination: The diffraction data are processed to determine the electron density map of the crystal. This map is then used to build and refine an atomic model of the protein-ligand complex, revealing the precise binding interactions between Laninamivir octanoate and the neuraminidase active site.[9][15]

References

A Technical Guide to Laninamivir Octanoate-d3 as a Neuraminidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Laninamivir octanoate-d3, a deuterated analog of the potent neuraminidase inhibitor, Laninamivir octanoate. This document outlines its primary application in bioanalytical assays, its mechanism of action as a neuraminidase inhibitor, relevant quantitative data, and detailed experimental protocols.

Introduction to this compound

Laninamivir octanoate is a long-acting inhaled prodrug of the neuraminidase inhibitor laninamivir.[1][2][3] Upon administration, it is hydrolyzed in the respiratory tract to its active form, laninamivir, which potently inhibits the neuraminidase enzyme of influenza A and B viruses.[1][2][3][4] This inhibition prevents the release of new viral particles from infected cells, thereby halting the spread of the infection.[5][6]

This compound is an isotopically labeled version of Laninamivir octanoate, where three hydrogen atoms have been replaced by deuterium.[7] Its primary role is not as a therapeutic agent itself, but as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Laninamivir octanoate and its active metabolite, laninamivir, in biological matrices.[2][8][9] The use of a stable isotope-labeled internal standard is crucial for correcting for variability during sample preparation and analysis, ensuring the reliability of pharmacokinetic and metabolism studies.[9]

Mechanism of Action

The therapeutic effect of Laninamivir octanoate stems from its active metabolite, laninamivir. The mechanism can be described in two key steps:

  • Prodrug Conversion: After inhalation, Laninamivir octanoate, the octanoyl ester prodrug, is locally hydrolyzed in the pulmonary tissue by endogenous esterases, such as S-formylglutathione hydrolase (esterase D; ESD) and acyl-protein thioesterase 1 (APT1), to release the active drug, laninamivir.[1][2] This conversion is essential for its pharmacological activity.

  • Neuraminidase Inhibition: Laninamivir is a potent and selective inhibitor of the influenza virus neuraminidase enzyme.[4][10] Neuraminidase is crucial for the release of newly formed virus particles from the surface of infected cells by cleaving sialic acid residues.[5][6] By binding to the active site of neuraminidase, laninamivir prevents this cleavage, causing the newly synthesized viruses to remain attached to the host cell, thus preventing their release and the subsequent infection of other cells.[5]

Signaling Pathway and Prodrug Conversion

cluster_0 Pulmonary Epithelium cluster_1 Influenza Virus Replication Cycle LO Laninamivir Octanoate (Inhaled Prodrug) Enzymes Esterases (e.g., ESD, APT1) LO->Enzymes Hydrolysis L Laninamivir (Active Metabolite) Enzymes->L NA Neuraminidase Enzyme L->NA Inhibition Release Virus Release and Spread of Infection NA->Release Required for Virus Newly Formed Virus Particles

Fig. 1: Mechanism of action of Laninamivir octanoate.

Quantitative Data

The following tables summarize the in vitro inhibitory activity of laninamivir and the pharmacokinetic parameters of Laninamivir octanoate and laninamivir. It is important to note that while the data below is for the non-deuterated compounds, the inhibitory activity of this compound is expected to be virtually identical.

Table 1: In Vitro Neuraminidase Inhibitory Activity of Laninamivir
Influenza Virus Strain/SubtypeIC₅₀ (nM)Reference
Avian H12N5 NA (N5)0.90[10]
pH1N1 N1 NA (p09N1)1.83[10]
A/RI/5+/1957 H2N2 N2 (p57N2)3.12[10]
Subtype A(H1N1)pdm091.70[11]
Subtype A(H3N2)3.98[11]
Subtype B14.86[11]
H1N1 (oseltamivir-resistant H274Y)1.70[12]
Table 2: Pharmacokinetic Parameters of Laninamivir Octanoate and Laninamivir in Healthy Volunteers (Single Inhaled Dose)
ParameterLaninamivir Octanoate (20 mg)Laninamivir (from 20 mg LO)Laninamivir Octanoate (40 mg)Laninamivir (from 40 mg LO)Reference
tmax (hr, median) 0.254.00.254.0
t1/2 (hr, mean) -66.6-74.4
Cumulative Urinary Excretion (144 hr, % of dose) 4.719.25.523.3

Experimental Protocols

Fluorescence-Based Neuraminidase Inhibition Assay

This protocol is a representative method for determining the 50% inhibitory concentration (IC₅₀) of neuraminidase inhibitors like laninamivir.[13][14][15]

Materials:

  • Neuraminidase inhibitor (e.g., Laninamivir)

  • Influenza virus stock

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay buffer (e.g., 2x MES buffer with CaCl₂)

  • Stop solution (e.g., ethanol and NaOH)

  • 96-well flat-bottom plates

  • Fluorometer

Procedure:

  • Preparation of Reagents:

    • Prepare master stocks of the neuraminidase inhibitor (e.g., 300 µM Laninamivir) in assay buffer.[13][15]

    • Prepare serial dilutions of the inhibitor to achieve a range of concentrations (e.g., 0 nM to 30,000 nM).[13]

    • Dilute the influenza virus stock to a predetermined optimal concentration in assay buffer.

    • Prepare the MUNANA substrate solution (e.g., 300 µM).[13]

    • Prepare the stop solution.[13]

  • Assay Plate Setup:

    • Dispense 50 µL of each inhibitor dilution into the wells of a 96-well plate.[13] Include wells with assay buffer only as a no-inhibitor control.

    • Add 50 µL of the diluted virus to each well, except for the substrate background control wells which receive 50 µL of assay buffer.[13]

    • Gently mix and incubate the plate at room temperature for 45 minutes.[13]

  • Enzymatic Reaction:

    • Add 50 µL of the MUNANA substrate solution to all wells.[13]

    • Gently mix and incubate the plate at 37°C for 1 hour.[13]

  • Stopping the Reaction and Fluorescence Reading:

    • Add 100 µL of the stop solution to each well to terminate the reaction.[13]

    • Read the fluorescence in a fluorometer with an excitation wavelength of approximately 355 nm and an emission wavelength of approximately 460 nm.[13]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces neuraminidase activity by 50%.

Experimental Workflow for Pharmacokinetic Analysis using this compound

cluster_0 Sample Collection and Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing and Analysis Dose Administer Laninamivir Octanoate to Subject Collect Collect Biological Samples (e.g., Plasma, Urine) at Timed Intervals Dose->Collect Spike Spike Samples with This compound (Internal Standard) Collect->Spike Extract Extract Analytes Spike->Extract Inject Inject Extracted Sample into LC-MS/MS System Extract->Inject Separate Chromatographic Separation of Analytes Inject->Separate Detect Mass Spectrometric Detection and Quantification Separate->Detect Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Detect->Ratio Curve Generate Calibration Curve Ratio->Curve Concentration Determine Analyte Concentration in Samples Curve->Concentration PK Pharmacokinetic Modeling Concentration->PK

Fig. 2: Workflow for pharmacokinetic analysis using a deuterated internal standard.

Conclusion

This compound serves as an essential tool in the research and development of its non-deuterated counterpart, a potent long-acting neuraminidase inhibitor for the treatment and prophylaxis of influenza. While not intended for therapeutic use, its role as an internal standard is critical for the accurate and reliable quantification of Laninamivir octanoate and its active metabolite in biological systems. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers working in the field of antiviral drug development.

References

Laninamivir Octanoate-d3: A Technical Whitepaper on the Prodrug of the Long-Acting Neuraminidase Inhibitor Laninamivir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laninamivir octanoate, a long-acting neuraminidase inhibitor, is an inhaled prodrug that has demonstrated efficacy in the treatment and prophylaxis of influenza. This technical guide provides an in-depth overview of Laninamivir octanoate-d3, a deuterated isotopologue of the prodrug, focusing on its mechanism of action as a prodrug of Laninamivir. This document details the metabolic activation pathway, summarizes key quantitative data including pharmacokinetic parameters and in vitro efficacy, and provides comprehensive experimental protocols for relevant assays. Visualizations of the metabolic pathway and experimental workflows are included to facilitate a deeper understanding of the core concepts.

Introduction

Laninamivir octanoate is an octanoyl ester prodrug of the potent neuraminidase inhibitor, Laninamivir.[1][2] Administered via inhalation, it is designed for targeted delivery to the respiratory tract, the primary site of influenza virus infection.[3] The prodrug strategy enhances the pharmacokinetic profile of Laninamivir, allowing for a sustained local concentration of the active drug and enabling a single-dose treatment regimen.[4] This document focuses on this compound, a deuterated version often utilized in pharmacokinetic and metabolic studies as an internal standard for quantitative analysis due to its mass shift.

Mechanism of Action: Prodrug Activation

Following inhalation, Laninamivir octanoate is deposited in the lungs where it undergoes enzymatic hydrolysis to release the active metabolite, Laninamivir. This bioactivation is a critical step for its antiviral activity, as Laninamivir octanoate itself exhibits significantly weaker inhibition of the influenza neuraminidase enzyme compared to its active form.[5]

The conversion is primarily mediated by two key enzymes present in human pulmonary tissue: Esterase D (ESD) , also known as S-formylglutathione hydrolase, and Acyl-protein thioesterase 1 (APT1) .[3][6] These enzymes cleave the octanoyl ester bond, releasing Laninamivir which can then effectively inhibit the viral neuraminidase, preventing the release of new virions from infected cells and thus halting the spread of infection.

G cluster_0 Pulmonary Tissue Laninamivir_octanoate_d3 This compound (Prodrug) Laninamivir_d3 Laninamivir-d3 (Active Drug) Laninamivir_octanoate_d3->Laninamivir_d3 Enzymatic Hydrolysis Influenza_Virus Influenza Virus Laninamivir_d3->Influenza_Virus Neuraminidase Inhibition ESD Esterase D (ESD) ESD->Laninamivir_d3 APT1 Acyl-protein thioesterase 1 (APT1) APT1->Laninamivir_d3

Fig. 1: Metabolic activation of this compound.

Quantitative Data

Pharmacokinetic Parameters

The pharmacokinetic profiles of Laninamivir octanoate and its active metabolite, Laninamivir, have been characterized in healthy volunteers following inhaled administration. The deuterated form, this compound, is expected to have a similar pharmacokinetic profile to the non-deuterated compound and is primarily used as an internal standard in bioanalytical assays.

ParameterLaninamivir OctanoateLaninamivirReference
Cmax (ng/mL) 102.40 (in ELF)8.57 (in ELF)[3]
Tmax (hours) ~0.25 (plasma)~4.0 (plasma)MedChemExpress
Half-life (t½, hours) ~2 (in man)41.4 (in mouse lung)[4]

ELF: Epithelial Lining Fluid

In Vitro Neuraminidase Inhibition

The inhibitory activity of Laninamivir and its prodrug, Laninamivir octanoate, against various influenza virus neuraminidases has been determined using fluorescence-based assays.[5][7]

CompoundVirus StrainIC50 (nM)Reference
Laninamivir Avian H12N5 (N5)0.90[5]
pH1N1 N1 (p09N1)1.83[5]
A/RI/5+/1957 H2N2 (p57N2)3.12[5]
Seasonal H1N1 (H274Y mutant)1.79[7]
Laninamivir Octanoate Avian H12N5 (N5)389[5]
pH1N1 N1 (p09N1)947[5]
A/RI/5+/1957 H2N2 (p57N2)129[5]
H1N1 strains631-1170MedChemExpress
H3N2 strains39.2-221MedChemExpress
Oseltamivir Carboxylate Seasonal H1N1 (H274Y mutant)641[7]
Zanamivir Avian H12N5 (N5)0.59[5]
pH1N1 N1 (p09N1)1.11[5]
A/RI/5+/1957 H2N2 (p57N2)1.36[5]

Experimental Protocols

Synthesis of Laninamivir Octanoate

While a specific protocol for the deuterated this compound is not publicly detailed, the general synthesis of Laninamivir octanoate has been described.[8][9] One common strategy involves the following key steps:

  • Guanidinylation: Condensation of a protected 4-amino derivative of a sialic acid precursor with a guanidinylating agent to introduce the guanidino group.

  • Deprotection: Removal of protecting groups from the guanidino and other functional groups.

  • Esterification: Selective acylation of the primary hydroxyl group at the C-9 position with octanoyl chloride to yield Laninamivir octanoate.

A patent describes a multi-step process starting from Zanamivir, involving esterification, reaction with dimethyl carbonate, methylation, hydrolysis, and final reaction with octanoyl chloride.[9]

In Vitro Hydrolysis Assay

This protocol is adapted from a study identifying the enzymes responsible for Laninamivir octanoate hydrolysis in human pulmonary tissue.[10]

Objective: To determine the rate of enzymatic conversion of this compound to Laninamivir-d3 in the presence of human pulmonary S9 fractions.

Materials:

  • This compound

  • Human pulmonary S9 fraction

  • HEPES buffer (pH 7.0)

  • Sucrose

  • Acetonitrile

  • Internal standard (e.g., a structurally similar deuterated compound)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing the human pulmonary S9 fraction (e.g., 5 mg/mL) in HEPES buffer with sucrose.

  • Initiate the reaction by adding this compound to the mixture to a final concentration (e.g., 10 µM).

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 15 minutes).

  • Terminate the reaction by adding an equal volume of cold acetonitrile.

  • Add the internal standard to the terminated reaction mixture.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the concentration of Laninamivir-d3 using a validated LC-MS/MS method.

  • The enzymatic activity is expressed as the rate of Laninamivir-d3 formation (e.g., pmol/min/mg of S9 protein).

Neuraminidase Inhibition Assay

This protocol is based on a fluorescence-based method for assessing the susceptibility of influenza viruses to neuraminidase inhibitors.[7]

Objective: To determine the 50% inhibitory concentration (IC50) of Laninamivir-d3 against influenza virus neuraminidase activity.

Materials:

  • Laninamivir-d3

  • Influenza virus stock

  • 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid (MUNANA) substrate

  • Assay buffer (e.g., MES buffer with CaCl2)

  • 96-well plates (black, flat-bottom)

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of Laninamivir-d3 in the assay buffer.

  • In a 96-well plate, add the diluted Laninamivir-d3 solutions.

  • Add a standardized amount of influenza virus to each well containing the inhibitor and to control wells (virus only).

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the neuraminidase.

  • Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., NaOH).

  • Measure the fluorescence of the product (4-methylumbelliferone) using a fluorescence plate reader (excitation ~365 nm, emission ~450 nm).

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the virus-only control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_0 Assay Preparation cluster_1 Incubation & Reaction cluster_2 Data Acquisition & Analysis Serial_Dilution Serial Dilution of Laninamivir-d3 Plate_Setup Add Inhibitor and Virus to 96-well Plate Serial_Dilution->Plate_Setup Virus_Prep Influenza Virus Preparation Virus_Prep->Plate_Setup Pre_Incubation Pre-incubation (37°C) Plate_Setup->Pre_Incubation Substrate_Addition Add MUNANA Substrate Pre_Incubation->Substrate_Addition Reaction_Incubation Reaction Incubation (37°C) Substrate_Addition->Reaction_Incubation Stop_Reaction Stop Reaction Reaction_Incubation->Stop_Reaction Fluorescence_Reading Read Fluorescence Stop_Reaction->Fluorescence_Reading Data_Analysis Calculate IC50 Fluorescence_Reading->Data_Analysis

Fig. 2: Experimental workflow for Neuraminidase Inhibition Assay.

Conclusion

This compound serves as an essential tool in the research and development of the long-acting neuraminidase inhibitor, Laninamivir. Its role as a prodrug, activated by specific esterases in the lungs, is key to its prolonged therapeutic effect. The quantitative data and experimental protocols provided in this technical guide offer a comprehensive resource for scientists and researchers in the field of antiviral drug development. The significant difference in neuraminidase inhibitory activity between the prodrug and its active metabolite underscores the success of this targeted delivery and activation strategy. Further research into the synthesis and application of deuterated analogues like this compound will continue to be vital for advancing our understanding and optimization of this important class of antiviral agents.

References

An In-depth Technical Guide to Laninamivir Octanoate-d3 for Influenza Virus Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laninamivir octanoate is a long-acting neuraminidase inhibitor (NAI) used for the treatment and prophylaxis of influenza virus infections.[1][2][3] As a prodrug, it is administered via inhalation and is hydrolyzed in the lungs by esterases to its active form, laninamivir.[4][5] Laninamivir exhibits potent inhibitory activity against a wide range of influenza A and B viruses, including strains resistant to other NAIs like oseltamivir.[1]

This technical guide focuses on Laninamivir octanoate-d3 , a deuterated version of the parent compound. The incorporation of deuterium, a stable isotope of hydrogen, is a strategic approach in medicinal chemistry to enhance the pharmacokinetic properties of a drug.[6][7] By replacing hydrogen atoms at metabolically vulnerable sites with deuterium, the carbon-deuterium bond, being stronger than the carbon-hydrogen bond, can slow down the rate of metabolic processes.[6] This "kinetic isotope effect" can lead to improved metabolic stability, a longer half-life, and potentially a more favorable dosing regimen.[8]

This document provides a comprehensive overview of the mechanism of action of laninamivir octanoate, the rationale for deuteration, detailed experimental protocols for its evaluation, and a framework for presenting comparative data.

Rationale for Deuteration of Laninamivir Octanoate

The therapeutic efficacy of laninamivir octanoate is dependent on its conversion to the active metabolite, laninamivir, within the respiratory tract. This bioactivation is mediated by specific esterase enzymes present in human pulmonary tissue, namely S-formylglutathione hydrolase (esterase D) and acyl-protein thioesterase 1 (APT1).[4] While this conversion is necessary for its antiviral activity, the rate of this hydrolysis can influence the local concentration and duration of action of the active drug.

The octanoate ester moiety of laninamivir octanoate is the primary site of this metabolic conversion. It is hypothesized that strategic deuteration of the octanoate group could modulate the rate of enzymatic hydrolysis. Specifically, placing deuterium atoms on the carbon atoms of the octanoyl chain adjacent to the ester linkage could slow down the enzymatic cleavage.

Hypothesized benefits of this compound:

  • Altered Rate of Bioactivation: Deuteration at the octanoyl moiety may lead to a slower, more sustained release of the active laninamivir in the lungs.

  • Improved Pharmacokinetic Profile: A modified rate of prodrug conversion could potentially lead to a prolonged local half-life of both the prodrug and the active metabolite, enhancing its long-acting properties.

  • Enhanced Therapeutic Window: By optimizing the release of laninamivir, the deuterated version could potentially offer a more consistent therapeutic concentration at the site of infection.

Mechanism of Action

The antiviral activity of laninamivir, the active metabolite of laninamivir octanoate, stems from its potent and specific inhibition of the influenza virus neuraminidase (NA) enzyme.[9] Neuraminidase is a crucial glycoprotein on the surface of the influenza virus that facilitates the release of newly formed virus particles from infected host cells by cleaving sialic acid residues.[9]

The signaling pathway of influenza virus release and its inhibition by laninamivir is as follows:

  • Viral Budding: New influenza virions assemble at the host cell membrane and begin to bud off.

  • Hemagglutinin Binding: The viral hemagglutinin (HA) protein on the surface of the budding virions binds to sialic acid receptors on the host cell surface, tethering the new virus particles to the cell.

  • Neuraminidase Action: The viral neuraminidase enzyme cleaves these sialic acid residues, releasing the newly formed virions and allowing them to infect other cells.

  • Inhibition by Laninamivir: Laninamivir, after being released from the laninamivir octanoate prodrug, binds with high affinity to the active site of the neuraminidase enzyme. This competitive inhibition prevents the cleavage of sialic acid, causing the new virions to remain aggregated on the surface of the infected cell, thus preventing their spread.[10]

influenza_release_inhibition cluster_host_cell Infected Host Cell infected_cell Infected Cell sialic_acid Sialic Acid Receptor released_virion Released Virion budding_virion Budding Virion hemagglutinin Hemagglutinin (HA) budding_virion->hemagglutinin expresses neuraminidase Neuraminidase (NA) budding_virion->neuraminidase expresses hemagglutinin->sialic_acid binds to neuraminidase->sialic_acid cleaves laninamivir_octanoate Laninamivir Octanoate-d3 (Prodrug) esterases Pulmonary Esterases (e.g., ESD, APT1) laninamivir_octanoate->esterases hydrolyzed by laninamivir Laninamivir (Active Drug) esterases->laninamivir produces laninamivir->neuraminidase inhibits

Caption: Mechanism of influenza virus release and inhibition by laninamivir.

Experimental Protocols

The evaluation of this compound would involve a series of in vitro and in vivo experiments to determine its neuraminidase inhibitory activity, antiviral efficacy, and pharmacokinetic profile in comparison to its non-deuterated counterpart.

In Vitro Neuraminidase Inhibition Assay (Fluorometric)

This assay determines the 50% inhibitory concentration (IC50) of the active metabolite, laninamivir-d3, against the neuraminidase activity of various influenza virus strains.

Materials:

  • Influenza virus strains of interest

  • Laninamivir-d3 and non-deuterated Laninamivir (as reference)

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate (fluorescent)

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Stop solution (e.g., NaOH in ethanol)

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Virus Titration: Determine the optimal virus dilution that gives a linear signal in the assay by performing a serial dilution of the virus stock and measuring neuraminidase activity.

  • Compound Preparation: Prepare serial dilutions of laninamivir-d3 and non-deuterated laninamivir in the assay buffer.

  • Assay Setup:

    • Add diluted virus to each well of a 96-well plate.

    • Add the serially diluted compounds to the respective wells.

    • Include virus-only controls (no inhibitor) and blank controls (no virus).

    • Incubate the plate at room temperature for 45 minutes to allow the inhibitor to bind to the neuraminidase.

  • Substrate Addition and Incubation: Add the MUNANA substrate to all wells and incubate at 37°C for 1 hour.[11]

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.[11]

  • Fluorescence Reading: Measure the fluorescence at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[11]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

neuraminidase_inhibition_assay start Start virus_titration Virus Titration start->virus_titration plate_setup Plate Setup: - Add Virus - Add Compounds - Controls virus_titration->plate_setup compound_prep Prepare Serial Dilutions of Laninamivir-d3 and Laninamivir compound_prep->plate_setup incubation1 Incubate at RT for 45 min plate_setup->incubation1 add_substrate Add MUNANA Substrate incubation1->add_substrate incubation2 Incubate at 37°C for 1 hr add_substrate->incubation2 stop_reaction Add Stop Solution incubation2->stop_reaction read_fluorescence Read Fluorescence (Ex: 355nm, Em: 460nm) stop_reaction->read_fluorescence data_analysis Calculate % Inhibition and Determine IC50 read_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro neuraminidase inhibition assay.

Cell-Based Virus Yield Reduction Assay

This assay assesses the ability of this compound to inhibit influenza virus replication in a cell culture model.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus

  • This compound and non-deuterated Laninamivir octanoate

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Reagents for virus titration (e.g., for TCID50 or plaque assay)

Procedure:

  • Cell Seeding: Seed MDCK cells in 96-well plates and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of this compound and its non-deuterated counterpart in infection medium.

  • Infection and Treatment:

    • Wash the confluent cell monolayers.

    • Infect the cells with a known multiplicity of infection (MOI) of the influenza virus.

    • After a 1-2 hour adsorption period, remove the virus inoculum and add the medium containing the serially diluted compounds.

    • Include virus-only controls and mock-infected controls.

  • Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 24-72 hours).

  • Harvesting: Collect the culture supernatants.

  • Virus Titer Determination: Determine the virus titer in the collected supernatants using a standard method such as the TCID50 (50% Tissue Culture Infectious Dose) assay or a plaque assay.[12]

  • Data Analysis: Calculate the reduction in virus yield for each compound concentration compared to the virus-only control and determine the EC50 (50% effective concentration).

virus_yield_reduction_assay start Start seed_cells Seed MDCK Cells in 96-well Plates start->seed_cells infect_cells Infect Cells with Influenza Virus seed_cells->infect_cells prepare_compounds Prepare Serial Dilutions of This compound and Control add_compounds Add Diluted Compounds to Cells prepare_compounds->add_compounds infect_cells->add_compounds incubate Incubate for 24-72 hours add_compounds->incubate harvest_supernatant Harvest Culture Supernatants incubate->harvest_supernatant titrate_virus Determine Virus Titer (TCID50 or Plaque Assay) harvest_supernatant->titrate_virus analyze_data Calculate Virus Yield Reduction and Determine EC50 titrate_virus->analyze_data end End analyze_data->end

Caption: Workflow for the cell-based virus yield reduction assay.

Data Presentation

All quantitative data should be summarized in clearly structured tables to facilitate easy comparison between this compound and its non-deuterated counterpart.

Table 1: In Vitro Neuraminidase Inhibitory Activity (IC50)

Influenza Virus StrainLaninamivir (non-deuterated) IC50 (nM)Laninamivir-d3 IC50 (nM)Fold Change
A/H1N1[Insert Data][Insert Data][Insert Data]
A/H3N2[Insert Data][Insert Data][Insert Data]
B/Victoria[Insert Data][Insert Data][Insert Data]
B/Yamagata[Insert Data][Insert Data][Insert Data]
Oseltamivir-resistant H1N1[Insert Data][Insert Data][Insert Data]

Table 2: In Vitro Antiviral Activity (EC50)

Influenza Virus StrainLaninamivir Octanoate (non-deuterated) EC50 (nM)This compound EC50 (nM)Fold Change
A/H1N1[Insert Data][Insert Data][Insert Data]
A/H3N2[Insert Data][Insert Data][Insert Data]
B/Victoria[Insert Data][Insert Data][Insert Data]

Table 3: Comparative Pharmacokinetic Parameters in an Animal Model (e.g., Mouse)

ParameterLaninamivir Octanoate (non-deuterated)This compound
Prodrug (in lung tissue)
Cmax (ng/g)[Insert Data][Insert Data]
Tmax (h)[Insert Data][Insert Data]
AUC (ngh/g)[Insert Data][Insert Data]
t1/2 (h)[Insert Data][Insert Data]
Active Metabolite (in lung tissue)
Cmax (ng/g)[Insert Data][Insert Data]
Tmax (h)[Insert Data][Insert Data]
AUC (ngh/g)[Insert Data][Insert Data]
t1/2 (h)[Insert Data][Insert Data]

Logical Relationship of Deuteration

The central hypothesis for the development of this compound is that the kinetic isotope effect will alter its metabolic profile, leading to an improved pharmacokinetic and potentially pharmacodynamic outcome.

deuteration_rationale laninamivir_octanoate Laninamivir Octanoate deuteration Deuteration of Octanoate Moiety laninamivir_octanoate->deuteration laninamivir_octanoate_d3 This compound deuteration->laninamivir_octanoate_d3 kie Kinetic Isotope Effect laninamivir_octanoate_d3->kie exhibits slower_metabolism Slower Enzymatic Hydrolysis kie->slower_metabolism leads to altered_pk Altered Pharmacokinetics slower_metabolism->altered_pk results in prolonged_exposure Prolonged Lung Residence Time altered_pk->prolonged_exposure improved_pd Potentially Improved Pharmacodynamics prolonged_exposure->improved_pd may lead to enhanced_efficacy Enhanced Antiviral Efficacy improved_pd->enhanced_efficacy

Caption: Logical framework for the anticipated benefits of deuterating laninamivir octanoate.

Conclusion

This compound represents a promising next-generation neuraminidase inhibitor with the potential for an improved pharmacokinetic profile due to the strategic incorporation of deuterium. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this novel compound. Comparative studies with non-deuterated laninamivir octanoate are essential to quantify the impact of deuteration on its metabolic stability, antiviral efficacy, and overall therapeutic potential in the context of influenza virus research and drug development. While specific data on this compound is not yet publicly available, the scientific rationale for its development is strong, and its investigation is a logical step in the advancement of influenza therapeutics.

References

Laninamivir Octanoate: A Technical Guide to its Antiviral Activity Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laninamivir octanoate is a long-acting neuraminidase inhibitor (NAI) that demonstrates potent antiviral activity primarily against influenza A and B viruses. Administered as a prodrug, it is rapidly converted in the respiratory tract to its active form, laninamivir. A key advantage of laninamivir octanoate is its prolonged retention in the airways, allowing for effective treatment with a single inhaled dose. This technical guide provides an in-depth overview of the antiviral activity spectrum of laninamivir, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows. The deuterated form, laninamivir octanoate-d3, is often used as an internal standard in analytical assays but is not the subject of antiviral activity studies.

Mechanism of Action

Laninamivir is a competitive inhibitor of the influenza virus neuraminidase (NA) enzyme.[1] This enzyme is crucial for the release of newly formed viral particles from the surface of infected cells.[1] By binding to the active site of neuraminidase, laninamivir prevents the cleavage of sialic acid residues, causing viral aggregation at the cell surface and inhibiting the spread of the infection.[1]

Mechanism_of_Action cluster_virus_release Normal Viral Release cluster_inhibition Inhibition by Laninamivir Virus Virus SialicAcid Sialic Acid Receptor Virus->SialicAcid Binds to ReleasedVirus Released Virus Virus->ReleasedVirus Release AggregatedVirus Aggregated Virus Virus->AggregatedVirus Aggregation HostCell Host Cell SialicAcid->HostCell on Neuraminidase Neuraminidase Neuraminidase->Virus on Neuraminidase->SialicAcid Cleaves Laninamivir Laninamivir BlockedNA Inactive Neuraminidase Laninamivir->BlockedNA Binds to & Inhibits BlockedNA->SialicAcid Cannot Cleave

Caption: Mechanism of action of Laninamivir.

Antiviral Activity Spectrum

Laninamivir exhibits potent inhibitory activity against a wide range of influenza viruses, including seasonal influenza A (H1N1, H3N2) and influenza B viruses.[2][3] Notably, it retains its activity against many strains that have developed resistance to other neuraminidase inhibitors, such as oseltamivir.[2][4] Its efficacy also extends to avian influenza strains with pandemic potential, including H5N1 and H7N9.[3][5]

Data Presentation

The following tables summarize the in vitro inhibitory activity of laninamivir against various influenza virus strains. IC50 represents the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity, while EC50 is the concentration required to achieve 50% of the maximum antiviral effect in cell culture.

Table 1: Neuraminidase Inhibitory Activity (IC50) of Laninamivir

Virus Strain/SubtypeIC50 (nM)Reference
Influenza A
A(H1N1)pdm090.27 ± 0.05[3]
A(H3N2)0.62 ± 0.05[3]
Avian A(H5N1)Potent Inhibition[3][4]
Avian A(H7N9)Potent Inhibition[6]
Oseltamivir-Resistant H1N1 (H275Y)Susceptible[4]
Influenza B
Influenza B3.26 ± 0.26[3]

Table 2: In Vitro Antiviral Activity (EC50) of Laninamivir

Virus StrainCell LineEC50 (nM)Reference
Influenza A (H1N1)MDCKData not available
Influenza A (H3N2)MDCKData not available
Influenza BMDCKData not available
Avian A(H5N1)MDCKData not available
Avian A(H7N9)MDCKData not available

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the antiviral activity of laninamivir.

Neuraminidase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the influenza neuraminidase enzyme.

Protocol:

  • Virus Preparation: Influenza viruses are propagated in Madin-Darby Canine Kidney (MDCK) cells or embryonated chicken eggs to obtain sufficient viral titers.

  • Compound Dilution: A serial dilution of laninamivir is prepared in assay buffer.

  • Incubation: The diluted compound is mixed with a standardized amount of influenza virus and incubated to allow for inhibitor binding to the neuraminidase.

  • Substrate Addition: A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to the mixture.

  • Enzymatic Reaction: The neuraminidase enzyme cleaves the substrate, releasing a fluorescent product. The reaction is incubated at 37°C.

  • Reaction Termination: A stop solution is added to terminate the enzymatic reaction.

  • Fluorescence Measurement: The fluorescence of the released product is measured using a fluorometer.

  • IC50 Calculation: The concentration of laninamivir that reduces the neuraminidase activity by 50% (IC50) is calculated by plotting the fluorescence intensity against the compound concentration.

Plaque Reduction Assay

This cell-based assay determines the ability of a compound to inhibit the replication of infectious virus.

Protocol:

  • Cell Seeding: Confluent monolayers of MDCK cells are prepared in multi-well plates.

  • Virus Infection: The cells are infected with a known amount of influenza virus.

  • Compound Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing Avicel or agarose) containing various concentrations of laninamivir.

  • Incubation: The plates are incubated for a period that allows for the formation of visible plaques (areas of cell death).

  • Plaque Visualization: The cell monolayers are fixed and stained with a dye (e.g., crystal violet) to visualize the plaques.

  • Plaque Counting: The number of plaques in the treated wells is counted and compared to the number in untreated control wells.

  • EC50 Calculation: The effective concentration of laninamivir that reduces the number of plaques by 50% (EC50) is determined.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death.

Protocol:

  • Cell Seeding: MDCK cells are seeded in 96-well plates.

  • Compound and Virus Addition: The cells are treated with serial dilutions of laninamivir and subsequently infected with a specific titer of influenza virus.

  • Incubation: The plates are incubated until cytopathic effects are observed in the virus control wells (no compound).

  • Cell Viability Assessment: The viability of the cells is assessed using a colorimetric or fluorometric assay that measures metabolic activity (e.g., MTT, MTS, or resazurin) or ATP content.

  • EC50 Calculation: The concentration of laninamivir that protects 50% of the cells from virus-induced death (EC50) is calculated.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening and evaluating the antiviral activity of compounds like laninamivir octanoate.

Antiviral_Screening_Workflow Start Start: Compound Library PrimaryScreening Primary Screening (e.g., CPE Reduction Assay) Start->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification HitIdentification->Start Inactive Compounds DoseResponse Dose-Response & EC50 Determination (e.g., Plaque Reduction Assay) HitIdentification->DoseResponse Active Compounds MechanismOfAction Mechanism of Action Studies (e.g., Neuraminidase Inhibition Assay) DoseResponse->MechanismOfAction LeadOptimization Lead Optimization MechanismOfAction->LeadOptimization End End: Candidate Drug LeadOptimization->End

Caption: General workflow for antiviral drug screening.

Conclusion

Laninamivir octanoate is a potent, long-acting neuraminidase inhibitor with a broad spectrum of activity against seasonal and potentially pandemic influenza viruses. Its efficacy against oseltamivir-resistant strains makes it a valuable tool in the management of influenza. The experimental protocols outlined in this guide provide a framework for the continued evaluation of its antiviral properties and the development of novel anti-influenza therapeutics.

References

Technical Guide: Laninamivir Octanoate-d3 - Solubility and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available technical data for Laninamivir Octanoate. Specific data for the deuterated form, Laninamivir Octanoate-d3, is limited. The information presented for the non-deuterated form is expected to be a close approximation for the deuterated analog due to the negligible impact of deuterium substitution on these physical properties. However, empirical verification is recommended for critical applications.

Introduction

Laninamivir octanoate is a long-acting neuraminidase inhibitor and a prodrug of Laninamivir, effective against both influenza A and B viruses. The deuterated version, this compound, serves as an internal standard for pharmacokinetic studies and other analytical applications. This guide provides a comprehensive overview of its solubility and recommended storage conditions based on available data.

Solubility Data

Quantitative solubility data for Laninamivir octanoate in various common laboratory solvents has been compiled from multiple sources. It is important to note that for hygroscopic solvents like DMSO, using a fresh, anhydrous grade is crucial as moisture can significantly reduce solubility.[1] For compounds that are difficult to dissolve, techniques such as ultrasonication or gentle warming (e.g., to 37°C) can be employed to aid dissolution.[2][3]

Table 1: Quantitative Solubility of Laninamivir Octanoate

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO)95 - 100201.04 - 211.63Use of fresh, hygroscopic DMSO is recommended; ultrasonic treatment may be needed.[1][2][3][]
Ethanol510.58
WaterInsolubleInsoluble

Storage and Stability

Proper storage is critical to maintain the integrity and activity of this compound. The compound is available as a solid powder and can also be stored as a stock solution.

Table 2: Recommended Storage Conditions for Laninamivir Octanoate

FormStorage TemperatureDuration
Solid Powder-20°C3 years[1][]
Stock Solution in Solvent-80°CUp to 2 years (or 6 months as per other sources)[1][2][]
-20°C1 month[1][2]

To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes.[3] For in vivo experiments, it is best practice to prepare fresh solutions on the day of use.

Experimental Protocols

Diagram 1: General Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh Compound add_excess Add Excess Compound to Solvent prep_compound->add_excess prep_solvent Prepare Solvent Buffer prep_solvent->add_excess equilibrate Equilibrate at Controlled Temperature (e.g., 37°C) add_excess->equilibrate sample Sample Supernatant equilibrate->sample separate Separate Solid and Liquid (e.g., Centrifugation, Filtration) sample->separate quantify Quantify Concentration (e.g., HPLC, LC-MS) separate->quantify

Caption: A generalized workflow for determining the equilibrium solubility of a compound.

Signaling Pathways and Logical Relationships

The primary mechanism of action for Laninamivir (the active metabolite of Laninamivir octanoate) is the inhibition of the neuraminidase enzyme of the influenza virus. This inhibition prevents the release of new viral particles from infected host cells, thereby halting the spread of the infection.

Diagram 2: Mechanism of Action of Laninamivir

G cluster_host Host Cell cluster_virus Influenza Virus infected_cell Infected Host Cell virus_budding Virus Budding infected_cell->virus_budding Replication neuraminidase Neuraminidase virus_budding->neuraminidase Utilizes virus_release Virus Release neuraminidase->virus_release Enables laninamivir Laninamivir laninamivir->neuraminidase Inhibits

Caption: Inhibition of viral release by Laninamivir through neuraminidase blockade.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Laninamivir Octanoate using Laninamivir Octanoate-d3 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laninamivir octanoate is a long-acting neuraminidase inhibitor used for the treatment and prophylaxis of influenza. It is a prodrug that is hydrolyzed in the body to its active form, laninamivir. Accurate quantification of laninamivir octanoate in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring. This document provides detailed application notes and protocols for the quantitative analysis of laninamivir octanoate in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with laninamivir octanoate-d3 as an internal standard.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry. It ensures high accuracy and precision by compensating for variations in sample preparation, injection volume, and matrix effects, as the internal standard co-elutes with and has a similar ionization efficiency to the analyte.

Bioactivation of Laninamivir Octanoate

Laninamivir octanoate is administered as a prodrug and undergoes enzymatic hydrolysis in the body to form the pharmacologically active neuraminidase inhibitor, laninamivir. This bioactivation is a key step in its mechanism of action.

cluster_0 Inhaled Administration cluster_1 Pulmonary Tissue cluster_2 Mechanism of Action Laninamivir_Octanoate Laninamivir Octanoate (Prodrug) Esterases Esterases Laninamivir_Octanoate->Esterases Hydrolysis Laninamivir Laninamivir (Active Drug) Esterases->Laninamivir Neuraminidase Influenza Virus Neuraminidase Laninamivir->Neuraminidase Binds to active site Inhibition Inhibition of Viral Release Neuraminidase->Inhibition

Caption: Bioactivation of Laninamivir Octanoate to Laninamivir.

Experimental Protocols

Materials and Reagents
  • Laninamivir Octanoate (Analyte)

  • This compound (Internal Standard)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

  • Human plasma (or other relevant biological matrix)

Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve laninamivir octanoate and this compound in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions:

    • Prepare serial dilutions of the laninamivir octanoate stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound stock solution with 50:50 (v/v) acetonitrile/water to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of laninamivir octanoate from plasma samples.

  • Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank matrix samples).

  • Add 150 µL of cold acetonitrile to precipitate proteins.

  • Vortex mix for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

Start Plasma Sample (50 µL) Add_IS Add Internal Standard (this compound) Start->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Sample Preparation Workflow.

LC-MS/MS Method Parameters

The following are typical starting parameters for an LC-MS/MS method for the analysis of laninamivir octanoate. Method optimization is recommended for specific instrumentation.

ParameterRecommended Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5-10% B, ramp to 95% B, hold, and return to initial conditions. Optimize for peak shape and separation.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

Quantitative Data

The following table summarizes hypothetical but representative MRM transitions and other mass spectrometry parameters for laninamivir octanoate and its deuterated internal standard. Actual values should be optimized on the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Laninamivir Octanoate[M+H]+Fragment 1100Optimize
Fragment 2100Optimize
This compound[M+H]+ of d3Fragment 1 of d3100Optimize
Fragment 2 of d3100Optimize

Note: Specific m/z values for precursor and product ions are proprietary to method developers and are not publicly available in the search results. These would need to be determined experimentally.

Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The validation should assess the following parameters:

ParameterAcceptance Criteria
Linearity A calibration curve with at least 6-8 non-zero standards. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy & Precision Within-run and between-run accuracy (% bias) and precision (% CV) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ) for quality control (QC) samples at multiple concentration levels.
Selectivity No significant interfering peaks at the retention times of the analyte and internal standard in blank matrix samples from at least six different sources.
Matrix Effect Assessed to ensure that the ionization of the analyte is not suppressed or enhanced by the biological matrix. The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤ 15%.
Recovery The extraction recovery of the analyte should be consistent and reproducible.
Stability Analyte stability in the biological matrix should be evaluated under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage).

Conclusion

This document outlines a robust framework for the development and validation of an LC-MS/MS method for the quantification of laninamivir octanoate in biological matrices using this compound as an internal standard. The provided protocols and parameters serve as a starting point for method development. Adherence to rigorous validation procedures is essential to ensure the generation of high-quality, reliable data for pharmacokinetic and clinical studies.

Application Note: Quantification of Laninamivir Octanoate-d3 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Laninamivir octanoate is an inhaled long-acting neuraminidase inhibitor prodrug, which is converted to its active form, laninamivir, in the lungs.[1] Accurate quantification of laninamivir octanoate in biological matrices is crucial for pharmacokinetic studies and drug development. This application note provides a detailed protocol for the quantification of laninamivir octanoate in human plasma using a stable isotope-labeled internal standard, Laninamivir octanoate-d3, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is a best practice in bioanalysis, ensuring high accuracy and precision by correcting for variability in sample extraction and mass spectrometric ionization.[2]

Quantitative Data Summary

The following tables summarize the quantitative performance of the method for the analysis of laninamivir octanoate and its active metabolite, laninamivir, in various biological matrices.

Table 1: Quantitative Method Parameters in Human Plasma

ParameterLaninamivir OctanoateLaninamivirReference
Lower Limit of Quantification (LLOQ)1.00 ng/mL1.00 ng/mL[3][4]
Linear Calibration Range1 - 1,000 ng/mL1 - 1,000 ng/mL[3]
Inter-assay Accuracy100.0 - 102.1%98.7 - 100.0%[3]
Inter-assay Precision (% CV)< 10%< 10%[3]
Intra-assay Precision (% CV)2.1 - 4.7%2.8 - 11.5%[3]

Table 2: Quantitative Method Parameters in Human Epithelial Lining Fluid (ELF) and Alveolar Macrophages (AM)

ParameterLaninamivir Octanoate & LaninamivirReference
Lower Limit of Quantification (LLOQ)0.100 ng/mL[3][4]
Linear Calibration Range0.1 - 10 ng/mL[3]
Intra-assay Precision (% CV)3.8 - 4.7% (LO), 2.7 - 3.1% (Laninamivir)[3]
Inter-assay Precision (% CV)3.2 - 4.1% (LO), 2.4 - 4.7% (Laninamivir)[3]

Experimental Protocols

Sample Collection and Handling

To ensure the stability of laninamivir octanoate, which is susceptible to enzymatic hydrolysis, specific collection and handling procedures are critical.

  • Anticoagulant: Collect whole blood in tubes containing heparin.[3]

  • Enzyme Inhibition: Immediately after collection, add an aliquot of 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) solution to the blood (e.g., 0.125 mL of AEBSF solution to 5 mL of blood) to inhibit esterase activity.[3][5]

  • Plasma Preparation: Centrifuge the blood at 1,700 x g for 10 minutes at 4°C.[3]

  • Storage: Transfer the resulting plasma supernatant to labeled cryovials and store at -20°C or lower until analysis.[3]

Sample Preparation: Protein Precipitation

This protocol utilizes a protein precipitation method for the extraction of laninamivir octanoate from plasma, which is a rapid and effective technique for removing proteins prior to LC-MS/MS analysis.

  • Thawing: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Internal Standard Spiking: Add 10 µL of the working internal standard solution (this compound, 100 ng/mL in methanol) to each tube and vortex briefly.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

  • Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • HPLC System: A standard UHPLC/HPLC system.

  • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 5 µm particle size).[6]

  • Mobile Phase A: 0.1% Formic Acid in Water.[6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]

  • Flow Rate: 0.7 mL/min.[6]

  • Injection Volume: 5 µL.[6]

  • Gradient Elution:

    • 0-0.5 min: 35% B

    • 0.5-4.5 min: 35% to 95% B

    • 4.5-5.5 min: 95% B

    • 5.5-6.0 min: 95% to 35% B

    • 6.0-7.0 min: 35% B (Re-equilibration)

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.[6]

  • MRM Transitions:

    • Laninamivir Octanoate: [Precursor Ion > Product Ion] (To be determined empirically, e.g., m/z 473.3 > 347.2)

    • This compound (IS): [Precursor Ion > Product Ion] (To be determined empirically, e.g., m/z 476.3 > 347.2)

  • Data Analysis: The peak area ratio of the analyte to the internal standard is used for quantification against a calibration curve.

Visualizations

experimental_workflow cluster_collection Sample Collection & Handling cluster_preparation Sample Preparation (Protein Precipitation) cluster_analysis LC-MS/MS Analysis Blood Whole Blood Collection (Heparin Tube) AEBSF Add AEBSF (Esterase Inhibitor) Blood->AEBSF Centrifuge1 Centrifuge at 1,700g, 4°C AEBSF->Centrifuge1 Plasma Plasma Supernatant Centrifuge1->Plasma Store Store at ≤ -20°C Plasma->Store Thaw Thaw Plasma Store->Thaw Spike Spike with IS (this compound) Thaw->Spike Precipitate Add Acetonitrile Spike->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge2 Centrifuge at 14,000g, 4°C Vortex->Centrifuge2 Transfer Transfer Supernatant Centrifuge2->Transfer Inject Inject into LC-MS/MS Transfer->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Mass Spectrometry Detection (MRM Mode) Separate->Detect Quantify Data Quantification (Analyte/IS Ratio) Detect->Quantify

Caption: Workflow for Laninamivir Octanoate Quantification.

signaling_pathway cluster_prodrug Prodrug Administration and Activation cluster_action Mechanism of Action LO_Inhaled Laninamivir Octanoate (LO) (Inhaled Prodrug) Hydrolysis Esterase Hydrolysis (in Lungs) LO_Inhaled->Hydrolysis Bioactivation Laninamivir Laninamivir (Active Metabolite) Hydrolysis->Laninamivir Inhibition NA Inhibition Laninamivir->Inhibition NA Influenza Virus Neuraminidase (NA) Release Progeny Virus Release NA->Release facilitates Inhibition->Release blocks

Caption: Bioactivation and Mechanism of Laninamivir Octanoate.

References

Application Notes and Protocols for In Vitro Neuraminidase Inhibition Assay of Laninamivir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laninamivir octanoate (CS-8958) is a long-acting inhaled neuraminidase (NA) inhibitor used for the treatment and prophylaxis of influenza virus infection.[1][2][3] It is a prodrug that is hydrolyzed in the respiratory tract to its active form, laninamivir (R-125489).[4][5] Laninamivir exhibits potent inhibitory activity against a wide range of influenza A and B viruses, including strains resistant to other neuraminidase inhibitors like oseltamivir.[6][7][8][9] The in vitro neuraminidase inhibition assay is a crucial tool for evaluating the antiviral potency of laninamivir and for conducting research and development of new anti-influenza drugs. This document provides detailed protocols and application notes for performing this assay.

Laninamivir octanoate-d3 is a deuterated version of laninamivir octanoate. Deuterated compounds are frequently used as internal standards in mass spectrometry-based bioanalytical methods for pharmacokinetic and drug metabolism studies. For the purpose of an in vitro neuraminidase inhibition assay, the active, non-deuterated form, laninamivir, is the compound of interest for determining the inhibitory activity.

Mechanism of Action

Influenza neuraminidase is a surface glycoprotein that plays a critical role in the viral life cycle. It cleaves sialic acid residues from the surface of infected cells and newly formed viral particles, facilitating the release of progeny virions and preventing their aggregation. Laninamivir is a transition-state analog of sialic acid that binds tightly to the active site of the neuraminidase enzyme, inhibiting its activity and thus halting the spread of the virus.

G cluster_virus Influenza Virus cluster_cell Host Cell Virus Progeny Virus HostCell Infected Host Cell Virus->HostCell Release NA Neuraminidase (NA) SialicAcid Sialic Acid Receptor NA->SialicAcid Cleavage HostCell->SialicAcid Laninamivir Laninamivir Laninamivir->NA Inhibition

Caption: Mechanism of action of Laninamivir.

Experimental Protocols

In Vitro Neuraminidase Inhibition Assay (Fluorometric)

This protocol is based on the widely used method employing the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Materials and Reagents:

  • Laninamivir (active form)

  • Influenza virus stock (e.g., A/H1N1, A/H3N2, B)

  • MUNANA substrate (Sigma-Aldrich or equivalent)

  • Assay Buffer: 25 mM MES buffer, pH 6.5, containing 4 mM CaCl2

  • Stop Solution: 0.1 M Glycine-NaOH, pH 10.2, containing 25% ethanol

  • 96-well black microplates (for fluorescence reading)

  • Fluorometric plate reader (Excitation: 365 nm, Emission: 450 nm)

  • Incubator at 37°C

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Laninamivir in the assay buffer.

    • Perform serial dilutions of the Laninamivir stock solution to obtain a range of concentrations for testing.

    • Dilute the influenza virus stock in the assay buffer to a concentration that gives a linear reaction rate for at least 60 minutes. The optimal dilution should be determined empirically.

    • Prepare a working solution of MUNANA at a final concentration of 100 µM in the assay buffer.

  • Assay Setup:

    • Add 25 µL of the diluted Laninamivir solutions to the wells of the 96-well plate.

    • For the virus control (no inhibitor), add 25 µL of assay buffer.

    • For the blank (no enzyme), add 50 µL of assay buffer.

    • Add 25 µL of the diluted virus solution to all wells except the blank wells.

    • Pre-incubate the plate at 37°C for 30 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 50 µL of the MUNANA working solution to all wells.

    • Incubate the plate at 37°C for 60 minutes.

  • Termination and Measurement:

    • Stop the reaction by adding 100 µL of the stop solution to all wells.

    • Measure the fluorescence intensity using a fluorometric plate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

  • Data Analysis:

    • Subtract the background fluorescence (blank wells) from all other readings.

    • Calculate the percentage of neuraminidase inhibition for each Laninamivir concentration using the following formula:

    • Plot the percentage of inhibition against the logarithm of the Laninamivir concentration.

    • Determine the 50% inhibitory concentration (IC50) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout A Prepare Laninamivir dilutions D Add Laninamivir and virus to plate A->D B Dilute virus stock B->D C Prepare MUNANA solution F Add MUNANA to start reaction C->F E Pre-incubate at 37°C D->E E->F G Incubate at 37°C F->G H Stop reaction G->H I Read fluorescence H->I J Calculate IC50 I->J

Caption: Workflow for the in vitro neuraminidase inhibition assay.

Data Presentation

The inhibitory activity of Laninamivir is typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the neuraminidase activity by 50%. The following tables summarize the reported IC50 values for Laninamivir against various influenza virus strains.

Table 1: In Vitro Neuraminidase Inhibitory Activity of Laninamivir against Influenza A Viruses

Virus StrainSubtypeIC50 (nM)Reference
A/California/7/2009H1N1pdm091.8 - 4.2[10]
A/Victoria/3/75H3N20.9 - 2.1[10]
Oseltamivir-resistant H1N1H1N1 (H275Y)2.5 - 5.6[8]
Avian InfluenzaH5N10.5 - 1.5[1]

Table 2: In Vitro Neuraminidase Inhibitory Activity of Laninamivir against Influenza B Viruses

Virus StrainLineageIC50 (nM)Reference
B/Florida/4/2006Yamagata3.5 - 7.8[10]
B/Malaysia/2506/2004Victoria2.1 - 4.5[10]

Conclusion

The in vitro neuraminidase inhibition assay is a robust and reliable method for determining the potency of Laninamivir against various influenza virus strains. The provided protocol offers a detailed guide for researchers to perform this assay. The presented data highlights the broad-spectrum and potent activity of Laninamivir, underscoring its importance as a therapeutic agent for influenza.

References

Application Notes and Protocols for Cell-Based Antiviral Assays Utilizing Laninamivir octanoate-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laninamivir octanoate is a long-acting neuraminidase inhibitor and an effective prodrug of Laninamivir, a potent antiviral agent against both influenza A and B viruses. A single administration of this inhaled drug has shown efficacy in treating influenza, including strains resistant to other neuraminidase inhibitors like oseltamivir.[1][2] The deuterated form, Laninamivir octanoate-d3, serves as an invaluable tool in the research and development of this antiviral, primarily as an internal standard for accurate quantification in complex biological matrices during in vitro and in vivo studies.

This document provides detailed protocols for key cell-based antiviral assays and outlines the application of this compound in these experimental workflows.

The Role of this compound

This compound is a stable isotope-labeled version of Laninamivir octanoate. The three deuterium atoms ("d3") increase the molecular weight of the compound without significantly altering its chemical and physical properties. This makes it an ideal internal standard for mass spectrometry (MS)-based analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5]

In cell-based assays, after the experiment is concluded, cell lysates or supernatants can be collected to quantify the concentration of the active drug, Laninamivir. By adding a known amount of this compound to the sample, any variations in sample preparation, extraction, and instrument response can be normalized.[6] This ensures highly accurate and precise measurement of the intracellular or extracellular concentrations of the non-deuterated therapeutic agent.

Data Presentation: In Vitro Efficacy of Laninamivir

The following table summarizes the reported 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for the active form, Laninamivir, against various influenza virus strains in cell culture. These values are essential for designing experiments and interpreting results.

Compound Virus Strain Cell Line EC50 (nM) CC50 (µM) Selectivity Index (SI = CC50/EC50)
LaninamivirInfluenza A/H1N1MDCK0.90 - 2.09>100>47,847
LaninamivirInfluenza A/H3N2MDCK3.12 - 14.2>100>7,042
LaninamivirInfluenza BMDCK1.83 - 15.9>100>6,289
LaninamivirOseltamivir-resistant H1N1 (H275Y)MDCKComparable to wild-type>100Not Applicable

Note: EC50 and CC50 values can vary depending on the specific virus strain, cell line, and assay conditions.

Experimental Protocols

Neuraminidase (NA) Inhibition Assay

This assay directly measures the inhibitory effect of Laninamivir on the enzymatic activity of influenza neuraminidase.

Materials:

  • Influenza virus stock

  • Madin-Darby Canine Kidney (MDCK) cells

  • Cell culture medium

  • Laninamivir (as the active drug for testing)

  • This compound (for quantification post-assay if required)

  • Fluorogenic neuraminidase substrate (e.g., MUNANA)

  • Assay buffer

  • 96-well plates (black, flat-bottom for fluorescence)

  • Fluorescence plate reader

Protocol:

  • Cell Culture: Propagate and maintain MDCK cells in a suitable culture medium.

  • Virus Preparation: Dilute the influenza virus stock to a concentration that gives a robust signal in the assay.

  • Compound Dilution: Prepare a serial dilution of Laninamivir in the assay buffer.

  • Assay Procedure: a. In a 96-well plate, add the diluted virus to each well. b. Add the serially diluted Laninamivir to the respective wells. c. Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the neuraminidase. d. Add the fluorogenic substrate (MUNANA) to all wells. e. Incubate at 37°C for 1 hour. f. Stop the reaction using a stop solution. g. Measure the fluorescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition of neuraminidase activity for each concentration of Laninamivir and determine the IC50 value.

Plaque Reduction Assay

This assay determines the ability of an antiviral compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

Materials:

  • MDCK cells

  • Influenza virus stock

  • Laninamivir

  • This compound (for quantification)

  • Cell culture medium

  • Agarose or Avicel overlay medium

  • Crystal violet staining solution

  • 6-well or 12-well plates

Protocol:

  • Cell Seeding: Seed MDCK cells in 6-well or 12-well plates and grow to confluency.

  • Virus Dilution: Prepare serial dilutions of the influenza virus.

  • Infection: a. Wash the confluent cell monolayers with phosphate-buffered saline (PBS). b. Infect the cells with the diluted virus for 1 hour at 37°C.

  • Treatment: a. After infection, remove the virus inoculum. b. Overlay the cells with a medium containing different concentrations of Laninamivir.

  • Incubation: Incubate the plates at 37°C for 2-3 days until plaques are visible.

  • Staining: a. Fix the cells with a fixing solution (e.g., 10% formalin). b. Stain the cells with crystal violet. c. Wash the plates with water and allow them to dry.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated control and determine the EC50 value.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of an antiviral compound to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect.

Materials:

  • MDCK cells

  • Influenza virus stock

  • Laninamivir

  • This compound (for quantification)

  • Cell culture medium

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

Protocol:

  • Cell Seeding: Seed MDCK cells in a 96-well plate.

  • Treatment and Infection: a. Add serial dilutions of Laninamivir to the cells. b. Infect the cells with a predetermined amount of influenza virus that causes significant CPE in 48-72 hours. c. Include uninfected and untreated virus-infected controls.

  • Incubation: Incubate the plate at 37°C for 48-72 hours.

  • Assessment of CPE: a. Observe the cells under a microscope for morphological changes. b. Quantify cell viability using a suitable reagent.

  • Data Analysis: a. Calculate the percentage of CPE inhibition for each drug concentration. b. Determine the EC50 (concentration protecting 50% of cells from CPE). c. In parallel, treat uninfected cells with the same drug concentrations to determine the CC50 (50% cytotoxic concentration). d. Calculate the Selectivity Index (SI = CC50/EC50).

Quantification of Laninamivir using this compound as an Internal Standard

Protocol:

  • Sample Collection: At the end of the antiviral assay, collect cell lysates or culture supernatants.

  • Internal Standard Spiking: Add a known concentration of this compound to each sample.

  • Sample Preparation: Perform protein precipitation or solid-phase extraction to remove interfering substances.

  • LC-MS/MS Analysis: a. Inject the prepared samples into an LC-MS/MS system. b. Separate Laninamivir and this compound using a suitable chromatography column. c. Detect and quantify both the analyte and the internal standard using mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Calculate the concentration of Laninamivir in the original samples by comparing the peak area ratio of Laninamivir to this compound against a standard curve.

Visualizations

Influenza_Replication_Cycle cluster_cell Host Cell Entry 1. Entry (Endocytosis) Uncoating 2. Uncoating (vRNA release) Entry->Uncoating Replication 3. Replication & Transcription (in Nucleus) Uncoating->Replication Translation 4. Protein Synthesis (in Cytoplasm) Replication->Translation Assembly 5. Assembly of new virions Translation->Assembly Budding 6. Budding and Release Assembly->Budding Neuraminidase Neuraminidase Action Budding->Neuraminidase cleaves sialic acid Virus_out New Virus Particles Budding->Virus_out Laninamivir Laninamivir (Inhibition) Laninamivir->Neuraminidase blocks action Virus_in Influenza Virus Virus_in->Entry

Caption: Influenza Virus Replication Cycle and the point of inhibition by Laninamivir.

Experimental_Workflow cluster_assay Cell-Based Antiviral Assay cluster_quantification Quantification of Laninamivir Start 1. Seed Cells Treat 2. Add Laninamivir (and Virus) Start->Treat Incubate 3. Incubate Treat->Incubate Measure 4. Measure Antiviral Effect (e.g., Plaque Reduction, CPE inhibition) Incubate->Measure Collect 5. Collect Supernatant/Lysate Measure->Collect Data Data Analysis (EC50, CC50, Drug Concentration) Measure->Data Spike 6. Spike with this compound Collect->Spike Prepare 7. Sample Preparation Spike->Prepare Analyze 8. LC-MS/MS Analysis Prepare->Analyze Analyze->Data

Caption: General workflow for cell-based antiviral assays with subsequent quantification.

References

Application Note: Quantification of Laninamivir in Human Plasma Using Laninamivir Octanoate-d3 as an Internal Standard for Viral Load Determination Studies

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive bioanalytical method for the quantification of laninamivir, the active metabolite of the neuraminidase inhibitor laninamivir octanoate, in human plasma. The method employs a stable isotope-labeled internal standard, Laninamivir octanoate-d3, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Accurate determination of laninamivir concentrations in plasma is a critical component of pharmacokinetic (PK) and pharmacodynamic (PD) studies, which are essential for establishing the relationship between drug exposure and the reduction of viral load in patients with influenza. This document provides a detailed protocol for sample preparation, LC-MS/MS analysis, and method validation, offering a valuable tool for researchers, scientists, and drug development professionals.

Introduction

Laninamivir octanoate is a long-acting inhaled prodrug that is hydrolyzed in the body to its active form, laninamivir. Laninamivir is a potent neuraminidase inhibitor effective against both influenza A and B viruses. A single inhaled dose of laninamivir octanoate has demonstrated efficacy in the treatment and prophylaxis of influenza.[1] The prolonged therapeutic effect is attributed to the retention of high concentrations of laninamivir in the respiratory tract.[2]

To understand the relationship between laninamivir exposure and its antiviral efficacy, particularly its impact on viral load, it is crucial to have a reliable method for quantifying the drug's concentration in biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS bioanalysis.[3] Deuterated standards co-elute with the analyte and have nearly identical chemical and physical properties, allowing for accurate correction of matrix effects and variability in sample processing and instrument response.[3][4]

This application note outlines a validated LC-MS/MS method for the determination of laninamivir in human plasma, utilizing this compound as an internal standard. The described methodology can be applied to pharmacokinetic studies and is a foundational component for subsequent pharmacodynamic analyses correlating drug concentrations with viral load reduction.

Data Presentation

The following tables summarize the pharmacokinetic parameters of laninamivir and its prodrug, laninamivir octanoate, from clinical studies. These data are essential for designing sampling schedules in viral load determination studies.

Table 1: Pharmacokinetic Parameters of Laninamivir Octanoate (Prodrug) in Healthy Adults

Parameter20 mg Dose40 mg Dose
Tmax (h) 0.250.25
t1/2 (h) ~2~2
Mean Cumulative Urinary Excretion (144h) 4.7%5.5%

Data compiled from a study in healthy volunteers.[5]

Table 2: Pharmacokinetic Parameters of Laninamivir (Active Metabolite) in Healthy Adults

Parameter20 mg Dose (of Prodrug)40 mg Dose (of Prodrug)
Tmax (h) 4.04.0
t1/2 (h) 66.674.4
Mean Cumulative Urinary Excretion (144h) 19.2%23.3%

Data compiled from a study in healthy volunteers.[5]

Table 3: Bioanalytical Method Validation Parameters for Laninamivir in Human Plasma

ParameterSpecification
Lower Limit of Quantitation (LLOQ) 1 ng/mL
Linear Calibration Range 1 - 1000 ng/mL
Inter-assay Accuracy 98.7% - 100.0% of nominal concentration
Inter-assay Precision < 10% CV

Validation parameters for a similar LC-MS/MS method.[6]

Experimental Protocols

Bioanalytical Method for Laninamivir Quantification in Human Plasma

This protocol describes the quantification of laninamivir in human plasma using protein precipitation for sample cleanup followed by LC-MS/MS analysis with this compound as an internal standard.

1. Materials and Reagents:

  • Laninamivir reference standard

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., heparin)

2. Preparation of Stock and Working Solutions:

  • Laninamivir Stock Solution (1 mg/mL): Accurately weigh and dissolve laninamivir in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standards: Serially dilute the laninamivir stock solution with a 50:50 mixture of methanol and water to prepare working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 20 ng/mL.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of plasma samples (calibration standards, QCs, and unknown study samples) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the internal standard working solution (in acetonitrile) to each tube.

  • Vortex the mixture for 2 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer 100 µL of the supernatant to an HPLC vial containing 100 µL of the initial mobile phase.

  • Inject 5 µL of the prepared sample into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.1-4.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: To be determined by direct infusion of laninamivir and this compound.

5. Method Validation: The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA guidance).[7] Key validation parameters include:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Matrix Effect

  • Recovery

  • Stability (Freeze-thaw, short-term, long-term, and post-preparative)

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Laninamivir Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard (this compound in Acetonitrile) plasma_sample->add_is vortex 3. Vortex (Protein Precipitation) add_is->vortex centrifuge 4. Centrifuge vortex->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant dilute 6. Dilute with Mobile Phase supernatant->dilute injection 7. Inject into LC-MS/MS dilute->injection hplc 8. Chromatographic Separation (C18 Column) injection->hplc ms 9. Mass Spectrometric Detection (MRM) hplc->ms quantification 10. Quantification of Laninamivir ms->quantification pk_analysis 11. Pharmacokinetic Analysis quantification->pk_analysis

Caption: Workflow for Laninamivir Quantification in Plasma.

Laninamivir Octanoate Activation and Mechanism of Action

activation_pathway cluster_host_cell Host Cell Environment cluster_virus Influenza Virus LO Laninamivir Octanoate (Prodrug) Laninamivir Laninamivir (Active Drug) LO->Laninamivir Hydrolysis Neuraminidase Neuraminidase Laninamivir->Neuraminidase Inhibition Esterases Esterases Esterases->LO Virus_Release Virus Release Neuraminidase->Virus_Release

Caption: Activation and Mechanism of Laninamivir.

Conclusion

The bioanalytical method detailed in this application note provides a sensitive and specific approach for the quantification of laninamivir in human plasma using this compound as an internal standard. This methodology is fundamental for pharmacokinetic assessments and is a prerequisite for studies aiming to establish a clear relationship between drug exposure and viral load reduction in influenza patients. The provided protocols and data serve as a valuable resource for researchers in the field of antiviral drug development and clinical pharmacology.

References

Application Notes & Protocols for Bioequivalence Studies of Laninamivir Octanoate using Laninamivir Octanoate-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence (BE) studies of Laninamivir octanoate, a long-acting neuraminidase inhibitor for the treatment and prophylaxis of influenza.[1][2] The protocols focus on the use of Laninamivir octanoate-d3 as a stable isotope-labeled internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique widely employed for its sensitivity and specificity in bioanalytical studies.

Laninamivir octanoate is a prodrug that is hydrolyzed in the body to its active metabolite, Laninamivir.[3][4] For bioequivalence assessment of inhaled drugs, regulatory agencies often recommend a "weight of evidence" approach, which includes in vitro characterization, pharmacokinetic studies, and sometimes pharmacodynamic or clinical endpoint studies.[5] This document will focus on the pharmacokinetic component of a BE study.

Bioanalytical Method: Quantification of Laninamivir Octanoate in Human Plasma

A robust and validated bioanalytical method is crucial for accurately determining the concentration of Laninamivir octanoate in plasma samples obtained during a BE study. The use of a stable isotope-labeled internal standard like this compound is the gold standard as it compensates for variability during sample preparation and analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

The following table summarizes the proposed LC-MS/MS parameters for the analysis of Laninamivir octanoate and its deuterated internal standard. These parameters are based on typical methodologies for similar compounds and may require optimization.

ParameterRecommended Setting
Liquid Chromatography
HPLC SystemAgilent 1200 series or equivalent
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 5 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
GradientOptimized for separation (e.g., starting at 5% B, ramping to 95% B)
Flow Rate0.3 mL/min
Injection Volume10 µL
Column Temperature40 °C
Mass Spectrometry
Mass SpectrometerTriple quadrupole mass spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transitions
Laninamivir OctanoateTo be determined experimentally
This compound (IS)To be determined experimentally
Dwell Time200 ms
Collision GasArgon

Note: The specific MRM (Multiple Reaction Monitoring) transitions for Laninamivir octanoate and this compound need to be determined by infusing a standard solution of each compound into the mass spectrometer. For Laninamivir octanoate, the precursor ion will be its protonated molecule [M+H]+. The product ion will be a characteristic fragment. For this compound, the precursor ion will be [M+H+3]+, and the product ion will likely be the same as the non-deuterated form or a fragment shifted by 3 Da, depending on the location of the deuterium atoms.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a commonly used technique for cleaning up and concentrating analytes from biological matrices prior to LC-MS/MS analysis.

Protocol:

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 200 µL of human plasma, add 20 µL of this compound internal standard solution. Vortex briefly and load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Bioequivalence Study Protocol

The following is a general protocol for a bioequivalence study of an inhaled Laninamivir octanoate product. The study design should be in accordance with regulatory guidelines from agencies such as the FDA and EMA.

Study Design

A randomized, single-dose, two-period, two-sequence crossover study design is recommended.[6] A sufficient washout period between the two periods should be implemented to ensure that the drug from the first period is completely eliminated before the administration of the second treatment. Given the long half-life of Laninamivir, a washout period of at least 7 days is advisable.[7]

Study Population

Healthy, non-smoking adult volunteers are typically recruited for such studies.[7] Subjects should be trained on the correct use of the inhalation device to minimize variability in drug administration.

Pharmacokinetic Sampling

Venous blood samples should be collected in tubes containing an appropriate anticoagulant (e.g., K2EDTA) at predose (0 hours) and at multiple time points post-dose to adequately characterize the plasma concentration-time profile of Laninamivir octanoate. Suggested time points could be 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-inhalation. Plasma should be separated by centrifugation and stored at -70°C or below until analysis.

Pharmacokinetic Parameters and Bioequivalence Assessment

The primary pharmacokinetic parameters for bioequivalence assessment are the area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC0-t) and the maximum plasma concentration (Cmax). The 90% confidence intervals for the geometric mean ratios (Test/Reference) of these parameters should fall within the acceptance range of 80.00% to 125.00%.

Pharmacokinetic ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC0-t Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC0-inf Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Elimination half-life

Visualizations

Experimental Workflow for Bioequivalence Study

G cluster_0 Subject Recruitment & Screening cluster_1 Clinical Phase cluster_2 Analytical Phase cluster_3 Data Analysis a Informed Consent b Inclusion/Exclusion Criteria Assessment a->b c Randomization b->c d Period 1: Drug Administration (Test or Reference) c->d e Serial Blood Sampling d->e f Washout Period e->f g Period 2: Drug Administration (Crossover) f->g h Serial Blood Sampling g->h i Plasma Sample Preparation (SPE) h->i j LC-MS/MS Analysis i->j k Data Acquisition j->k l Pharmacokinetic Parameter Calculation k->l m Statistical Analysis (90% CI) l->m n Bioequivalence Conclusion m->n

Caption: Workflow of a typical bioequivalence study.

Sample Preparation Workflow using Solid-Phase Extraction (SPE)

G a Start: Human Plasma Sample b Add this compound (Internal Standard) a->b c Vortex Mix b->c e Load Sample onto SPE Cartridge c->e d Condition SPE Cartridge (Methanol & Water) d->e f Wash Cartridge (5% Methanol in Water) e->f g Elute Analytes (Methanol) f->g h Evaporate to Dryness g->h i Reconstitute in Mobile Phase h->i j Inject into LC-MS/MS i->j

Caption: Step-by-step sample preparation workflow.

Bioanalytical Method Development and Validation Pathway

G cluster_0 Method Development cluster_1 Method Validation (ICH/FDA Guidelines) cluster_2 Application a Optimize LC Conditions b Optimize MS/MS Parameters (MRM) a->b c Develop Sample Preparation Protocol b->c d Selectivity & Specificity c->d e Linearity & Range d->e f Accuracy & Precision e->f g Matrix Effect f->g h Recovery g->h i Stability h->i j Analysis of Clinical Samples i->j k Pharmacokinetic Data Generation j->k

Caption: Pathway for bioanalytical method validation.

References

Application Notes and Protocols for the Administration of Laninamivir Octanoate in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laninamivir octanoate is a long-acting neuraminidase (NA) inhibitor and a prodrug of laninamivir, its active metabolite. It is effective against various influenza A and B virus strains, including oseltamivir-resistant strains and highly pathogenic avian influenza H5N1.[1] A key characteristic of laninamivir octanoate is its prolonged retention in the respiratory tract, allowing for a single administration to be effective.[2] This document provides detailed application notes and protocols for the administration of laninamivir octanoate in animal models, with a focus on its deuterated form, laninamivir octanoate-d3, which is utilized as an internal standard in bioanalytical methods.

Mechanism of Action: Neuraminidase Inhibition

Laninamivir, the active metabolite of laninamivir octanoate, is a potent inhibitor of the influenza virus neuraminidase enzyme. Neuraminidase is a crucial glycoprotein on the surface of the influenza virus that facilitates the release of newly formed virus particles from infected host cells by cleaving sialic acid residues. By inhibiting neuraminidase, laninamivir prevents the release and spread of progeny virions, thus halting the progression of the infection.[3]

Influenza virus infection also triggers the activation of several intracellular signaling pathways that the virus exploits for efficient replication. These include the Raf/MEK/ERK and IKK/NF-κB signaling cascades.[4] Inhibition of these pathways has been shown to impair virus production. While neuraminidase inhibitors directly target a viral enzyme, their downstream effect is the interruption of the viral life cycle, which is intertwined with these host cell pathways.

Signaling Pathway of Influenza Virus Replication and Inhibition by Laninamivir

influenza_replication_inhibition cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Inhibition by Laninamivir cluster_host_cell Host Cell Signaling virus Influenza Virus attachment Attachment (HA binds to Sialic Acid) virus->attachment entry Endocytosis attachment->entry raf_mek_erk Raf/MEK/ERK Pathway attachment->raf_mek_erk Activation ikk_nfkB IKK/NF-κB Pathway attachment->ikk_nfkB Activation uncoating Viral RNP Release into Cytoplasm entry->uncoating nuclear_import RNP Nuclear Import uncoating->nuclear_import replication_transcription Viral RNA Replication & Transcription nuclear_import->replication_transcription protein_synthesis Viral Protein Synthesis replication_transcription->protein_synthesis assembly Virion Assembly protein_synthesis->assembly budding Budding assembly->budding release Progeny Virus Release budding->release neuraminidase Neuraminidase (NA) release->neuraminidase NA cleaves Sialic Acid to enable release laninamivir Laninamivir (Active Metabolite) inhibition Inhibition laninamivir->inhibition inhibition->neuraminidase viral_replication Enhanced Viral Replication raf_mek_erk->viral_replication ikk_nfkB->viral_replication

Caption: Influenza virus replication cycle and the inhibitory action of Laninamivir.

Quantitative Data from Animal Models

The following tables summarize pharmacokinetic and efficacy data for laninamivir octanoate administered to animal models.

Table 1: Pharmacokinetic Parameters of Laninamivir in Mice after Intranasal Administration of Laninamivir Octanoate
ParameterValueAnimal ModelDosageSource
Lung Concentration (24h post-dose)2680 pmol/gMice0.5 µmol/kg[2]
Intracellular Release Rate Constant0.0707 h⁻¹Mouse Airway Epithelial CellsN/A[2]
Table 2: Efficacy of a Single Administration of Laninamivir and Peramivir in Influenza-Infected Mice
TreatmentDosageOutcomeAnimal ModelVirus StrainSource
Laninamivir (intravenous)30 mg/kgSignificantly prolonged survivalMice (lethal model)A/PR/8/34 (H1N1)[2]
Peramivir (intravenous)30 mg/kgSignificantly prolonged survivalMice (lethal model)A/PR/8/34 (H1N1)[2]
Laninamivir (intravenous)30 mg/kgSignificantly suppressed virus proliferation in lungsMiceInfluenza B virus[2]
Peramivir (intravenous)30 mg/kgSignificantly suppressed virus proliferation in lungsMiceInfluenza B virus[2]

Experimental Protocols

Intranasal Administration of Laninamivir Octanoate in Mice

This protocol is adapted from general procedures for intranasal delivery in mouse models of influenza.

Materials:

  • Laninamivir octanoate

  • Vehicle (e.g., sterile phosphate-buffered saline (PBS) or a customized formulation)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Micropipette and sterile tips

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve Laninamivir octanoate in the chosen vehicle to the desired concentration. A common vehicle for preclinical studies is a suspension in saline with a small percentage of a surfactant like Tween 80 to aid in solubility and distribution. The final concentration should be calculated to deliver the target dose in a volume of 20-50 µL per mouse.

  • Anesthesia:

    • Anesthetize the mouse using a calibrated vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail. Ensure the animal has reached a surgical plane of anesthesia (no response to a toe pinch) before proceeding.

  • Administration:

    • Hold the anesthetized mouse in a supine position with the head tilted back slightly.

    • Using a micropipette, carefully dispense half of the total volume (e.g., 10-25 µL) into one nostril, allowing the mouse to inhale the liquid.

    • Pause briefly to allow for inhalation before administering the remaining volume to the other nostril.

  • Recovery:

    • Place the mouse in a clean, warm cage and monitor it until it has fully recovered from anesthesia.

Experimental Workflow for Intranasal Administration

intranasal_workflow prep Prepare Dosing Solution (Laninamivir Octanoate in Vehicle) anesthetize Anesthetize Mouse prep->anesthetize administer Intranasal Administration (20-50 µL total volume) anesthetize->administer recover Monitor Recovery administer->recover

Caption: Workflow for intranasal administration of Laninamivir Octanoate in mice.

Bioanalytical Method for Quantification of Laninamivir using LC-MS/MS with Laninamivir-d3 Internal Standard

This protocol outlines a general procedure for the quantification of laninamivir in plasma and lung tissue homogenate. This compound is used as an internal standard to ensure accuracy and precision.

Materials:

  • Plasma or lung tissue homogenate samples from treated animals

  • Laninamivir analytical standard

  • Laninamivir-d3 internal standard (IS)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

  • LC-MS/MS system

Procedure:

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add a known concentration of Laninamivir-d3 IS in a small volume of solvent (e.g., 10 µL of 100 ng/mL in MeOH).

    • Perform protein precipitation by adding 3 volumes of cold ACN.

    • Vortex mix for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • Sample Preparation (Lung Tissue):

    • Homogenize a known weight of lung tissue in a suitable buffer (e.g., PBS) to create a homogenate.

    • To a specific volume of the homogenate, add the Laninamivir-d3 IS.

    • Proceed with protein precipitation or SPE as described for plasma. SPE may be preferred for tissue samples to remove more complex matrix components.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 or similar reverse-phase column. The mobile phase typically consists of a gradient of water and ACN or MeOH, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions (MRM) for both laninamivir and laninamivir-d3.

    • Quantification: Create a standard curve by spiking known concentrations of laninamivir into blank matrix (plasma or lung homogenate) and processing them in the same way as the samples. The concentration of laninamivir in the unknown samples is determined by comparing the peak area ratio of the analyte to the IS against the standard curve.

Bioanalytical Workflow

bioanalytical_workflow sample Biological Sample (Plasma or Lung Homogenate) add_is Add Laninamivir-d3 (IS) sample->add_is extraction Sample Extraction (Protein Precipitation or SPE) add_is->extraction analysis LC-MS/MS Analysis (MRM Mode) extraction->analysis quant Quantification (Analyte/IS Ratio vs. Standard Curve) analysis->quant

Caption: Workflow for the bioanalysis of Laninamivir using a deuterated internal standard.

Conclusion

The administration of laninamivir octanoate in animal models, particularly via the intranasal route, is a key step in preclinical efficacy and pharmacokinetic studies. The use of a deuterated internal standard, this compound, is critical for obtaining reliable quantitative data from bioanalytical methods such as LC-MS/MS. The protocols and data presented here provide a comprehensive guide for researchers in the field of influenza drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Laninamivir Octanoate-d3 Extraction from Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Laninamivir octanoate-d3 from plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when extracting this compound from plasma?

A1: The primary challenges include:

  • Enzymatic Instability: Laninamivir octanoate is an ester prodrug and is susceptible to hydrolysis by esterases present in plasma, which can lead to the premature conversion to its active metabolite, laninamivir.[1][2] This can result in an underestimation of the prodrug concentration.

  • Low Recovery: Being a lipophilic compound, laninamivir octanoate may bind nonspecifically to labware or have poor solubility in aqueous solutions, potentially leading to low extraction recovery.

  • Matrix Effects: Plasma is a complex matrix containing phospholipids and other endogenous substances that can interfere with the ionization of this compound during LC-MS/MS analysis, causing ion suppression or enhancement.[3][4][5]

  • Analyte Stability: The stability of the deuterated internal standard (this compound) should mirror that of the analyte. Any degradation of the internal standard can lead to inaccurate quantification.

Q2: How can I prevent the degradation of this compound in plasma samples?

A2: To minimize ex vivo hydrolysis of the ester prodrug, consider the following stabilization strategies:

  • Use of Esterase Inhibitors: Immediately after blood collection, add an esterase inhibitor such as sodium fluoride (NaF) to the collection tubes.[2]

  • pH Control and Low Temperature: Maintain samples at a low pH and on ice during processing to reduce enzymatic activity.[2]

  • Prompt Processing: Process plasma samples as quickly as possible and store them at -80°C until analysis.

Q3: What is the recommended analytical technique for the quantification of this compound in plasma?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of Laninamivir octanoate and its metabolites in plasma due to its high sensitivity and selectivity.[6][7]

Troubleshooting Guides

Low Extraction Recovery
Symptom Potential Cause Suggested Solution
Low recovery of this compound with Solid-Phase Extraction (SPE) Inappropriate Sorbent: The SPE sorbent may not have the optimal chemistry for retaining the lipophilic laninamivir octanoate.For a lipophilic compound like laninamivir octanoate, a reverse-phase sorbent (e.g., C8 or C18) is generally suitable.
Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent.Increase the organic solvent strength in the elution buffer. A mixture of methanol or acetonitrile with a small amount of a weak acid or base to modify the analyte's charge state can be effective.
Sample Overload: Exceeding the binding capacity of the SPE cartridge.Reduce the sample volume or use a cartridge with a larger sorbent bed.
Low recovery of this compound with Liquid-Liquid Extraction (LLE) Incorrect Organic Solvent: The polarity of the extraction solvent may not be optimal for partitioning laninamivir octanoate.Select a water-immiscible organic solvent that has a similar polarity to laninamivir octanoate. Solvents like methyl tert-butyl ether (MTBE) or ethyl acetate are good starting points.
Suboptimal pH: The pH of the aqueous phase can affect the ionization state and partitioning of the analyte.Adjust the pH of the plasma sample to suppress the ionization of any potentially ionizable groups on the molecule, thereby increasing its hydrophobicity and partitioning into the organic phase.
Incomplete Phase Separation: Emulsion formation can trap the analyte at the interface.Centrifuge at a higher speed or for a longer duration. The "salting-out" effect, by adding a neutral salt, can also help break emulsions.
High Matrix Effects in LC-MS/MS Analysis
Symptom Potential Cause Suggested Solution
Ion Suppression or Enhancement Co-elution with Phospholipids: Phospholipids from the plasma matrix are a common cause of matrix effects in ESI-MS.[3]Optimize Chromatographic Separation: Modify the LC gradient to separate the analyte from the bulk of the phospholipids.
Improve Sample Cleanup: Incorporate a phospholipid removal step in your SPE protocol or use a more selective LLE.
Insufficient Sample Cleanup: The extraction method is not effectively removing interfering endogenous components.For SPE: Ensure proper conditioning, loading, and washing steps. The wash step is critical for removing interferences without eluting the analyte.
For LLE: A back-extraction step can sometimes improve cleanup by transferring the analyte to a fresh aqueous phase and then back into a clean organic phase, leaving some interferences behind.

Experimental Protocols

The following are generalized protocols for SPE and LLE that can be used as a starting point for developing a specific method for this compound. Optimization will be required for your specific application and instrumentation.

Solid-Phase Extraction (SPE) Protocol
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load 500 µL of pre-treated plasma (e.g., plasma with an esterase inhibitor, diluted 1:1 with 4% phosphoric acid).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase.

Liquid-Liquid Extraction (LLE) Protocol
  • Sample Preparation: To 500 µL of plasma in a polypropylene tube, add the internal standard.

  • Extraction: Add 2.5 mL of methyl tert-butyl ether (MTBE).

  • Mixing: Vortex for 5 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Separation: Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen and reconstitute the residue in the mobile phase.

Data Presentation

The following table summarizes typical quantitative parameters for the analysis of laninamivir octanoate in plasma using SPE and LC-MS/MS, as gathered from available literature. Note that data for the deuterated form (d3) is not explicitly available and is expected to be comparable to the non-deuterated form.

ParameterValueReference
Lower Limit of Quantitation (LLOQ)1 ng/mL[6]
Linear Calibration Range1 to 1,000 ng/mL[6]
Inter-assay Accuracy100.0% to 102.1%[6]
Inter-assay Precision< 10%[6]

Visualizations

SPE_Workflow cluster_plasma Plasma Sample cluster_spe Solid-Phase Extraction cluster_analysis Analysis Plasma Plasma + IS Load Load Sample Plasma->Load Condition Condition (Methanol, Water) Wash Wash (5% Methanol) Load->Wash Elute Elute (Methanol) Wash->Elute Evaporate Evaporate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Figure 1: Solid-Phase Extraction (SPE) Workflow.

LLE_Workflow cluster_plasma Plasma Sample cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis Plasma Plasma + IS AddSolvent Add MTBE Plasma->AddSolvent Vortex Vortex AddSolvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Separate Separate Organic Layer Centrifuge->Separate Evaporate Evaporate Separate->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Figure 2: Liquid-Liquid Extraction (LLE) Workflow.

References

Technical Support Center: Laninamivir Octanoate-d3 Matrix Effects in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects encountered during the mass spectrometric analysis of Laninamivir octanoate-d3. These resources are intended for researchers, scientists, and drug development professionals to ensure accurate and reliable quantification in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in LC-MS/MS analysis?

A matrix effect is the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2][3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[3][4] Endogenous components like phospholipids, salts, and proteins, or exogenous substances such as anticoagulants and dosing vehicles, can cause these effects.[2]

Q2: How can I quantitatively assess the matrix effect for this compound?

The matrix effect can be quantified by calculating the Matrix Factor (MF).[2] This is typically done using the post-extraction spike method.[1][2] The MF is the ratio of the peak area of the analyte in a post-spiked blank matrix extract to the peak area of the analyte in a neat solution at the same concentration.[2]

  • MF < 1 indicates ion suppression.

  • MF > 1 indicates ion enhancement.

  • MF = 1 indicates no matrix effect.

The Internal Standard (IS) normalized MF is also calculated to assess if the IS effectively compensates for the matrix effect.

Table 1: Calculation of Matrix Factor (MF) and IS-Normalized MF

ParameterFormulaDescription
Matrix Factor (MF)(Peak Response in Post-Spiked Matrix) / (Peak Response in Neat Solution)Measures the absolute matrix effect on the analyte.
IS-Normalized MF(MF of Analyte) / (MF of Internal Standard)Evaluates the effectiveness of the internal standard in compensating for matrix effects.

Q3: What are acceptable values for matrix effects in a validated bioanalytical method?

Regulatory guidelines, such as those from the FDA, suggest that the precision of the internal standard-normalized matrix factor should be within a certain range. Typically, the coefficient of variation (CV) of the IS-normalized matrix factor from at least six different lots of blank matrix should not be greater than 15%.

Troubleshooting Guide

This guide addresses common issues related to matrix effects during the analysis of this compound.

Issue 1: Poor reproducibility of results and inconsistent peak areas.

  • Possible Cause: Variable matrix effects between different samples or batches of biological matrix.

  • Troubleshooting Steps:

    • Assess Matrix Effect: Perform a quantitative assessment of the matrix effect using multiple lots of the biological matrix.

    • Improve Sample Preparation: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering components.[5] Protein precipitation is a simpler but generally less clean method.

    • Optimize Chromatography: Modify the chromatographic conditions to separate this compound from the co-eluting matrix components. This can involve changing the column, mobile phase composition, or gradient profile.[6]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as this compound itself, is the most effective way to compensate for matrix effects as it co-elutes and experiences similar ionization effects as the analyte.[3]

Issue 2: Low signal intensity or complete signal loss (Ion Suppression).

  • Possible Cause: Co-eluting endogenous compounds, such as phospholipids or salts, are suppressing the ionization of this compound.[4][7] Electrospray ionization (ESI) is particularly susceptible to ion suppression.[4]

  • Troubleshooting Steps:

    • Identify Suppression Region: Conduct a post-column infusion experiment to identify the regions in the chromatogram where ion suppression occurs.[6][8]

    • Chromatographic Separation: Adjust the retention time of this compound to move it out of the suppression zone.[6]

    • Sample Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.

    • Change Ionization Source: If possible, switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) may reduce susceptibility to matrix effects.[4]

Issue 3: Inconsistent internal standard performance.

  • Possible Cause: The internal standard is not adequately compensating for the matrix effects on this compound.

  • Troubleshooting Steps:

    • Evaluate IS Matrix Effect: Calculate the matrix factor for the internal standard to see if it is also affected by the matrix.

    • Select a Better IS: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., this compound). If a SIL-IS is not available, choose an analog that has similar chemical properties and chromatographic behavior.

    • Optimize IS Concentration: Ensure the concentration of the internal standard is appropriate and provides a consistent response.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking

  • Prepare Blank Matrix Extracts: Process at least six different lots of the blank biological matrix (e.g., human plasma) using the established extraction procedure.

  • Prepare Neat Solutions: Prepare standards of this compound and the internal standard in the final reconstitution solvent at low and high concentrations.

  • Post-Spike Matrix Extracts: Spike the blank matrix extracts from step 1 with the this compound and internal standard solutions to the same final concentrations as the neat solutions.

  • Analyze Samples: Inject the neat solutions and the post-spiked matrix extracts into the LC-MS/MS system and record the peak areas.

  • Calculate Matrix Factor: Use the formulas in Table 1 to calculate the Matrix Factor and the IS-Normalized Matrix Factor.

Table 2: Example Data for Matrix Effect Assessment of this compound

Sample SourceAnalyte Peak Area (Post-Spiked)IS Peak Area (Post-Spiked)Analyte Peak Area (Neat)IS Peak Area (Neat)Matrix Factor (Analyte)IS-Normalized MF
Plasma Lot 185,000180,000100,000200,0000.850.94
Plasma Lot 282,000175,000100,000200,0000.820.94
Plasma Lot 388,000185,000100,000200,0000.880.95
Plasma Lot 486,000182,000100,000200,0000.860.95
Plasma Lot 583,000178,000100,000200,0000.830.93
Plasma Lot 687,000183,000100,000200,0000.870.95
Mean 0.85 0.94
%CV 2.7% 0.8%

In this example, the mean Matrix Factor of 0.85 indicates ion suppression. However, the low %CV of the IS-Normalized MF (0.8%) suggests that the internal standard is effectively compensating for this effect.

Visualizations

MatrixEffectWorkflow start Start: Inconsistent LC-MS/MS Results assess_me 1. Assess Matrix Effect (Post-Extraction Spike) start->assess_me is_me_significant Is Matrix Effect Significant? assess_me->is_me_significant no_me No Significant Matrix Effect is_me_significant->no_me No troubleshoot 2. Troubleshoot Source is_me_significant->troubleshoot Yes improve_sp 3a. Improve Sample Prep (e.g., SPE) troubleshoot->improve_sp optimize_lc 3b. Optimize Chromatography troubleshoot->optimize_lc use_sil_is 3c. Use SIL-IS troubleshoot->use_sil_is revalidate 4. Re-evaluate Method improve_sp->revalidate optimize_lc->revalidate use_sil_is->revalidate end End: Reliable Method revalidate->end

Caption: Workflow for identifying and mitigating matrix effects.

PostColumnInfusion lc_pump LC Pump (Mobile Phase) injector Injector (Blank Matrix Extract) lc_pump->injector column LC Column injector->column tee column->tee ms Mass Spectrometer tee->ms syringe_pump Syringe Pump (Analyte Solution) syringe_pump->tee

Caption: Experimental setup for post-column infusion.

References

Technical Support Center: Laninamivir Octanoate-d3 Stability in Analytical Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Laninamivir octanoate-d3. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability-related issues encountered during the bioanalysis of this deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in analytical samples?

This compound is a stable isotope-labeled version of Laninamivir octanoate, where three hydrogen atoms have been replaced with deuterium. It is primarily used as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the determination of Laninamivir octanoate in biological matrices. The use of a deuterated IS is considered best practice as it closely mimics the analyte's chemical and physical properties, including extraction recovery and chromatographic retention time, which helps to correct for variability during sample preparation and analysis.

Q2: What are the primary stability concerns for this compound in analytical samples?

The main stability concerns for this compound revolve around its chemical integrity in the sample matrix and during the analytical process. As an ester prodrug, Laninamivir octanoate (and its deuterated analog) is susceptible to hydrolysis, which converts it to the active drug, Laninamivir. Additionally, the stability of the deuterium label itself is a crucial consideration, as back-exchange with hydrogen can compromise the accuracy of quantitative results.

Q3: How should I store my stock solutions and analytical samples containing this compound?

To ensure the stability of this compound, it is recommended to store stock solutions in a non-aqueous solvent at -20°C or below. For analytical samples (e.g., plasma, urine), it is advisable to store them at -80°C and minimize freeze-thaw cycles. Short-term storage at refrigerated temperatures (2-8°C) should be validated to ensure no significant degradation occurs.

Q4: What are the potential degradation products of this compound?

The primary degradation pathway for this compound is the hydrolysis of the octanoate ester group, leading to the formation of Laninamivir-d3 and octanoic acid. Other potential degradation pathways, which can be investigated through forced degradation studies, may include oxidation and photolysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in analytical methods.

Issue Potential Cause Recommended Action
Variable Internal Standard Response 1. Degradation of this compound: The IS may be hydrolyzing to Laninamivir-d3 in the sample or during sample processing. 2. Inconsistent Sample Handling: Variability in temperature or time before analysis can lead to inconsistent degradation. 3. Matrix Effects: Ion suppression or enhancement in the mass spectrometer can affect the IS signal.1. Assess Stability: Perform short-term and long-term stability studies in the relevant matrix at different storage conditions. Analyze for the appearance of Laninamivir-d3. 2. Standardize Workflow: Ensure consistent timing and temperature for all sample preparation steps. 3. Evaluate Matrix Effects: Prepare samples in different lots of the biological matrix to assess the variability of matrix effects. Consider using a different extraction method (e.g., solid-phase extraction vs. protein precipitation).
Presence of Unlabeled Laninamivir Octanoate in IS Solution Back-exchange of Deuterium: The deuterium atoms may be exchanging with hydrogen from the solvent or matrix. This is more likely if the deuterium atoms are on exchangeable positions (e.g., -OH, -NH).Verify Label Position: Confirm the position of the deuterium labels on the molecule. Ideally, they should be on carbon atoms that are not prone to enolization or other exchange mechanisms. If back-exchange is confirmed, a different deuterated standard or a different internal standard (e.g., ¹³C-labeled) may be necessary.
Shift in Retention Time of the Internal Standard 1. Chromatographic Issues: Changes in mobile phase composition, column temperature, or column degradation. 2. Isotope Effect: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. This difference in retention time should be consistent.1. System Suitability: Inject a system suitability standard to check the performance of the chromatographic system. 2. Monitor Retention Time: The relative retention time between the analyte and the IS should remain constant. If it varies, investigate the chromatographic conditions.
Poor Recovery of the Internal Standard Suboptimal Extraction Conditions: The extraction procedure may not be efficient for this compound.Optimize Extraction: Evaluate different extraction solvents, pH conditions, and techniques (e.g., liquid-liquid extraction, solid-phase extraction) to maximize the recovery of the internal standard.

Experimental Protocols

Protocol 1: Short-Term Stability Assessment of this compound in Human Plasma
  • Sample Preparation: Spike a known concentration of this compound into human plasma at low and high quality control (QC) levels.

  • Storage Conditions: Aliquot the spiked plasma samples and store them at room temperature (25°C) and refrigerated (4°C) conditions.

  • Time Points: Analyze the samples at 0, 2, 4, 8, and 24 hours.

  • Sample Analysis: At each time point, extract the analyte and internal standard from the plasma using a validated protein precipitation method (e.g., with acetonitrile). Analyze the extracts by LC-MS/MS.

  • Data Evaluation: Calculate the concentration of this compound at each time point against the T=0 sample. A deviation of more than 15% from the initial concentration is typically considered significant degradation.

Protocol 2: Freeze-Thaw Stability of this compound
  • Sample Preparation: Prepare low and high QC samples in human plasma as described in Protocol 1.

  • Freeze-Thaw Cycles: Subject the samples to a minimum of three freeze-thaw cycles. A typical cycle consists of freezing the samples at -80°C for at least 12 hours followed by thawing unassisted at room temperature.

  • Sample Analysis: After the final thaw, analyze the samples by LC-MS/MS.

  • Data Evaluation: Compare the mean concentration of the freeze-thaw samples against a freshly prepared control.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Stability Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep1 Spike this compound into human plasma (Low & High QC) storage1 Short-Term Stability (Room Temp & 4°C) prep1->storage1 storage2 Freeze-Thaw Stability (3 cycles at -80°C) prep1->storage2 analysis1 Sample Extraction (Protein Precipitation) storage1->analysis1 storage2->analysis1 analysis2 LC-MS/MS Analysis analysis1->analysis2 eval1 Compare concentrations to control/T=0 analysis2->eval1 eval2 Assess stability (e.g., <15% deviation) eval1->eval2

Caption: Workflow for assessing the stability of this compound in analytical samples.

degradation_pathway LOd3 This compound Ld3 Laninamivir-d3 LOd3->Ld3 Hydrolysis OA Octanoic Acid LOd3->OA Hydrolysis

Caption: Primary degradation pathway of this compound.

Technical Support Center: Laninamivir Octanoate-d3 Chromatographic Separation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Laninamivir octanoate-d3. It is designed to help resolve common issues encountered during chromatographic separation, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing significant peak tailing for this compound. What are the common causes and solutions?

A1: Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, is a common issue. It can compromise peak integration and reduce quantitation accuracy. The primary causes include:

  • Secondary Interactions: The basic guanidino group on the Laninamivir molecule can interact with acidic silanol groups on the surface of C18 columns.

  • Column Degradation: Over time, the stationary phase can degrade, exposing more active sites that cause tailing.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups, increasing secondary interactions.

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.

Troubleshooting Steps:

  • Modify the Mobile Phase: Add a small amount of an acidic modifier, like 0.1% formic acid, to the mobile phase. This will suppress the ionization of residual silanol groups on the column, minimizing secondary interactions.

  • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has a highly deactivated silica surface.

  • Check Column Health: If the column is old or has been used extensively, it may be degraded. Try flushing the column or replacing it with a new one.

  • Reduce Injection Volume: Dilute your sample and inject a smaller amount to see if the peak shape improves.

Q2: My this compound peak is showing fronting. What could be the issue?

A2: Peak fronting, the inverse of tailing, is often caused by:

  • Sample Overload: Injecting a sample at a concentration that is too high for the column's capacity.

  • Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, or if the injection solvent is much stronger than the mobile phase, fronting can occur.

  • Column Channeling: A void or channel in the column packing can lead to distorted peak shapes.

Troubleshooting Steps:

  • Dilute the Sample: Try a 10-fold dilution of your sample to check for overload.

  • Match Injection Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is as close in composition as possible to the initial mobile phase conditions.

  • Column Maintenance: If you suspect column channeling, reversing the column and flushing it with a strong solvent may help. However, in many cases, the column will need to be replaced.

Q3: The retention time for my analyte and internal standard is shifting between injections. Why is this happening?

A3: Unstable retention times can be a significant problem, especially in regulated bioanalysis. Common causes include:

  • Inadequate Column Equilibration: If the column is not given enough time to re-equilibrate to the initial gradient conditions between runs, retention times can shift.

  • Pump and Solvent Delivery Issues: Fluctuations in pump pressure or improperly mixed mobile phases can lead to inconsistent retention.

  • Temperature Fluctuations: Changes in the column temperature can affect retention times.

  • Column Aging: As a column ages, its retention characteristics can change.

Troubleshooting Steps:

  • Increase Equilibration Time: Extend the post-run equilibration step in your gradient program.

  • Check the HPLC/UHPLC System: Monitor the pump pressure for any unusual fluctuations. Ensure your mobile phase solvents are properly degassed and mixed.

  • Use a Column Oven: A thermostatically controlled column oven will maintain a consistent temperature and improve retention time stability.

  • Monitor System Suitability: Regularly inject a system suitability standard to track column performance and retention time.

Q4: I am seeing a slight difference in retention time between Laninamivir octanoate and this compound. Is this normal?

A4: Yes, a small retention time shift between a deuterated internal standard and its non-deuterated analog is a known phenomenon, often referred to as an "isotope effect." While stable isotope-labeled internal standards are designed to co-elute with the analyte, the substitution of hydrogen with deuterium can sometimes lead to slight differences in chromatographic behavior. This is generally acceptable as long as the shift is consistent and does not affect the resolution from other interfering peaks.

Q5: The signal intensity for my this compound internal standard is low or inconsistent across my sample batch. What should I investigate?

A5: Inconsistent internal standard response can invalidate a quantitative assay. Potential causes include:

  • Inaccurate Pipetting: Errors in adding the internal standard solution to the samples will result in varying concentrations.

  • Ion Suppression/Enhancement: Components in the sample matrix can affect the ionization efficiency of the internal standard in the mass spectrometer source.

  • Degradation of the Internal Standard: The internal standard may be degrading in the sample matrix or during sample processing.

Troubleshooting Steps:

  • Verify Pipetting Accuracy: Calibrate your pipettes and review your sample preparation procedure to ensure consistent addition of the internal standard.

  • Investigate Matrix Effects: Prepare a set of samples with and without the sample matrix to assess the degree of ion suppression. If significant, you may need to improve your sample clean-up procedure (e.g., by using solid-phase extraction).

  • Assess Stability: Perform stability experiments to ensure the internal standard is not degrading under your sample storage and processing conditions.

Experimental Protocols

Below is a typical LC-MS/MS method for the quantification of Laninamivir octanoate in a biological matrix, such as plasma. This can be used as a starting point for method development and troubleshooting.

Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., at 500 ng/mL).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex to mix, and inject into the LC-MS/MS system.

Data Presentation

Table 1: Typical LC-MS/MS Parameters for Laninamivir Octanoate Analysis

ParameterRecommended Setting
LC System UHPLC System
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) To be determined by infusion of standard
MRM Transition (IS) To be determined by infusion of standard
Source Temperature 500°C
IonSpray Voltage 5500 V

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Plasma Sample add_is 2. Add Laninamivir-d3 IS plasma->add_is precipitate 3. Protein Precipitation (ACN) add_is->precipitate centrifuge 4. Centrifuge precipitate->centrifuge transfer 5. Transfer Supernatant centrifuge->transfer evaporate 6. Evaporate to Dryness transfer->evaporate reconstitute 7. Reconstitute evaporate->reconstitute inject 8. Inject into LC-MS/MS reconstitute->inject separate 9. Chromatographic Separation inject->separate detect 10. MS Detection (MRM) separate->detect quantify 11. Data Quantification detect->quantify

Caption: A typical experimental workflow for the analysis of this compound.

troubleshooting_peaks cluster_tailing Peak Tailing cluster_fronting Peak Fronting start Poor Peak Shape Observed cause_tailing Possible Causes: - Secondary Interactions - Column Degradation - Incorrect Mobile Phase pH start->cause_tailing Asymmetric (Tailing) cause_fronting Possible Causes: - Sample Overload - Poor Sample Solubility - Column Channeling start->cause_fronting Asymmetric (Fronting) solution_tailing Solutions: - Add Acidic Modifier (e.g., Formic Acid) - Use a Base-Deactivated Column - Replace Column cause_tailing->solution_tailing solution_fronting Solutions: - Dilute Sample - Match Injection Solvent to Mobile Phase - Replace Column cause_fronting->solution_fronting

Caption: Troubleshooting logic for common peak shape issues in chromatography.

Technical Support Center: Enhancing Sensitivity for Laninamivir Octanoate-d3 Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Laninamivir octanoate-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the sensitivity and robustness of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in analysis?

Laninamivir octanoate is a prodrug of the neuraminidase inhibitor Laninamivir, used in the treatment and prophylaxis of influenza. This compound is a deuterated analog of Laninamivir octanoate. It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is a crucial strategy for improving the accuracy and precision of quantification, as it effectively compensates for variability in sample preparation and matrix effects.

Q2: I am having trouble with low sensitivity for Laninamivir octanoate in my LC-MS/MS assay. What are the common causes?

Low sensitivity in LC-MS/MS analysis of Laninamivir octanoate can stem from several factors:

  • Suboptimal Mass Spectrometry Parameters: Incorrect selection of precursor and product ions (MRM transitions) or inadequate optimization of collision energy and other source parameters can significantly reduce signal intensity.

  • Inefficient Sample Preparation: Poor recovery of the analyte from the biological matrix during extraction will lead to lower signal. Protein precipitation is a common method, but its efficiency should be evaluated.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of Laninamivir octanoate, leading to a weaker signal.

  • Chromatographic Issues: Poor peak shape, excessive peak broadening, or inadequate retention on the analytical column can all contribute to lower sensitivity.

  • Analyte Instability: Laninamivir octanoate, being an ester prodrug, may be susceptible to enzymatic or chemical hydrolysis back to its active form, Laninamivir, in the biological matrix or during sample processing.

Troubleshooting Guides

Issue 1: No or Very Low Signal for Laninamivir Octanoate and this compound

This is a common and critical issue that can halt method development. The following troubleshooting guide provides a systematic approach to identifying and resolving the root cause.

Troubleshooting Workflow

Figure 1: Troubleshooting workflow for no or low signal.

Detailed Steps:

  • Verify Mass Spectrometer Performance:

    • Action: Infuse a tuning solution recommended by the instrument manufacturer to ensure the mass spectrometer is performing to specification.

    • Rationale: This confirms that the instrument is capable of detecting ions in the expected mass range with the expected sensitivity and resolution.

  • Confirm MRM Transitions:

    • Action: Infuse a standard solution of Laninamivir octanoate directly into the mass spectrometer to determine the optimal precursor ion (Q1) and product ions (Q3).

    • Rationale: The multiple reaction monitoring (MRM) transitions are the foundation of a sensitive and specific LC-MS/MS method. Without the correct transitions, the analyte cannot be detected. Based on the fragmentation of the related compound, Laninamivir, a likely fragmentation pathway involves the guanidino group.[1]

    • Predicted Transitions: While experimental verification is essential, a starting point for Laninamivir octanoate (MW: 472.53) would be to look for the precursor ion [M+H]⁺ at m/z 473.5. A likely product ion would result from the loss of the octanoyl group or fragmentation around the guanidino moiety. For this compound, the precursor ion will be shifted by +3 m/z.

  • Optimize Mass Spectrometry Parameters:

    • Action: While infusing the analyte solution, optimize key MS parameters such as collision energy (CE), declustering potential (DP), and source-dependent parameters (e.g., ion spray voltage, temperature, gas flows).

    • Rationale: Optimal MS parameters maximize the generation and transmission of the desired ions, directly impacting sensitivity.

Issue 2: Poor Peak Shape and Inconsistent Retention Time

Poor chromatography can significantly impact sensitivity and reproducibility.

Troubleshooting Steps:

  • Mobile Phase Composition:

    • Recommendation: Ensure the mobile phase is properly prepared and degassed. For compounds like Laninamivir octanoate, a mobile phase consisting of acetonitrile or methanol with an acidic modifier (e.g., 0.1% formic acid) in water is a good starting point. The organic content and pH can be adjusted to optimize peak shape and retention.

  • Analytical Column:

    • Recommendation: Use a high-quality C18 column from a reputable manufacturer. If peak tailing is observed, consider a column with end-capping. The column temperature should be controlled to ensure consistent retention times.

  • Sample Solvent:

    • Recommendation: The composition of the solvent in which the final sample is dissolved should be as close as possible to the initial mobile phase composition to avoid peak distortion.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a general starting point for the extraction of Laninamivir octanoate from plasma.

  • Sample Thawing: Thaw plasma samples at room temperature and vortex to ensure homogeneity.

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels). Vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Sample Preparation Workflow

G plasma Plasma Sample is Add Internal Standard (this compound) plasma->is precipitate Protein Precipitation (Acetonitrile) is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Figure 2: Workflow for sample preparation by protein precipitation.

Quantitative Data Summary

Table 1: Mass Spectrometry Parameters

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
Laninamivir octanoateTo be determinedTo be determinedTo be determined
This compound (IS)To be determinedTo be determinedTo be determined

Table 2: Method Performance Characteristics (Example based on Zanamivir)

ParameterZanamivirLaninamivir octanoate
Linearity Range1 - 1000 ng/mLTo be determined
LLOQ1 ng/mLTo be determined
LOD0.5 ng/mLTo be determined
Accuracy at LLOQ80-120%To be determined
Precision at LLOQ<20%To be determined

Data for Zanamivir is sourced from a published high-throughput HILIC-MS/MS method.[2]

References

Technical Support Center: Laninamivir Octanoate-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering variability issues with the internal standard Laninamivir octanoate-d3 in bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled version of Laninamivir octanoate, where three hydrogen atoms have been replaced with deuterium. It is used as an internal standard (IS) in quantitative bioanalysis, typically with liquid chromatography-mass spectrometry (LC-MS), to improve the accuracy and precision of the measurement of Laninamivir octanoate concentrations in biological matrices.[1][2] Ideally, a stable isotope-labeled IS co-elutes with the analyte and experiences similar extraction recovery and ionization effects, thus correcting for variations during sample preparation and analysis.[1][2]

Q2: What are the potential sources of variability when using this compound as an internal standard?

Variability in the internal standard response can arise from several factors, including:

  • Deuterium Exchange: The deuterium atoms on the IS may exchange with protons from the surrounding solvent or matrix, especially under acidic or basic conditions.[1][3] This can lead to a decrease in the IS signal and an increase in the signal of the unlabeled analyte.

  • Differential Matrix Effects: The analyte and the IS may experience different degrees of ion suppression or enhancement from components of the biological matrix, even with a stable isotope label.[4] This can be more pronounced if there are slight differences in their chromatographic retention times.

  • Instability of the Prodrug: Laninamivir octanoate is a prodrug that is hydrolyzed to the active compound, Laninamivir.[4][5] If the deuterated internal standard has a different rate of hydrolysis than the analyte, this can introduce variability.

  • Issues with Stock and Working Solutions: Improper storage or preparation of the IS stock and working solutions can lead to degradation or concentration inaccuracies.

  • Instrumental Factors: Fluctuations in the mass spectrometer's performance can also contribute to signal variability.

Q3: My this compound internal standard response is inconsistent across my analytical run. What should I investigate first?

Start by systematically evaluating the entire analytical process. A recommended first step is to examine the chromatography. Check for any shifts in retention time for both the analyte and the internal standard. Even minor shifts can lead to variability if they move into a region of different matrix effects.[4] You should also review the preparation of your calibration standards and quality control (QC) samples to ensure consistency in the addition of the internal standard.

Troubleshooting Guides

Issue 1: Inconsistent Internal Standard Peak Area

If you observe a high degree of variability in the peak area of this compound across an analytical batch, follow this troubleshooting guide.

Potential Causes and Solutions

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent IS Addition Re-prepare a set of calibration standards and QCs, paying close attention to pipetting accuracy.Consistent IS peak areas across the newly prepared samples.
IS Degradation in Solution Prepare fresh stock and working solutions of the IS. Evaluate the stability of the IS in the solvent used for dilutions and in the final sample matrix over the typical sample preparation time.Freshly prepared solutions should yield consistent IS responses. Stability experiments will determine the acceptable window for sample processing.
Matrix Effects Perform a post-extraction addition experiment to assess ion suppression/enhancement. Analyze blank matrix extracts spiked with the IS and compare the response to the IS in a neat solution.Similar IS response in both matrix and neat solutions indicates minimal matrix effects. A significant difference suggests matrix effects are a likely cause of variability.
Instrument Performance Inject a series of neat IS solutions to check for instrument variability.Consistent peak areas and retention times indicate stable instrument performance.
Issue 2: Drifting Internal Standard Response

A systematic increase or decrease in the this compound signal over the course of an analytical run can indicate a time-dependent issue.

Potential Causes and Solutions

Potential Cause Troubleshooting Step Expected Outcome
IS Adsorption Investigate for potential adsorption of the IS to sample collection tubes, pipette tips, or autosampler vials. Use silanized glassware or polypropylene materials.Reduced or eliminated drift in the IS signal.
Time-Dependent Degradation Evaluate the stability of the processed samples at the autosampler temperature over a time course that mimics the length of an analytical run.Stability data will reveal if the IS is degrading in the autosampler and if a shorter run time or different storage conditions are needed.
LC Column Contamination Implement a column wash step between injections or at the end of the sequence to remove matrix components that may build up and affect ionization.A stable IS response after implementing a thorough wash step.
Issue 3: Unexpectedly Low Internal Standard Response in Some Samples

Sporadic and significant drops in the this compound signal in specific samples can be challenging to diagnose.

Potential Causes and Solutions

Potential Cause Troubleshooting Step Expected Outcome
Sample-Specific Matrix Effects Analyze the problematic samples with and without the IS to see if the matrix is causing severe ion suppression. Consider a dilution of the sample to mitigate the effect.Improved IS response upon sample dilution.
Incomplete Sample Extraction Review the sample extraction procedure for the affected samples. Ensure complete protein precipitation and phase separation.Consistent IS recovery after optimizing the extraction procedure.
Presence of Interfering Substances Scrutinize the chromatograms of the affected samples for co-eluting peaks that might be interfering with the ionization of the IS.Identification and chromatographic separation of the interfering peak from the IS.

Experimental Protocols

Protocol 1: Evaluation of Internal Standard Stability in Matrix

Objective: To assess the stability of this compound in the biological matrix under conditions mimicking the sample handling and analysis workflow.

Methodology:

  • Prepare a pool of the relevant blank biological matrix (e.g., human plasma).

  • Spike the blank matrix with this compound at the working concentration.

  • Aliquots of the spiked matrix should be subjected to the following conditions:

    • Freeze-Thaw Stability: Three cycles of freezing at -80°C and thawing at room temperature.

    • Bench-Top Stability: Kept at room temperature for a duration representative of the sample preparation time (e.g., 4 hours).

    • Post-Preparative Stability: Processed samples stored in the autosampler at the set temperature (e.g., 4°C) for the expected duration of the analytical run.

  • Analyze the samples and compare the response of the IS in the stability samples to that of a freshly prepared sample.

Protocol 2: Assessment of Matrix Effects

Objective: To determine the extent of ion suppression or enhancement on this compound caused by the biological matrix.

Methodology:

  • Extract multiple sources of blank biological matrix.

  • Prepare two sets of samples:

    • Set A (Post-Extraction Spike): Spike the extracted blank matrix with the working concentration of this compound.

    • Set B (Neat Solution): Prepare solutions of this compound at the same concentration in the reconstitution solvent.

  • Analyze both sets of samples and calculate the matrix factor (MF) as follows:

    • MF = (Peak Area in Set A) / (Mean Peak Area in Set B)

  • An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Visualizations

Caption: Troubleshooting workflow for inconsistent internal standard response.

Deuterium_Exchange_Pathway IS_d3 This compound (M+3) Analyte Laninamivir octanoate (M) IS_d3->Analyte Deuterium-Proton Exchange (e.g., acidic/basic conditions) Decrease_IS Decreased IS Signal (M+3) IS_d3->Decrease_IS Increase_Analyte Artificial Increase in Analyte Signal (M) Analyte->Increase_Analyte Solvent_H Solvent Protons (H+) Solvent_H->IS_d3

Caption: Potential pathway for deuterium exchange in this compound.

References

Preventing "Laninamivir octanoate-d3" degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Laninamivir octanoate-d3. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during sample preparation for bioanalytical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

This compound is the deuterated form of Laninamivir octanoate, a prodrug of the antiviral agent Laninamivir. It is susceptible to hydrolysis of its octanoate ester group, which converts it into the active drug, Laninamivir. This degradation is primarily enzymatic, catalyzed by esterases present in biological matrices such as plasma and tissue homogenates.[1] Uncontrolled degradation during sample preparation can lead to inaccurate quantification of the prodrug, compromising the integrity of pharmacokinetic and other bioanalytical studies.

Q2: What are the primary enzymes responsible for the degradation of this compound?

In human pulmonary tissue, the primary enzymes identified as responsible for the hydrolysis of Laninamivir octanoate are Lysophospholipase 1 (LYPLA1), also known as Acyl-protein thioesterase 1 (APT1), and Esterase D (ESD).[1] These enzymes are members of the serine hydrolase family and are widely distributed in various tissues.

Q3: What are the general strategies to prevent the degradation of this compound in biological samples?

The three main strategies to minimize the ex vivo hydrolysis of ester-containing prodrugs like this compound are:

  • Temperature Control: Keeping samples on ice or at 4°C throughout the preparation process significantly reduces enzymatic activity.

  • pH Adjustment: Lowering the pH of the sample matrix to a slightly acidic range (e.g., pH 4-5) can inhibit the activity of many esterases, which typically have optimal activity at neutral or slightly alkaline pH.

  • Use of Esterase Inhibitors: Adding specific chemical inhibitors to the sample collection tubes or during the extraction process can effectively block the activity of degrading enzymes.

A combination of these strategies is often the most effective approach.

Q4: Which esterase inhibitors are recommended for stabilizing this compound?

While specific inhibitors for LYPLA1 and ESD are not commonly available as standard reagents, a broad-spectrum cocktail of serine hydrolase inhibitors is generally effective. Commonly used esterase inhibitors for stabilizing ester prodrugs in plasma include:

  • Sodium Fluoride (NaF)

  • Dichlorvos

  • Bis(4-nitrophenyl) phosphate (BNPP)

  • Phenylmethylsulfonyl fluoride (PMSF)

It is recommended to screen a panel of inhibitors to determine the most effective one or combination for your specific sample matrix and experimental conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in replicate measurements of this compound. Inconsistent enzymatic degradation across samples due to variations in handling time or temperature.Ensure all samples are processed uniformly on ice or a cooling block. Pre-aliquot and chill all solutions and reagents.
Consistently low recovery of this compound. Significant degradation is occurring from the moment of sample collection.Use collection tubes containing an esterase inhibitor (e.g., sodium fluoride). Immediately cool the samples after collection.
Unexpectedly rapid degradation of the analyte. The presence of enzyme activators in the sample matrix or reagents.A known activator of Esterase D is the small molecule FPD5.[2][3][4][5] While less common in typical experimental settings, contamination should be considered. Review all reagents and collection materials for potential sources of contamination. For LYPLA1, certain endogenous molecules may act as activators.
The chosen esterase inhibitor appears to be ineffective. The inhibitor may not be effective against the specific esterases in your sample (LYPLA1 and ESD), or the concentration may be too low.Screen a panel of different esterase inhibitors at various concentrations. Consider using a combination of inhibitors. Verify the stability and proper storage of your inhibitor stock solutions.
Interference or matrix effects in the LC-MS/MS analysis. The esterase inhibitor itself or its degradation products may be causing ion suppression or enhancement.Evaluate the potential for matrix effects from your chosen inhibitor during method validation. This can be done by post-column infusion experiments. If significant matrix effects are observed, consider a different inhibitor or optimize the chromatographic separation to resolve the interference.

Quantitative Data Summary

The following table summarizes the stability of a generic ester prodrug in human plasma under different conditions. This data is intended to provide a general guideline for the expected efficacy of various stabilization methods.

Condition Incubation Temperature Esterase Inhibitor Concentration of Inhibitor % of Prodrug Remaining after 1 hour
No Stabilization37°CNoneN/A< 10%
Temperature Control4°CNoneN/A~ 40-50%
pH Adjustment37°CNone (pH adjusted to 5.0)N/A~ 30-40%
Inhibitor Addition37°CSodium Fluoride10 mM~ 70-80%
Inhibitor Addition37°CDichlorvos1 mM> 95%
Inhibitor Addition37°CBNPP1 mM> 95%
Combined Approach 4°C Dichlorvos 1 mM > 99%

Note: The data presented are illustrative and the actual stability of this compound may vary. It is essential to perform your own stability assessments under your specific experimental conditions.

Experimental Protocols

Protocol 1: Screening for the Optimal Esterase Inhibitor

This protocol outlines a method to screen for the most effective esterase inhibitor to stabilize this compound in plasma.

  • Prepare Stock Solutions: Prepare 100 mM stock solutions of various esterase inhibitors (e.g., NaF, Dichlorvos, BNPP, PMSF) in an appropriate solvent (e.g., DMSO, ethanol, or water).

  • Spike Plasma: Dispense 98 µL of fresh human plasma into microcentrifuge tubes. Add 2 µL of the respective inhibitor stock solution to achieve a final concentration of 2 mM. Include a control group with no inhibitor.

  • Pre-incubation: Gently vortex the tubes and pre-incubate at 37°C for 15 minutes to allow the inhibitors to act.

  • Initiate Degradation: Spike each tube with 1 µL of a 100 µg/mL stock solution of this compound.

  • Time Points: Incubate the samples at 37°C. At various time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot of the reaction mixture.

  • Sample Quenching and Extraction: Immediately quench the enzymatic activity by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard. Vortex and centrifuge to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the concentration of remaining this compound.

  • Data Analysis: Plot the percentage of remaining this compound against time for each inhibitor to determine the most effective stabilization agent.

Protocol 2: Sample Preparation of Plasma for LC-MS/MS Analysis of this compound

This protocol provides a detailed methodology for the extraction of this compound from plasma samples for quantitative analysis.

  • Sample Collection: Collect blood samples in tubes containing an anticoagulant (e.g., K2EDTA) and an appropriate esterase inhibitor (e.g., 1 mM Dichlorvos). Immediately place the tubes on ice.

  • Plasma Separation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Protein Precipitation: In a clean microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled analog of Laninamivir octanoate) to 100 µL of the plasma sample.

  • Vortex and Centrifuge: Vortex the mixture for 30 seconds to ensure thorough mixing and precipitation of proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Evaporation (Optional): If concentration is required, evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system for quantification.

Visualizations

degradation_pathway LO_d3 This compound Laninamivir_d3 Laninamivir-d3 (Active Metabolite) LO_d3->Laninamivir_d3 Hydrolysis Enzymes Esterases (LYPLA1, ESD) Enzymes->LO_d3 Enzymes->Laninamivir_d3 Inhibitors Esterase Inhibitors (e.g., Dichlorvos, BNPP) Inhibitors->Enzymes Inhibition

Caption: Enzymatic degradation pathway of this compound and the role of inhibitors.

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis CollectBlood 1. Collect Blood with Inhibitor CoolSample 2. Immediate Cooling CollectBlood->CoolSample Centrifuge 3. Centrifuge at 4°C CoolSample->Centrifuge AddIS 4. Add Acetonitrile + IS Centrifuge->AddIS Vortex 5. Vortex AddIS->Vortex Centrifuge2 6. Centrifuge Vortex->Centrifuge2 Transfer 7. Transfer Supernatant Centrifuge2->Transfer EvapRecon 8. Evaporate & Reconstitute Transfer->EvapRecon LCMS 9. LC-MS/MS Analysis EvapRecon->LCMS

Caption: Recommended workflow for plasma sample preparation of this compound.

troubleshooting_logic Start Degradation Observed? Temp Is sample kept at 4°C? Start->Temp Yes OK Stable Start->OK No Temp->Start No, Implement pH Is pH acidic? Temp->pH Yes pH->Start No, Implement Inhibitor Is inhibitor used? pH->Inhibitor Yes Inhibitor->Start No, Implement Screen Screen Inhibitors Inhibitor->Screen Yes Activator Consider Activators Screen->Activator

Caption: A logical troubleshooting guide for addressing this compound degradation.

References

Technical Support Center: HPLC Analysis of Laninamivir Octanoate-d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of Laninamivir octanoate-d3.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic issue where the peak shape is asymmetrical, with the latter half of the peak being broader than the front half. This distortion can compromise the accuracy of peak integration and reduce the lower limit of quantification.[1] It occurs when a single analyte experiences multiple forms of retention within the column, one of which becomes overloaded or exhibits slower kinetics.[1][2]

Q2: What are the most common causes of peak tailing for this compound?

A2: Laninamivir octanoate contains basic functional groups, making it susceptible to secondary ionic interactions with the stationary phase. The most frequent causes of peak tailing for this compound include:

  • Silanol Interactions: Strong interactions between the basic analyte and acidic residual silanol groups on the silica-based column packing material.[1][2][3][4] This is a primary cause of peak tailing for basic compounds.[2]

  • Incorrect Mobile Phase pH: A mobile phase pH close to the analyte's pKa can lead to the co-existence of ionized and non-ionized forms, causing peak distortion.[3]

  • Insufficient Buffer Capacity: A low concentration of the mobile phase buffer may not effectively control the pH at the column surface, exacerbating silanol interactions.[5][6][7]

  • Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase.[5][6][8]

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can lead to band broadening and tailing.[5][8]

Q3: How does the mobile phase pH specifically affect the peak shape of this compound?

A3: The mobile phase pH is critical for controlling the ionization state of both this compound and the stationary phase. Residual silanol groups on silica columns are acidic and become negatively charged (ionized) at a pH above approximately 3-4.[2][4] Basic compounds, like this compound, will be positively charged at acidic pH. This can lead to strong ionic interactions, a form of secondary retention, that causes peak tailing.[2][4] To minimize this, it is recommended to use a low pH mobile phase (e.g., pH 2.5-3.0) to suppress the ionization of the silanol groups, thereby promoting a single, hydrophobic retention mechanism.[2][5]

Q4: What role does the HPLC column itself play in peak tailing?

A4: The column is a central factor in peak tailing. Key issues include:

  • Column Chemistry: Older, Type A silica columns have a higher concentration of acidic silanols and trace metal impurities, which increases peak tailing for basic compounds.[1] Modern, high-purity Type B silica columns that are end-capped (where residual silanols are chemically deactivated) are strongly recommended to reduce these secondary interactions.[2][8]

  • Column Contamination: A buildup of strongly retained impurities on the column inlet frit or packing material can create active sites that cause tailing.[5][9]

  • Column Voids: A physical void or channel in the packed bed, often at the column inlet, can distort the sample band and cause peak shape problems.[8]

Q5: Could my sample preparation or injection solvent be the source of the peak tailing?

A5: Yes. If the sample is dissolved in a solvent that is significantly stronger (more non-polar in reversed-phase) than the initial mobile phase, it can cause peak distortion, including tailing.[4][5] This "strong solvent effect" leads to poor focusing of the analyte band at the head of the column. Whenever possible, the sample should be dissolved in the initial mobile phase or a weaker solvent. Additionally, complex sample matrices can introduce contaminants that interfere with the chromatography.[2][5]

Troubleshooting Guide

Problem: All peaks in my chromatogram are tailing.

This generally points to a system-wide or column-wide issue rather than a specific chemical interaction.

Potential CauseRecommended Solution
Partially blocked column inlet frit Reverse flush the column (if the manufacturer permits) to dislodge particulates. If this fails, replace the frit or the column.[9]
Column void or degradation A void at the column inlet can cause universal peak distortion.[8] This often requires column replacement.
Extra-column dead volume Ensure all tubing is as short and narrow-bore as possible.[5] Check for proper ferrule depth and tight connections between the injector, column, and detector to eliminate any voids.[4]

Problem: Only the this compound peak is tailing.

This suggests a specific chemical interaction between the analyte and the stationary phase.

Potential CauseRecommended Solution
Secondary silanol interactions Lower the mobile phase pH to 2.5-3.0 using a suitable buffer (e.g., phosphate or formate) to protonate silanol groups.[2][5] Use a modern, end-capped, high-purity silica column.[1][8]
Insufficient mobile phase buffering Increase the buffer concentration to a range of 25-50 mM to ensure stable pH and mask residual silanol activity.[5][7]
Column mass overload Systematically dilute the sample concentration or reduce the injection volume and observe if the peak shape improves.[5][6][8]
Co-eluting impurity An impurity hiding under the tail of the main peak can mimic tailing.[2] Try altering the detection wavelength or using a higher efficiency column (smaller particles or longer length) to improve resolution.[2]

Quantitative Data Summary

The following table provides recommended starting parameters and adjustments for troubleshooting this compound peak tailing in reversed-phase HPLC.

ParameterRecommended Starting ConditionTroubleshooting AdjustmentRationale
Stationary Phase C18 or C8, high-purity, end-capped silica (Type B)Switch to a column with a different chemistry (e.g., Phenyl or embedded polar group).Provides alternative selectivity and can reduce specific secondary interactions.
Mobile Phase pH 2.5 - 3.0Adjust pH in 0.2 unit increments.To suppress silanol ionization without getting too close to the analyte's pKa.[2]
Buffer System 25 mM Potassium Phosphate or Ammonium FormateIncrease buffer strength to 50 mM.Improves pH control and can further reduce silanol interactions.[5][7]
Organic Modifier Acetonitrile (ACN) or Methanol (MeOH)Increase the percentage of organic modifier by 5-10%.A weak mobile phase can sometimes cause tailing; increasing solvent strength may improve peak shape.[5]
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Decrease flow rate.Allows more time for mass transfer and can sometimes improve peak symmetry.
Column Temperature 30 - 40 °CIncrease temperature in 5 °C increments.Improves mass transfer kinetics and can reduce peak tailing, but may affect selectivity.
Injection Volume 5 - 10 µLReduce injection volume to 1-2 µL.To diagnose and mitigate column overload.[5]
Sample Solvent Initial Mobile Phase CompositionRe-dissolve sample in a solvent weaker than the mobile phase.Prevents peak distortion caused by a strong injection solvent.[4]

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Adjustment

  • Prepare Buffers: Prepare separate mobile phases containing an appropriate buffer (e.g., 25 mM potassium phosphate) adjusted to pH values of 3.5, 3.2, 3.0, 2.8, and 2.5. Ensure the organic modifier percentage is consistent across all preparations.

  • Equilibrate System: Start with the highest pH mobile phase (3.5). Equilibrate the HPLC system and column for at least 15-20 column volumes.

  • Inject Standard: Inject a standard solution of this compound and record the chromatogram, noting the peak asymmetry factor.

  • Step-Down pH: Switch to the next lower pH mobile phase (3.2). Equilibrate the system thoroughly.

  • Repeat Injection: Repeat the injection and data recording.

  • Analyze Trend: Continue this process down to pH 2.5. Plot the peak asymmetry factor against the mobile phase pH to determine the optimal pH for a symmetrical peak.

Protocol 2: Diagnosing Column Overload

  • Prepare Sample Dilutions: Prepare a series of dilutions of your this compound sample, for example: 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, and 5 µg/mL. Ensure the solvent is consistent with the mobile phase.

  • Inject Highest Concentration: Begin by injecting a fixed volume (e.g., 10 µL) of the highest concentration sample (100 µg/mL). Record the peak asymmetry.

  • Inject Dilutions: Sequentially inject the same volume of each diluted sample, from highest to lowest concentration.

  • Evaluate Peak Shape: Compare the peak shapes from the different concentrations. If the peak asymmetry improves significantly at lower concentrations, the original issue was likely mass overload.[9]

  • Vary Injection Volume: If mass overload is not indicated, repeat the experiment using the highest concentration but with decreasing injection volumes (e.g., 10 µL, 5 µL, 2 µL, 1 µL) to test for volume overload.[8]

Visualizations

G cluster_observe Observation cluster_diagnose Initial Diagnosis cluster_all_peaks Systemic Issue cluster_single_peak Analyte-Specific Issue observe Peak Tailing Observed for This compound which_peaks Which peaks are tailing? observe->which_peaks all_peaks_node All Peaks Tailing which_peaks->all_peaks_node All of them single_peak_node Only Analyte Peak Tailing which_peaks->single_peak_node Just the analyte check_frit Check Column Frit (Backflush/Replace) all_peaks_node->check_frit check_dead_volume Check for Dead Volume (Fittings, Tubing) all_peaks_node->check_dead_volume check_ph Optimize Mobile Phase pH (Target: 2.5-3.0) single_peak_node->check_ph check_buffer Increase Buffer Strength (25-50 mM) single_peak_node->check_buffer check_overload Test for Column Overload (Dilute Sample) single_peak_node->check_overload check_column Use End-Capped Column single_peak_node->check_column

Caption: Troubleshooting workflow for HPLC peak tailing.

G cluster_surface Silica Stationary Phase Surface cluster_analyte Analyte in Mobile Phase cluster_interactions Analyte-Surface Interactions surface Silica Backbone C18 Chain Residual Silanol (Si-OH) Ionized Silanol (Si-O⁻) interaction1 Desired Hydrophobic Interaction (Good Peak Shape) interaction2 Undesired Ionic Interaction (Causes Peak Tailing) analyte This compound (Positively Charged, R-NH-C(=NH₂⁺)-NH₂) analyte->surface:f1 Primary Retention analyte->surface:f3 Secondary Retention

Caption: Analyte interactions with the stationary phase.

References

Technical Support Center: Laninamivir Octanoate-d3 Analysis by ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ionization suppression during the analysis of Laninamivir octanoate-d3 by Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is ionization suppression and why is it a concern for this compound analysis?

A1: Ionization suppression is a phenomenon in ESI-MS where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced due to the presence of co-eluting compounds from the sample matrix. This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method. Biological matrices such as plasma are complex and contain numerous endogenous components that can interfere with the ionization of this compound.

Q2: What are the common causes of ionization suppression in the ESI-MS analysis of this compound?

A2: Common causes of ionization suppression for this compound in biological matrices include:

  • Matrix Effects: Co-eluting endogenous components from the biological sample (e.g., phospholipids, salts, proteins) can compete with the analyte for ionization.

  • Sample Preparation: Inadequate sample cleanup can leave behind interfering substances. For instance, protein precipitation alone may not be sufficient to remove all matrix components.

  • Mobile Phase Additives: Non-volatile buffers or high concentrations of certain additives can suppress ionization.

  • High Analyte Concentration: At high concentrations, the analyte itself can cause self-suppression.

  • Co-administered Drugs: Other drugs or their metabolites present in the sample can co-elute and interfere with the ionization of this compound.

Q3: How can I detect ionization suppression in my this compound assay?

A3: A common method to assess ionization suppression is the post-column infusion experiment. In this technique, a constant flow of a standard solution of this compound is introduced into the LC eluent flow after the analytical column and before the ESI source. A blank matrix sample is then injected onto the column. Any dip in the constant baseline signal of the infused analyte at the retention time of co-eluting matrix components indicates ionization suppression.

Q4: Is a deuterated internal standard like this compound sufficient to compensate for ionization suppression?

A4: While a co-eluting, stable isotope-labeled internal standard like this compound is the best tool to compensate for matrix effects and ionization suppression, it may not be a complete solution if the suppression is severe. The underlying assumption is that the analyte and the internal standard are affected by the suppression to the same extent. Severe suppression can lead to a loss of signal for both, potentially compromising the assay's sensitivity and limits of detection. Therefore, it is always recommended to minimize ionization suppression as much as possible through proper method development. A deuterated internal standard for the active metabolite, [2H3]laninamivir, has been used in analyses, highlighting the importance of appropriate internal standards in the broader study of this drug.[1]

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating ionization suppression for this compound analysis.

Diagram: Troubleshooting Workflow for Ionization Suppression

IonizationSuppressionWorkflow cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Verification A Poor Sensitivity or Inconsistent Results for This compound B Perform Post-Column Infusion Experiment A->B C Observe Signal Suppression at Analyte Retention Time? B->C D Optimize Sample Preparation C->D Yes H Problem Resolved C->H No E Modify Chromatographic Conditions D->E F Adjust MS Parameters E->F G Re-evaluate with Post-Column Infusion and QC Samples F->G G->D Suppression Persists G->H Suppression Minimized

Caption: A flowchart outlining the systematic approach to troubleshooting ionization suppression in ESI-MS analysis.

Step-by-Step Troubleshooting
Issue Potential Cause Recommended Action
Low signal intensity for this compound Inefficient ionization due to matrix components.1. Optimize Sample Preparation: Switch from protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering phospholipids and other matrix components. 2. Modify Chromatography: Adjust the gradient to better separate this compound from the matrix interferences. Consider using a smaller particle size column for better resolution.
Poor reproducibility of results Variable ionization suppression between samples.1. Improve Sample Cleanup: Ensure your sample preparation method is robust and consistent. 2. Use an Appropriate Internal Standard: If not already in use, incorporate a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for variability.
Signal intensity decreases with increasing sample injection volume Overloading the ESI source with matrix components.1. Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering species. 2. Reduce Injection Volume: A smaller injection volume will introduce fewer matrix components into the source.
Tailing or broad peaks for this compound Interaction with metal surfaces in the LC system or source.1. Use a Volatile Buffer: Consider using a mobile phase additive like ammonium formate or ammonium acetate to improve peak shape and ionization efficiency.

Experimental Protocols

Sample Preparation Methodologies

The choice of sample preparation is critical in minimizing ionization suppression. Below is a comparison of common techniques.

Method Protocol Advantages Disadvantages
Protein Precipitation (PPT) 1. To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard. 2. Vortex for 1 minute. 3. Centrifuge at 10,000 rpm for 10 minutes. 4. Evaporate the supernatant to dryness and reconstitute in mobile phase.Fast and simple.May not effectively remove phospholipids and other endogenous interferences, leading to higher risk of ionization suppression.
Liquid-Liquid Extraction (LLE) 1. To 100 µL of plasma, add internal standard and 500 µL of an appropriate organic solvent (e.g., ethyl acetate). 2. Vortex for 2 minutes. 3. Centrifuge at 10,000 rpm for 10 minutes. 4. Transfer the organic layer to a new tube, evaporate to dryness, and reconstitute.Cleaner extracts than PPT.More time-consuming and requires optimization of the extraction solvent.
Solid-Phase Extraction (SPE) 1. Condition an appropriate SPE cartridge (e.g., C18) with methanol and water. 2. Load the pre-treated plasma sample. 3. Wash the cartridge with a weak solvent to remove interferences. 4. Elute this compound with a strong solvent. 5. Evaporate the eluate and reconstitute.Provides the cleanest extracts, significantly reducing matrix effects.Most time-consuming and requires method development for cartridge selection and wash/elution steps.
Recommended LC-MS/MS Parameters

The following are suggested starting parameters for the analysis of this compound, which should be optimized for your specific instrumentation.

Parameter Recommended Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to elute the analyte, then wash and re-equilibrate.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
MS/MS Transition To be determined by infusing a standard of Laninamivir octanoate and its deuterated internal standard. For the active metabolite laninamivir, a deuterated internal standard ([2H3]laninamivir) has been utilized.[1]
Source Temperature 400 - 500 °C
IonSpray Voltage 4500 - 5500 V

By systematically applying these troubleshooting steps and optimizing the experimental protocols, researchers can effectively mitigate ionization suppression and develop a robust and reliable ESI-MS method for the quantification of this compound in complex biological matrices.

References

Validation & Comparative

Cross-Validation of Analytical Methods for Laninamivir Octanoate-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Laninamivir octanoate and its deuterated internal standard, Laninamivir octanoate-d3. The focus is on providing a clear understanding of the experimental protocols and performance characteristics to aid in the selection and cross-validation of analytical methods in research and drug development settings. The primary method detailed is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which is the industry standard for this type of analysis.

Comparative Analysis of LC-MS/MS Method Parameters

While a direct head-to-head cross-validation study between two distinct, fully developed methods for this compound was not identified in the public literature, this guide presents a validated reference method and discusses alternative approaches for key steps. Cross-validation would be essential when transferring a method between laboratories, changing instrumentation, or modifying a validated procedure.

The following table summarizes the key parameters of a validated LC-MS/MS method for the analysis of Laninamivir octanoate, which utilizes this compound as an internal standard. This can serve as a benchmark for comparison with alternative or modified methods.

ParameterValidated Method DetailsAlternative Approaches for Cross-Validation
Analyte Laninamivir octanoate-
Internal Standard This compoundOther stable isotope-labeled analogs
Biological Matrix Human Plasma, Bronchoalveolar Lavage (BAL) FluidSerum, Saliva
Sample Preparation Solid-Phase Extraction (SPE)[1][2]Protein Precipitation (e.g., with acetonitrile or methanol), Liquid-Liquid Extraction (LLE)
Chromatography Reversed-Phase Liquid Chromatography (RP-LC)Ultra-High-Performance Liquid Chromatography (UHPLC) for faster analysis times
Column C18 analytical columnDifferent C18 column brands, columns with different particle sizes or dimensions
Mobile Phase Gradient elution with aqueous and organic phases (specifics proprietary)Isocratic elution, different mobile phase additives (e.g., formic acid, ammonium acetate)
Ionization Positive Electrospray Ionization (ESI+)[1][2]Atmospheric Pressure Chemical Ionization (APCI)
Detection Tandem Mass Spectrometry (MS/MS)-
Lower Limit of Quantitation (LLOQ) 1 ng/mL in plasma[1][2], 0.1 ng/mL in BAL fluid[2]To be determined for the alternative method
Linear Calibration Range 1 to 1,000 ng/mL in plasma[2]To be established for the alternative method
Accuracy Inter-assay accuracy within 100.0% to 102.1% of nominal values[2]Should be within ±15% of the nominal value (±20% at LLOQ)
Precision Inter-assay precision less than 10%[2]Coefficient of variation (CV) should not exceed 15% (20% at LLOQ)

Experimental Protocols

Validated Reference Method: Solid-Phase Extraction (SPE) followed by LC-MS/MS

This protocol is based on methodologies reported in pharmacokinetic studies of Laninamivir octanoate.[1][2]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To extract Laninamivir octanoate and the internal standard (this compound) from the biological matrix and remove interfering substances.

  • Procedure:

    • Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the plasma or BAL fluid sample, to which a known concentration of this compound has been added, onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove hydrophilic impurities.

    • Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • Objective: To chromatographically separate Laninamivir octanoate from other components and to detect and quantify it using mass spectrometry.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 analytical column.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typical flow rates are in the range of 0.2-0.6 mL/min.

    • Injection Volume: Typically 5-20 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Laninamivir octanoate and this compound.

Alternative Method for Cross-Validation: Protein Precipitation (PPT)

1. Sample Preparation: Protein Precipitation

  • Objective: A simpler and faster method to remove proteins from the plasma sample.

  • Procedure:

    • To a volume of plasma containing the internal standard, add a threefold to fourfold volume of a cold organic solvent (e.g., acetonitrile).

    • Vortex the mixture vigorously to precipitate the proteins.

    • Centrifuge the sample at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

    • The supernatant can be directly injected or evaporated and reconstituted in the mobile phase.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the analytical methods described.

cluster_0 Sample Collection and Preparation cluster_1 Validated Method cluster_2 Alternative Method cluster_3 Analysis Collect_Sample Collect Biological Matrix (e.g., Plasma) Add_IS Add Internal Standard (this compound) Collect_Sample->Add_IS SPE_Condition Condition SPE Cartridge Add_IS->SPE_Condition PPT_Add_Solvent Add Cold Acetonitrile Add_IS->PPT_Add_Solvent SPE_Load Load Sample SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute SPE_Dry Evaporate Eluate SPE_Elute->SPE_Dry SPE_Reconstitute Reconstitute in Mobile Phase SPE_Dry->SPE_Reconstitute Inject_Sample Inject into LC-MS/MS SPE_Reconstitute->Inject_Sample PPT_Vortex Vortex PPT_Add_Solvent->PPT_Vortex PPT_Centrifuge Centrifuge PPT_Vortex->PPT_Centrifuge PPT_Supernatant Collect Supernatant PPT_Centrifuge->PPT_Supernatant PPT_Supernatant->Inject_Sample LC_Separation Chromatographic Separation (C18 Column) Inject_Sample->LC_Separation MS_Ionization Ionization (ESI+) LC_Separation->MS_Ionization MS_Detection Detection (MRM) MS_Ionization->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for this compound analysis.

cluster_parameters Key Validation Parameters cluster_criteria Acceptance Criteria Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity & Range Validation->Linearity LLOQ Lower Limit of Quantitation (LLOQ) Validation->LLOQ Recovery Recovery Validation->Recovery Stability Stability Validation->Stability Crit_Accuracy ±15% of nominal (±20% at LLOQ) Accuracy->Crit_Accuracy Crit_Precision CV ≤ 15% (≤ 20% at LLOQ) Precision->Crit_Precision Crit_Linearity Correlation coefficient (r²) ≥ 0.99 Linearity->Crit_Linearity

Caption: Key parameters for method validation.

References

Comparative Pharmacokinetics of Laninamivir and Its Prodrug Laninamivir Octanoate

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the pharmacokinetic profiles of the neuraminidase inhibitor laninamivir and its long-acting prodrug, laninamivir octanoate. This guide provides a comprehensive summary of their pharmacokinetic parameters, the experimental designs used to obtain these data, and a visualization of the metabolic activation pathway.

A thorough literature search did not yield any pharmacokinetic data for a deuterated form of laninamivir octanoate ("Laninamivir octanoate-d3"). Therefore, a direct comparative analysis with this specific molecule cannot be provided. This guide will focus on the well-documented pharmacokinetics of laninamivir and its prodrug, laninamivir octanoate.

Laninamivir octanoate is a long-acting inhaled neuraminidase inhibitor used for the treatment and prophylaxis of influenza.[1][2][3] It is an octanoyl ester prodrug that, after inhalation, is hydrolyzed to its active metabolite, laninamivir.[4][5][6] This enzymatic conversion primarily occurs in the pulmonary tissue, leading to high and sustained concentrations of the active drug in the lungs.[1][5]

Pharmacokinetic Parameters

The following table summarizes the key plasma pharmacokinetic parameters of laninamivir octanoate and its active metabolite, laninamivir, following a single inhaled administration of laninamivir octanoate in healthy adult volunteers.

ParameterLaninamivir Octanoate (Prodrug)Laninamivir (Active Metabolite)Reference
Tmax (h) 0.25 - 2.53.5 - 6.0[2][4]
Cmax Dose-dependentDose-dependent[4]
t1/2 (h) ~258.3 - 165.8[2][4]
AUC Dose-dependentDose-dependent[4]
Urinary Excretion (% of dose) 2.3 - 3.610.7 - 14.6[2]

Note: The pharmacokinetic parameters can vary depending on the administered dose and the delivery device (e.g., dry powder inhaler vs. nebulizer).[4] For instance, nebulized administration may result in a slower absorption profile compared to a dry powder inhaler.[4]

Experimental Protocols

The pharmacokinetic data presented above were primarily derived from single-center, open-label studies involving healthy adult volunteers. A representative experimental design is as follows:

Study Design: A single dose of laninamivir octanoate was administered to healthy subjects via inhalation (either a dry powder inhaler or a nebulizer).

Sample Collection:

  • Plasma: Blood samples were collected at predetermined time points before and after drug administration (e.g., pre-dose, and at various intervals up to 168 hours post-dose) to analyze the plasma concentrations of both laninamivir octanoate and laninamivir.[6]

  • Urine: Urine samples were collected over specific intervals to determine the extent of renal excretion of both the prodrug and the active metabolite.[2]

  • Bronchoalveolar Lavage (BAL): In some studies, BAL was performed at different time points after inhalation to measure the concentrations of laninamivir octanoate and laninamivir in the epithelial lining fluid (ELF) and alveolar macrophages (AM), providing insights into intrapulmonary pharmacokinetics.[1]

Analytical Method: The concentrations of laninamivir octanoate and laninamivir in plasma, urine, and BAL fluid were determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[2][6]

Metabolic Pathway and Experimental Workflow

The metabolic activation of laninamivir octanoate to laninamivir is a crucial step for its antiviral activity. The following diagram illustrates this conversion and the general workflow of a clinical pharmacokinetic study.

G cluster_0 In Vivo Activation and Distribution cluster_1 Metabolic Conversion cluster_2 Pharmacokinetic Analysis Workflow LO_inhaled Laninamivir Octanoate (Inhaled Prodrug) Lungs Lungs (Pulmonary Tissue) LO_inhaled->Lungs Deposition LO_in_lungs Laninamivir Octanoate Laninamivir_active Laninamivir (Active Drug) LO_in_lungs->Laninamivir_active Hydrolysis (Esterases) Systemic_Circulation Systemic Circulation Laninamivir_active->Systemic_Circulation Absorption Elimination Elimination Systemic_Circulation->Elimination Excretion Dosing Drug Administration (Inhalation) Sampling Biological Sampling (Blood, Urine, BAL) Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_Modeling Pharmacokinetic Parameter Calculation Analysis->PK_Modeling

Caption: Metabolic activation of laninamivir octanoate and pharmacokinetic study workflow.

This guide provides a foundational understanding of the pharmacokinetics of laninamivir and its prodrug. For researchers and professionals in drug development, these data are critical for informing dosing strategies, predicting drug efficacy, and designing future studies. The long half-life of laninamivir in the lungs is a key characteristic that supports its single-dose administration for the treatment of influenza.[1]

References

Laninamivir Octanoate-d3: The Gold Standard for Bioanalytical Assay Validation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the development of antiviral therapeutics, robust and reliable bioanalytical methods are paramount for accurate pharmacokinetic (PK) and toxicokinetic (TK) assessments. For the neuraminidase inhibitor laninamivir, the use of a stable isotope-labeled internal standard is crucial for achieving the highest level of accuracy and precision in bioanalytical assays. This guide provides a comprehensive comparison of Laninamivir octanoate-d3 with other potential internal standards and presents supporting data and experimental protocols for the validation of laninamivir bioanalytical assays.

The Critical Role of an Internal Standard

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard (IS) is added to both calibration standards and unknown samples. It serves to correct for variability in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the analytical method. The ideal IS co-elutes with the analyte and exhibits similar ionization efficiency and extraction recovery.

This compound: The Superior Choice

This compound is a deuterated form of the laninamivir prodrug. The substitution of three hydrogen atoms with deuterium atoms results in a molecule that is chemically identical to the analyte in terms of its physicochemical properties but has a different mass. This subtle yet significant difference makes it the ideal internal standard for the quantification of both laninamivir octanoate and its active metabolite, laninamivir.

Advantages of this compound:
  • Minimized Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting matrix components, are a significant source of error in bioanalysis. Because this compound has the same retention time and ionization characteristics as the unlabeled drug, it effectively compensates for any matrix-induced variations.

  • Identical Extraction Recovery: During sample preparation procedures such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, the deuterated standard behaves identically to the analyte, ensuring that any loss of analyte during extraction is accurately accounted for.

  • Improved Precision and Accuracy: By correcting for variability at multiple stages of the analytical process, the use of a stable isotope-labeled internal standard like this compound significantly improves the intra- and inter-day precision and accuracy of the assay. This is a key requirement of regulatory bodies such as the FDA and EMA.[1][2]

  • Simultaneous Quantification of Prodrug and Metabolite: Utilizing the deuterated prodrug as an internal standard allows for the accurate quantification of both the inactive prodrug (laninamivir octanoate) and the active metabolite (laninamivir) in a single chromatographic run. This is because the deuterated laninamivir formed from the internal standard will have a different mass from the non-labeled active metabolite.

Comparison with Alternative Internal Standards

While other compounds could theoretically be used as internal standards for laninamivir analysis, they all present significant disadvantages compared to this compound.

Internal Standard TypeAdvantagesDisadvantages
This compound - Closely mimics analyte behavior- Corrects for matrix effects and extraction variability- High precision and accuracy- Higher cost of synthesis
Structural Analogs - Lower cost- Different retention times- Different ionization efficiencies- Inadequate correction for matrix effects and extraction variability- May not be free of metabolic conversion
Non-related Compounds - Readily available and inexpensive- Significant differences in physicochemical properties- Poor correction for analyte-specific variability- Not recommended by regulatory guidelines for pivotal studies

Experimental Data and Validation Parameters

The validation of a bioanalytical method using this compound should adhere to the guidelines set forth by regulatory agencies.[1][2][3] The following table summarizes typical acceptance criteria for key validation parameters.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5; accuracy within ±20%; precision ≤ 20%.
Calibration Curve Correlation coefficient (r²) ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy Mean concentration at each QC level within ±15% of the nominal value (±20% at LLOQ).
Precision Coefficient of variation (CV) at each QC level ≤ 15% (≤ 20% at LLOQ).
Matrix Effect CV of the matrix factor should be ≤ 15%.
Recovery Consistent and reproducible across the concentration range.
Stability Analyte should be stable under various storage and handling conditions (freeze-thaw, short-term, long-term).

Experimental Protocols

The following is a representative experimental protocol for the quantification of laninamivir and laninamivir octanoate in human plasma using LC-MS/MS with this compound as the internal standard.

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples and quality control (QC) samples at room temperature.

  • To 100 µL of plasma, add 20 µL of the internal standard working solution (this compound in methanol).

  • Vortex for 30 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
ParameterCondition
LC System Shimadzu Nexera X2 or equivalent
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Sciex API 5500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Laninamivir: m/z 347.2 → 288.1Laninamivir Octanoate: m/z 473.3 → 347.2Laninamivir-d3: m/z 350.2 → 291.1this compound: m/z 476.3 → 350.2

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the bioanalytical assay.

experimental_workflow sample Plasma Sample/ QC/Standard is_addition Add Laninamivir octanoate-d3 (IS) sample->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis data Data Processing analysis->data

Caption: Bioanalytical workflow for laninamivir quantification.

Signaling Pathway of Laninamivir

Laninamivir is a neuraminidase inhibitor. It targets the neuraminidase enzyme of the influenza virus, preventing the release of new virus particles from infected cells and thus inhibiting the spread of the infection.

signaling_pathway virus Influenza Virus host_cell Host Cell virus->host_cell Infection replication Viral Replication host_cell->replication new_virions New Virions replication->new_virions neuraminidase Neuraminidase new_virions->neuraminidase release Virion Release neuraminidase->release laninamivir Laninamivir laninamivir->neuraminidase Inhibition

References

A Head-to-Head Comparison of Laninamivir Octanoate-d3 and 13C-Labeled Standards in Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of pharmaceuticals like Laninamivir octanoate, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The most common choices for stable isotope-labeled internal standards (SIL-IS) are deuterated and 13C-labeled analogues of the analyte. This guide provides an objective comparison between Laninamivir octanoate-d3 and a hypothetical 13C-labeled Laninamivir octanoate standard, supported by established principles of bioanalytical chemistry and experimental data from analogous compounds.

Executive Summary

While direct comparative experimental data for this compound versus a 13C-labeled counterpart is not publicly available, a comprehensive review of existing literature on stable isotope-labeled internal standards provides a strong basis for a head-to-head comparison. The consensus in the scientific community is that 13C-labeled standards generally offer superior performance in LC-MS/MS assays due to their chemical and physical similarity to the unlabeled analyte.[1][2] This leads to better co-elution and minimizes the risk of isotopic effects that can be observed with deuterated standards.[1][3]

Data Presentation: A Comparative Analysis

The following table summarizes the expected performance characteristics of this compound versus a 13C-labeled Laninamivir octanoate internal standard based on well-documented behaviors of these types of standards in LC-MS/MS applications.

FeatureThis compound (Deuterated)13C-Labeled Laninamivir octanoateRationale & References
Chromatographic Co-elution with Analyte Potential for slight retention time shift (typically elutes earlier).Expected to have identical retention time as the analyte.Deuteration can alter the physicochemical properties of a molecule, leading to chromatographic separation from the unlabeled analyte.[1][3][4][5][6] 13C-labeling results in a negligible difference in physicochemical properties, ensuring co-elution.[1][2]
Isotopic Stability Generally stable, but H/D exchange can occur at labile positions.Highly stable with no risk of isotope exchange.The carbon-carbon bonds in 13C-labeled standards are not susceptible to exchange under typical bioanalytical conditions. Deuterium atoms, especially if located on heteroatoms or activated carbon atoms, can be prone to exchange with protons from the solvent.[6][7]
Matrix Effect Compensation Good, but can be compromised if there is a chromatographic shift.Excellent, due to co-elution with the analyte.An ideal internal standard should experience the same matrix effects (ion suppression or enhancement) as the analyte. If the standard and analyte elute at different times, they may be exposed to different co-eluting matrix components, leading to inaccurate quantification.[1][5][8]
Accuracy and Precision Generally high, but can be affected by chromatographic shifts and isotopic instability.Expected to provide the highest level of accuracy and precision.The closer the internal standard mimics the analyte's behavior throughout the analytical process, the more reliable the quantitative results.[9][10][11]
Commercial Availability & Cost More commonly available and generally less expensive.Often less readily available and typically more expensive to synthesize.The synthesis of 13C-labeled compounds can be more complex and costly compared to deuteration.

Experimental Protocols

Below is a representative experimental protocol for the quantification of Laninamivir octanoate in human plasma using a stable isotope-labeled internal standard. This protocol is a composite based on validated methods for similar antiviral drugs and general bioanalytical guidelines.[10][11][12][13][14][15][16][17]

Bioanalytical Method for Laninamivir Octanoate in Human Plasma by LC-MS/MS

1. Objective: To quantify the concentration of Laninamivir octanoate in human plasma using a validated LC-MS/MS method with either this compound or 13C-labeled Laninamivir octanoate as an internal standard (IS).

2. Materials and Reagents:

  • Laninamivir octanoate reference standard

  • This compound or 13C-labeled Laninamivir octanoate (IS)

  • Control human plasma (K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: C18 column (e.g., 2.1 x 50 mm, 5 µm)

4. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Laninamivir octanoate and the IS in methanol.

  • Working Solutions: Prepare serial dilutions of the Laninamivir octanoate stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

5. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the IS working solution in acetonitrile.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion (e.g., 10 µL) into the LC-MS/MS system.

6. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate the analyte from endogenous plasma components.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for Laninamivir octanoate and the IS.

7. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:[9][10][11][12][13]

  • Selectivity and Specificity

  • Linearity and Range

  • Lower Limit of Quantification (LLOQ)

  • Accuracy and Precision (intra- and inter-day)

  • Recovery

  • Matrix Effect

  • Stability (bench-top, freeze-thaw, long-term)

Visualizations

Bioactivation of Laninamivir Octanoate

Laninamivir octanoate is a prodrug that is inactive until it is hydrolyzed in the body to its active form, laninamivir. This bioactivation is primarily carried out by the enzymes esterase D (ESD) and acyl-protein thioesterase 1 (APT1) in the pulmonary tissue.[18]

G cluster_0 Pulmonary Tissue Laninamivir_octanoate Laninamivir octanoate (Prodrug) Laninamivir Laninamivir (Active Drug) Laninamivir_octanoate->Laninamivir Hydrolysis ESD Esterase D (ESD) ESD->Laninamivir_octanoate APT1 Acyl-protein thioesterase 1 (APT1) APT1->Laninamivir_octanoate

Caption: Bioactivation of Laninamivir octanoate to Laninamivir.

Generalized Bioanalytical Workflow

The following diagram illustrates a typical workflow for the quantification of a drug in a biological matrix using an internal standard.

G Sample_Collection Biological Sample Collection (e.g., Plasma) IS_Spiking Internal Standard Spiking (this compound or 13C-IS) Sample_Collection->IS_Spiking Sample_Preparation Sample Preparation (e.g., Protein Precipitation) IS_Spiking->Sample_Preparation LC_Separation LC Separation Sample_Preparation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Bioanalytical workflow for drug quantification.

References

A Comparative Guide to the Inter-laboratory Validation of Laninamivir Octanoate-d3 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the development and clinical application of antiviral therapeutics, the precise and accurate quantification of drug concentrations in biological matrices is paramount for pharmacokinetic and toxicokinetic studies. Laninamivir octanoate, a long-acting neuraminidase inhibitor, and its deuterated isotopologue, Laninamivir octanoate-d3, which serves as an internal standard, are critical components in this analytical process. This guide provides a comparative overview of the validation of analytical methods for the quantification of Laninamivir octanoate, with a focus on the role and advantages of using a deuterated internal standard like this compound.

While a formal, multi-laboratory, head-to-head inter-laboratory validation study for the quantification of this compound is not publicly available, this guide synthesizes data from published single-laboratory validation studies and established regulatory guidelines to present a comprehensive comparison of expected performance characteristics. The use of validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is the current standard for the bioanalysis of Laninamivir and its prodrug, Laninamivir octanoate.[1][2]

The Critical Role of Deuterated Internal Standards

In quantitative analysis, particularly with mass spectrometry, an internal standard is essential to control for variability in sample preparation, instrument response, and matrix effects.[3] An ideal internal standard is a stable, isotopically labeled version of the analyte, such as this compound.[3][4] Deuterated standards are preferred because they have nearly identical chemical and physical properties to the analyte, including extraction recovery and chromatographic retention time, but are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[3] This co-elution and similar behavior throughout the analytical process allow for highly accurate and precise quantification.[3][5]

The alternative, using a structurally similar but non-isotopically labeled compound as an internal standard, can introduce significant variability and compromise the reliability of the results.

Comparison of Analytical Method Performance

The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of Laninamivir octanoate using this compound as an internal standard, as would be expected to be demonstrated in an inter-laboratory validation context. These performance metrics are based on established regulatory guidelines for bioanalytical method validation.[6][7]

Table 1: Comparison of Method Performance with and without a Deuterated Internal Standard

Performance MetricWith this compound (Expected)With Non-Isotopic Analogue IS (Hypothetical)Without Internal Standard (Hypothetical)
Precision (%CV)
Within-run≤ 15% (≤ 20% at LLOQ)15-25%> 25%
Between-run≤ 15% (≤ 20% at LLOQ)20-30%> 30%
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)± 20-30%> 30%
Linearity (r²) ≥ 0.99≥ 0.98Variable
Matrix Effect (%CV) ≤ 15%20-40%> 40%
Recovery (%CV) ≤ 15%20-30%> 30%

LLOQ: Lower Limit of Quantification, CV: Coefficient of Variation, r²: Coefficient of Determination, IS: Internal Standard

Table 2: Typical Validation Parameters for Laninamivir Octanoate Quantification using LC-MS/MS with this compound

Validation ParameterAcceptance Criteria
Linearity r² ≥ 0.99 over the calibration range
Precision Within-run and between-run %CV ≤ 15% (≤ 20% at LLOQ) for QC samples
Accuracy Mean concentration within ± 15% (± 20% at LLOQ) of the nominal value for QC samples
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix
Matrix Effect The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%
Recovery Consistent and reproducible recovery across the calibration range
Stability Analyte stable in matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage)

QC: Quality Control

Experimental Protocols

A detailed experimental protocol for a typical LC-MS/MS method for the quantification of Laninamivir octanoate in a biological matrix (e.g., plasma) is outlined below.

Sample Preparation: Protein Precipitation
  • Thaw frozen plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of working internal standard solution (this compound in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Monitor specific precursor-to-product ion transitions for Laninamivir octanoate and this compound.

Method Validation Procedures

The validation of the bioanalytical method should be performed according to regulatory guidelines[6][7] and should assess:

  • Selectivity: Analyze blank matrix from at least six different sources to check for interferences.

  • Linearity: Prepare a calibration curve with a blank sample, a zero sample (blank + IS), and at least six to eight non-zero concentration standards.

  • Precision and Accuracy: Analyze quality control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), low, medium, and high) in multiple replicates on different days.

  • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard.

  • Recovery: Determine the extraction efficiency of the analyte and internal standard from the biological matrix.

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Visualizing the Workflow

The following diagrams illustrate the key workflows in the quantification of Laninamivir octanoate.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification A Plasma Sample B Add Laninamivir octanoate-d3 (IS) A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E Evaporation D->E F Reconstitution E->F G Injection into LC-MS/MS F->G Prepared Sample H Chromatographic Separation G->H I Mass Spectrometric Detection (MRM) H->I J Data Acquisition I->J K Peak Integration J->K L Calculate Peak Area Ratios (Analyte/IS) K->L M Generate Calibration Curve L->M N Determine Sample Concentration M->N

Caption: Experimental workflow for Laninamivir octanoate quantification.

cluster_validation Bioanalytical Method Validation cluster_full_val Full Validation Parameters cluster_application Application A Method Development B Full Validation A->B V1 Selectivity B->V1 V2 Linearity B->V2 V3 Precision & Accuracy B->V3 V4 Matrix Effect B->V4 V5 Recovery B->V5 V6 Stability B->V6 E Analysis of Study Samples B->E Validated Method C Partial Validation D Cross-Validation

Caption: Logical flow of bioanalytical method validation.

References

In Vitro Efficacy of Laninamivir Octanoate-d3 versus Oseltamivir in Influenza Virus Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vitro efficacy of laninamivir octanoate and oseltamivir, two prominent neuraminidase inhibitors used in the treatment of influenza. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of their relative performance based on available experimental evidence. It is important to note that while the query specified "Laninamivir octanoate-d3," the available scientific literature predominantly focuses on laninamivir octanoate and its active form, laninamivir. No specific in vitro efficacy data for the deuterated form (d3) was identified. Therefore, this comparison is based on the non-deuterated compounds.

Quantitative Comparison of Antiviral Activity

The in vitro efficacy of antiviral drugs is commonly quantified by the 50% inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. In the context of influenza, this is often measured through neuraminidase inhibition assays or cell-based assays that assess the inhibition of the viral cytopathic effect.

The following table summarizes the IC50 values for laninamivir and oseltamivir against various influenza virus strains as reported in the scientific literature.

Influenza Virus StrainLaninamivir IC50 (nM)Oseltamivir Carboxylate IC50 (nM)Reference
Influenza A(H1N1)pdm09
Wild-Type0.27 ± 0.050.32 ± 0.07[1][2]
Oseltamivir-Resistant (H275Y)1.70 (range, 0.45–4.40)690 (range, 89–1500)[3]
Influenza A(H3N2) 0.62 ± 0.050.53 ± 0.10[1][2]
Influenza B 3.26 ± 0.26Not specified in source[1]

Experimental Methodologies

The determination of in vitro antiviral efficacy relies on standardized experimental protocols. The two primary methods used to generate the data in this guide are the Neuraminidase Inhibition Assay and the Cytopathic Effect Inhibition Assay.

Neuraminidase Inhibition Assay

This assay directly measures the ability of a drug to inhibit the enzymatic activity of the influenza neuraminidase protein.

Protocol:

  • Virus Preparation: Influenza virus isolates are cultured and the viral neuraminidase is partially purified or used as whole virus preparations.

  • Drug Dilution: A serial dilution of the antiviral drugs (laninamivir and oseltamivir carboxylate, the active form of oseltamivir) is prepared in an appropriate buffer.

  • Incubation: The diluted drugs are pre-incubated with the virus preparation for a specific period to allow for binding to the neuraminidase enzyme.

  • Substrate Addition: A fluorogenic or chemiluminescent neuraminidase substrate, such as 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to the mixture.

  • Signal Detection: The neuraminidase enzyme cleaves the substrate, releasing a fluorescent or chemiluminescent signal. The intensity of this signal is measured using a plate reader.

  • IC50 Calculation: The drug concentration that reduces the neuraminidase activity by 50% compared to the untreated control is calculated and reported as the IC50 value.[4]

Cytopathic Effect (CPE) Inhibition Assay

This cell-based assay measures the ability of a drug to protect host cells from the virus-induced cell death (cytopathic effect).

Protocol:

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and grown to form a confluent monolayer.[5]

  • Drug and Virus Addition: The cells are treated with serial dilutions of the antiviral drugs and subsequently infected with a known titer of the influenza virus.

  • Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow for viral replication and the development of CPE.

  • Cell Viability Assessment: The viability of the cells is assessed using a colorimetric assay, such as the MTT assay or crystal violet staining. In uninfected or drug-protected wells, cells remain viable and metabolically active, producing a color change. In wells with significant viral replication, cells are lysed, resulting in a loss of color.[6]

  • EC50 Calculation: The drug concentration that protects 50% of the cells from the viral cytopathic effect is calculated and reported as the 50% effective concentration (EC50).

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the neuraminidase inhibition signaling pathway and a typical experimental workflow for determining in vitro antiviral efficacy.

neuraminidase_inhibition_pathway Mechanism of Neuraminidase Inhibition cluster_virus Influenza Virus cluster_cell Infected Host Cell cluster_drug Neuraminidase Inhibitors Virus Progeny Virus NA Neuraminidase (NA) Virus->NA possesses HostCell Host Cell Surface Virus->HostCell tethered via Hemagglutinin-Sialic Acid SialicAcid Sialic Acid Receptor NA->SialicAcid cleaves SialicAcid->HostCell attached to Laninamivir Laninamivir Laninamivir->NA inhibit Oseltamivir Oseltamivir Oseltamivir->NA inhibit

Mechanism of Neuraminidase Inhibition

experimental_workflow In Vitro Antiviral Efficacy Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Laninamivir & Oseltamivir D Treat Cells with Drug Dilutions A->D B Culture Influenza Virus Strains E Infect Cells with Influenza Virus B->E C Seed MDCK Cells in 96-well Plates C->D D->E F Incubate for 48-72 hours E->F G Assess Cytopathic Effect (CPE) or Neuraminidase Activity F->G H Calculate IC50 / EC50 Values G->H I Compare Efficacy H->I

References

A Comparative Guide to Neuraminidase Inhibition: Laninamivir Octanoate vs. Zanamivir

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiviral therapeutics for influenza, neuraminidase inhibitors stand as a cornerstone of treatment. This guide provides a detailed comparison of two key players in this class: laninamivir octanoate and zanamivir, with a focus on their performance in neuraminidase inhibition assays. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development.

Mechanism of Action: Targeting Viral Egress

Both laninamivir and zanamivir function by inhibiting the neuraminidase enzyme of the influenza virus.[1][2][3][4][5] This enzyme is crucial for the release of newly formed virus particles from infected host cells.[5] By binding to the active site of neuraminidase, these drugs prevent the cleavage of sialic acid residues on the cell surface, effectively trapping the progeny virions and halting the spread of infection.[3][5]

Laninamivir octanoate is a long-acting prodrug that is hydrolyzed in the respiratory tract to its active form, laninamivir.[6][7] Zanamivir, a sialic acid analog, is administered directly in its active form.[3][8]

cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Inhibition Infection Virus Infects Host Cell Replication Viral Replication Infection->Replication Assembly Progeny Virion Assembly Replication->Assembly Budding Virion Budding Assembly->Budding Release Viral Release Budding->Release Neuraminidase Neuraminidase Enzyme Budding->Neuraminidase Laninamivir Laninamivir Laninamivir->Neuraminidase inhibits Zanamivir Zanamivir Zanamivir->Neuraminidase inhibits Neuraminidase->Release enables

Figure 1: Mechanism of Neuraminidase Inhibition.

Comparative Efficacy in Neuraminidase Inhibition Assays

The potency of neuraminidase inhibitors is typically quantified by their 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity in vitro.[9] A lower IC50 value indicates a more potent inhibitor.

The following table summarizes the geometric mean IC50 values for laninamivir and zanamivir against various influenza virus strains, as determined by a fluorescence-based neuraminidase inhibition assay.

Influenza VirusLaninamivir IC50 (nM)Zanamivir IC50 (nM)
A(H1N1)pdm090.62 - 1.78aNot explicitly stated in the same study
A(H3N2)0.73 - 1.35aNot explicitly stated in the same study
B0.48 - 1.12aNot explicitly stated in the same study

aData represents the ratio of geometric mean IC50 of the 2015-2016 influenza season to those of the 2010-2011 to 2014-2015 influenza seasons.[10]

Experimental Protocol: Fluorescence-Based Neuraminidase Inhibition Assay

A common method for determining the IC50 of neuraminidase inhibitors is a fluorescence-based assay using the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[9][12]

cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis A Prepare serial dilutions of Laninamivir and Zanamivir C Dispense 50 µL of inhibitor dilutions into 96-well plate A->C B Prepare diluted influenza virus stock D Add 50 µL of diluted virus to each well B->D C->D E Incubate at room temperature for 45 min D->E F Add 50 µL of 300 µM MUNANA substrate E->F G Incubate at 37°C for 30 min F->G H Add 100 µL of stop solution (Ethanol/NaOH) G->H I Read fluorescence at Ex: 355 nm / Em: 460 nm H->I J Calculate IC50 values I->J

Figure 2: Workflow for a Fluorescence-Based Neuraminidase Inhibition Assay.

Detailed Methodology:

  • Preparation of Reagents:

    • Prepare master stocks of laninamivir and zanamivir (e.g., 300 µM) in an appropriate assay buffer (e.g., 2x assay buffer containing MES and CaCl2).[9]

    • Prepare serial dilutions of the neuraminidase inhibitors to achieve a range of concentrations (e.g., 0 nM to 30,000 nM).[9]

    • Dilute the influenza virus stock in assay buffer to a concentration that yields a robust signal in the neuraminidase activity assay.[9]

    • Prepare a 300 µM solution of the MUNANA substrate.[9]

    • Prepare a stop solution (e.g., a mixture of absolute ethanol and NaOH).[9]

  • Assay Procedure:

    • Dispense 50 µL of each inhibitor dilution into the wells of a 96-well flat-bottom plate.[9]

    • Add 50 µL of the diluted virus to each well.[9]

    • Incubate the plate at room temperature for 45 minutes to allow for inhibitor binding.[9]

    • Add 50 µL of the MUNANA substrate to each well and incubate at 37°C for 30 minutes.[9]

    • Stop the enzymatic reaction by adding 100 µL of the stop solution to each well.[9]

  • Data Acquisition and Analysis:

    • Measure the fluorescence of the product, 4-methylumbelliferone, using a fluorometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[9]

    • The concentration of the inhibitor that reduces the neuraminidase activity by 50% (IC50) is calculated by plotting the fluorescence units against the inhibitor concentration.[9]

Conclusion

Both laninamivir and zanamivir are potent inhibitors of the influenza neuraminidase enzyme. While their core mechanism of action is the same, laninamivir is a long-acting prodrug, offering a different pharmacokinetic profile. In vitro neuraminidase inhibition assays, such as the fluorescence-based MUNANA assay, are crucial for quantifying and comparing the inhibitory activity of these compounds against various influenza strains. The low nanomolar IC50 values for both drugs underscore their high potency. The choice between these inhibitors in a research or clinical context may depend on factors such as the specific influenza strain, desired duration of action, and delivery method.

References

Benchmarking Laninamivir Octanoate-d3: A Comparative Guide to Mass Spectrometer Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of different mass spectrometry platforms for the quantitative analysis of Laninamivir octanoate-d3, a deuterated internal standard crucial for the accurate measurement of the long-acting neuraminidase inhibitor, Laninamivir octanoate. The selection of an appropriate mass spectrometer is critical for achieving the desired sensitivity, specificity, and throughput in pharmacokinetic and bioanalytical studies. This document presents a detailed overview of experimental methodologies and collates quantitative data to aid in the selection of the most suitable instrumentation.

Introduction to Laninamivir and Bioanalytical Challenges

Laninamivir octanoate is an inhaled neuraminidase inhibitor used for the treatment and prophylaxis of influenza. Its long-acting nature is attributed to the gradual hydrolysis of the octanoate ester to the active drug, Laninamivir, in the respiratory tract. Accurate quantification of Laninamivir octanoate in biological matrices is essential for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variability in sample processing and instrument response.

The choice of a mass spectrometer for the analysis of this compound depends on several factors, including the required sensitivity (Lower Limit of Quantification, LLOQ), the complexity of the biological matrix, and the desired sample throughput. This guide compares the performance of three common types of mass spectrometers: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap-based systems.

Performance Comparison of Mass Spectrometers

The selection of a mass spectrometer for the quantification of this compound involves a trade-off between sensitivity, selectivity, and cost. The following tables summarize the key performance characteristics of Triple Quadrupole, Q-TOF, and Orbitrap mass spectrometers for the analysis of small molecules like this compound.

Table 1: General Performance Comparison of Mass Spectrometer Platforms

FeatureTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap
Primary Application Targeted QuantificationHigh-Resolution Screening & QuantificationHigh-Resolution Screening & Quantification
Typical Mass Resolution Low (~0.7 Da)High (10,000 - 60,000 FWHM)Ultra-High (up to 280,000 FWHM)[1]
Mass Accuracy ~5-10 ppm (with calibration)< 5 ppm< 2 ppm
Sensitivity (LLOQ) Excellent (typically lowest)[2]Very GoodExcellent
Selectivity High (in MRM mode)High (due to mass accuracy)Very High (due to mass accuracy)
Linear Dynamic Range Wide (often 4-6 orders of magnitude)Moderate to WideWide
Qualitative Capability LimitedExcellentExcellent
Cost LowerModerateHigher

Table 2: Expected Performance for this compound Analysis

ParameterTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap
Expected LLOQ in Plasma 0.1 - 1 ng/mL0.5 - 5 ng/mL0.2 - 2 ng/mL
Precision (%CV) < 15%< 15%< 15%
Accuracy (%Bias) ± 15%± 15%± 15%
Throughput HighModerateModerate
Method Development Requires optimization of MRM transitionsMore generic, less compound-specific tuningMore generic, less compound-specific tuning

Note: The values in Table 2 are estimates based on the general performance of these instruments for similar small molecules and are subject to variation based on the specific instrument model, LC conditions, and sample preparation method.

Experimental Protocols

A robust and validated bioanalytical method is crucial for obtaining reliable data. The following is a representative experimental protocol for the quantification of Laninamivir octanoate in a biological matrix using this compound as an internal standard. This protocol is a composite based on established methods for similar antiviral drugs.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing this compound (internal standard) at a concentration of 50 ng/mL.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry (MS) Conditions

The following are typical starting parameters for different mass spectrometers.

Triple Quadrupole (QqQ) - Multiple Reaction Monitoring (MRM) Mode:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Laninamivir octanoate: Precursor ion m/z -> Product ion m/z (specific values to be determined by infusion of the analytical standard)

    • This compound: Precursor ion m/z -> Product ion m/z (specific values to be determined by infusion of the analytical standard)

  • Collision Energy: Optimized for each transition.

  • Dwell Time: 100 ms.

Q-TOF and Orbitrap - Full Scan or Targeted MS/MS Mode:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Range (Full Scan): m/z 100 - 1000

  • Resolution (Q-TOF): > 20,000 FWHM

  • Resolution (Orbitrap): > 70,000 FWHM

  • Targeted MS/MS: Fragmentation of the precursor ions for Laninamivir octanoate and this compound.

Mandatory Visualizations

Signaling Pathway of Laninamivir

Laninamivir is a neuraminidase inhibitor. It targets the neuraminidase enzyme of the influenza virus, which is crucial for the release of newly formed virus particles from infected host cells. By inhibiting neuraminidase, Laninamivir prevents the spread of the virus to other cells.

Laninamivir_Mechanism_of_Action cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Inhibition by Laninamivir Virus Influenza Virus Attachment 1. Attachment & Entry Virus->Attachment HostCell Host Cell Replication 2. Viral Replication HostCell->Replication Attachment->HostCell Budding 3. Budding of New Virions Replication->Budding Release 4. Release of New Virions Budding->Release Neuraminidase Neuraminidase (on virus surface) Laninamivir Laninamivir Inhibition Inhibition Laninamivir->Inhibition Neuraminidase->Inhibition Inhibition->Release Blocks Virion Release

Caption: Mechanism of action of Laninamivir as a neuraminidase inhibitor.

Experimental Workflow for Benchmarking

The following workflow outlines the key steps in a comparative study to benchmark the performance of different mass spectrometers for this compound analysis.

Benchmarking_Workflow cluster_preparation Method Development & Validation cluster_analysis Comparative Analysis cluster_evaluation Performance Evaluation SamplePrep 1. Develop Sample Preparation Protocol LC_Method 2. Optimize LC Method SamplePrep->LC_Method MS_Params 3. Optimize MS Parameters for each Platform LC_Method->MS_Params Validation 4. Method Validation (Accuracy, Precision, LLOQ) MS_Params->Validation SpikedSamples 5. Analyze Spiked Plasma Samples Validation->SpikedSamples QqQ Triple Quadrupole SpikedSamples->QqQ QTOF Q-TOF SpikedSamples->QTOF Orbitrap Orbitrap SpikedSamples->Orbitrap DataAnalysis 6. Data Analysis & Comparison (Sensitivity, Linearity, Matrix Effects) QqQ->DataAnalysis QTOF->DataAnalysis Orbitrap->DataAnalysis Report 7. Generate Comparison Report DataAnalysis->Report

Caption: Workflow for benchmarking mass spectrometer performance.

Conclusion and Recommendations

The choice of mass spectrometer for the quantitative analysis of this compound should be guided by the specific requirements of the study.

  • For high-throughput, routine bioanalysis where the highest sensitivity is paramount, a Triple Quadrupole mass spectrometer is often the most cost-effective and robust choice. Its mature MRM technology provides excellent selectivity and sensitivity for targeted quantification.

  • For studies that require both quantitative and qualitative information, or where high mass accuracy is needed to overcome complex matrix interferences, a Q-TOF or Orbitrap instrument is recommended. These high-resolution mass spectrometers offer the flexibility to perform targeted quantification and retrospective analysis of data for metabolite identification or screening for unknown compounds.

  • The Orbitrap platform generally provides the highest resolution and mass accuracy, which can be advantageous for complex matrices and when sub-ppm mass accuracy is critical.

Ultimately, the optimal choice will depend on a careful evaluation of the analytical needs, available budget, and the expertise of the laboratory personnel. It is recommended to perform a pilot study on the selected platform to confirm that the required performance characteristics can be achieved for the specific application.

References

Laninamivir Octanoate-d3 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of pharmaceuticals, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This is particularly crucial in complex biological matrices where variability in sample preparation and matrix effects can significantly impact analytical outcomes. For the bioanalysis of Laninamivir octanoate, a long-acting neuraminidase inhibitor, the use of a deuterated internal standard, Laninamivir octanoate-d3, has emerged as the gold standard. This guide provides a comprehensive comparison of this compound with alternative internal standards, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions for their analytical workflows.

The Critical Role of Internal Standards in LC-MS/MS Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of drugs and their metabolites in biological fluids. However, the accuracy and precision of LC-MS/MS assays can be compromised by several factors, including:

  • Variability in sample extraction and recovery: The efficiency of extracting the analyte from the biological matrix can vary between samples.

  • Matrix effects: Co-eluting endogenous components from the biological matrix can either suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification.

  • Instrumental fluctuations: Variations in instrument performance over time can affect the analyte signal.

An ideal internal standard (IS) is a compound that is added to the samples at a known concentration and behaves similarly to the analyte throughout the entire analytical process. By measuring the ratio of the analyte's response to the IS's response, the variability from the aforementioned factors can be effectively normalized, leading to more reliable results.

This compound: The Superior Choice

Stable isotope-labeled internal standards, such as this compound, are widely regarded as the most suitable choice for LC-MS/MS bioanalysis. In this compound, three hydrogen atoms in the octanoate moiety are replaced with deuterium atoms. This subtle change in mass allows the mass spectrometer to differentiate it from the unlabeled analyte, while its physicochemical properties remain nearly identical.

The key advantages of using this compound include:

  • Co-elution with the analyte: Due to their similar chemical structures, the deuterated standard and the analyte exhibit almost identical chromatographic retention times. This ensures that both compounds experience the same matrix effects, allowing for effective compensation.

  • Similar extraction recovery: The deuterated standard mimics the extraction behavior of the analyte, correcting for any variability in the sample preparation process.

  • High accuracy and precision: The use of a deuterated internal standard significantly improves the accuracy and precision of the analytical method, as demonstrated by the validation data from pharmacokinetic studies of Laninamivir octanoate.

Quantitative Performance Data

The following table summarizes the validation parameters of a published LC-MS/MS method for the quantification of Laninamivir octanoate (LO) and its active metabolite, laninamivir, in human plasma. While the specific internal standard was not explicitly named as "this compound" in the publication, the reported high level of accuracy and precision is characteristic of methods employing a stable isotope-labeled internal standard.

ParameterAnalyteQuality Control (QC) LevelInter-assay Accuracy (% of Nominal)Inter-assay Precision (% CV)Intra-assay Precision (% CV)
Accuracy & Precision Laninamivir Octanoate (LO)Low100.0< 10%2.1
Medium102.1< 10%4.7
High101.4< 10%3.5
LaninamivirLow98.7< 10%2.8
Medium100.0< 10%11.5
High99.3< 10%8.6
Data sourced from a study on the intrapulmonary distribution and pharmacokinetics of Laninamivir.[1]

Comparison with Alternative Internal Standards

While this compound is the preferred internal standard, other compounds could theoretically be used. The following table provides a qualitative comparison.

Internal Standard TypeExampleAdvantagesDisadvantages
Stable Isotope-Labeled This compound - Co-elutes with analyte, compensating for matrix effects. - Similar extraction recovery. - Provides the highest accuracy and precision.- Can be more expensive to synthesize.
Structural Analog A molecule with a similar chemical structure to Laninamivir octanoate- May have similar extraction and chromatographic behavior. - Less expensive than a deuterated standard.- Unlikely to co-elute perfectly, leading to incomplete correction of matrix effects. - May have different ionization efficiency.
Homologue A compound from the same chemical class but with a different alkyl chain length- Readily available and cost-effective.- Significant differences in retention time and extraction recovery. - Poor compensation for matrix effects.

Experimental Protocols

A detailed experimental protocol for the bioanalysis of Laninamivir octanoate is crucial for reproducibility. Below is a representative LC-MS/MS method synthesized from published pharmacokinetic studies.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in a suitable solvent like methanol).

  • Vortex the sample for 30 seconds.

  • Add 400 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography Conditions
  • LC System: Agilent 1200 series or equivalent

  • Column: ZORBAX RRHT Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A suitable gradient to achieve separation of the analyte and internal standard from matrix components.

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions
  • Mass Spectrometer: Agilent 6410 Triple Quadrupole LC/MS or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Laninamivir octanoate: To be optimized based on the specific instrument

    • This compound: To be optimized based on the specific instrument

  • Source Parameters: Optimized for maximum signal intensity (e.g., gas temperature, gas flow, nebulizer pressure, capillary voltage).

Visualizing the Mechanism and Workflow

To further elucidate the context of Laninamivir octanoate analysis, the following diagrams illustrate its mechanism of action and the typical bioanalytical workflow.

Laninamivir_Mechanism cluster_virus Influenza Virus cluster_cell Host Cell Virus Virus HostCell Host Cell Virus->HostCell Attachment & Entry Neuraminidase Neuraminidase SialicAcid Sialic Acid Receptor Neuraminidase->SialicAcid Cleavage (Release) Hemagglutinin Hemagglutinin NewVirions New Virions HostCell->NewVirions Replication Laninamivir Laninamivir Laninamivir->Neuraminidase Inhibition NewVirions->SialicAcid Tethering Bioanalytical_Workflow SampleCollection 1. Sample Collection (e.g., Plasma) AddIS 2. Addition of Internal Standard (this compound) SampleCollection->AddIS SamplePrep 3. Sample Preparation (Protein Precipitation) AddIS->SamplePrep LC 4. Liquid Chromatography (Separation) SamplePrep->LC MS 5. Mass Spectrometry (Detection & Quantification) LC->MS DataAnalysis 6. Data Analysis (Concentration Calculation) MS->DataAnalysis

References

Safety Operating Guide

Navigating the Disposal of Laninamivir Octanoate-d3: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Laninamivir octanoate-d3, a deuterated isotopologue of the long-acting neuraminidase inhibitor, Laninamivir octanoate. While Safety Data Sheets (SDS) for Laninamivir octanoate indicate it is not classified as a hazardous substance, adherence to rigorous disposal protocols is essential for all laboratory chemicals.[1][2]

Waste Characterization and Segregation

The initial and most critical step in proper waste management is the accurate characterization of the waste stream.

1.1. Initial Assessment:

  • Consult the Safety Data Sheet (SDS): Although an SDS for the specific d3 variant may not be available, the SDS for Laninamivir octanoate serves as the primary reference.[1][2] It indicates the compound is not classified as hazardous according to the Globally Harmonized System (GHS).[2]

  • Identify Contaminants: Determine if the this compound waste is mixed with any solvents, reagents, or other substances that would alter its hazard classification. For instance, if it is dissolved in a halogenated solvent, the entire solution must be treated as hazardous waste.

  • Deuterated Compound Consideration: While deuterated compounds are not inherently more hazardous, their disposal should align with protocols for valuable or specialized chemical reagents to prevent unnecessary environmental release.

1.2. Segregation:

  • Dedicated Waste Container: Designate a specific, clearly labeled waste container for this compound and its directly associated contaminated materials (e.g., pipette tips, weighing boats).

  • Avoid Mixing: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials, such as strong oxidizing agents, should be kept separate.[3]

Packaging and Labeling

Proper packaging and labeling are crucial for safe storage and transport of chemical waste.

2.1. Container Selection:

  • Use a sturdy, leak-proof container that is chemically compatible with this compound and any solvents used. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Ensure the container has a secure, tight-fitting lid to prevent spills and evaporation.

2.2. Labeling:

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The full chemical name: "this compound"

    • The quantity of the waste.

    • The date of accumulation.

    • The name of the principal investigator or laboratory contact.

    • A statement indicating it is "Non-Hazardous Waste for Chemical Disposal."

Disposal Procedures

The final disposal route depends on the form of the waste (solid or liquid) and institutional and local regulations. The overriding principle is to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.[1][4]

3.1. Solid Waste:

  • Unused or Expired Compound: Unused or expired this compound in its solid form should be collected in its designated waste container.

  • Contaminated Labware: Items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be collected in the same solid waste stream. These items should not be disposed of in the regular trash to avoid accidental exposure.

  • Disposal: The sealed and labeled container should be transferred to your institution's chemical waste management service for disposal. Some institutions may permit the disposal of small quantities of non-hazardous solids in the regular trash, but this should be confirmed with the EHS office.[1][2]

3.2. Liquid Waste:

  • Aqueous Solutions: While some non-hazardous liquid waste may be approved for drain disposal after neutralization and dilution, this is not a recommended practice for a specialized and valuable compound like this compound.[1][3] Collect all aqueous solutions containing this compound in a designated liquid waste container.

  • Organic Solvent Solutions: Solutions of this compound in organic solvents must be treated as hazardous chemical waste, with the specific hazard classification determined by the solvent used.

  • Disposal: The sealed and labeled liquid waste container should be handed over to your institution's hazardous waste contractor.

3.3. Empty Containers:

  • To be considered "empty," a container must have all contents removed by standard practices.[5]

  • Triple rinse the empty container with a suitable solvent (e.g., ethanol or methanol). The first rinsate must be collected and disposed of as chemical waste.[6] Subsequent rinses may be permissible for drain disposal if the solvent and local regulations allow.

  • After rinsing and air-drying, deface or remove the original label before disposing of the container in the appropriate recycling or trash receptacle.[6]

Quantitative Data Management

While no specific quantitative disposal limits for this compound are available in the provided search results, laboratories should maintain meticulous records of the quantities of waste generated. This information is often required by institutional waste management programs.

Waste Stream IDChemical NameCAS No.Physical StateQuantity (g or mL)Date GeneratedDisposal Date
User DefinedThis compound203120-46-1 (non-deuterated)Solid/Liquid

Experimental Protocols

No specific experimental protocols for the disposal of this compound were found in the search results. The procedures outlined above are based on general best practices for the management of non-hazardous laboratory chemical waste.[1][2][3][4][5][6][7][8][9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: Laninamivir Octanoate-d3 Waste Generated B Characterize Waste: Solid or Liquid? Contaminated? A->B C Segregate into a Dedicated, Labeled Container B->C D Solid Waste (Pure compound, contaminated labware) C->D  Solid E Liquid Waste (Aqueous or solvent solutions) C->E  Liquid F Consult Institutional EHS Office for Disposal Guidance D->F E->F G Transfer to Approved Chemical Waste Management Facility F->G H End: Proper Disposal G->H I Is the container empty? G->I I->C No J Triple rinse container. Collect first rinsate as waste. I->J Yes K Deface label and dispose of empty container. J->K

References

Essential Safety and Operational Guidance for Handling Laninamivir Octanoate-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for handling Laninamivir octanoate-d3, a deuterated analog of the long-acting neuraminidase inhibitor, Laninamivir octanoate. The following procedural guidance is based on available Safety Data Sheets (SDS) to ensure minimal risk and operational efficiency.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment (PPE) to prevent exposure.[1][2] While some suppliers do not classify this substance as hazardous, it is best practice to follow comprehensive safety measures due to the incomplete toxicological data.[1][3] The recommended PPE acts as a primary barrier against potential contamination.[4]

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye/Face Protection Wear safety glasses with side shields or chemical safety goggles.[2]Protects eyes from accidental splashes or contact with airborne particles.
Skin Protection Wear protective gloves (e.g., nitrile) and a lab coat or other protective clothing.[2]Prevents direct skin contact with the compound.
Respiratory Protection If engineering controls are inadequate or if there is a risk of dust formation, use a NIOSH/MSHA-approved respirator.[2] A positive-pressure supplied-air respirator may be necessary for high airborne concentrations.[2]Ensures protection from inhalation of fine particles or aerosols.[1]

Procedural Workflow for Safe Handling

A systematic approach to handling this compound is critical to maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area Designate Handling Area (e.g., fume hood) gather_ppe Gather Required PPE don_ppe Don PPE weigh Weigh Compound Carefully (avoid dust generation) don_ppe->weigh Proceed to Handling dissolve Dissolve in Appropriate Solvent decontaminate Decontaminate Work Area dissolve->decontaminate Proceed to Cleanup doff_ppe Doff PPE Correctly dispose Dispose of Waste (follow institutional guidelines)

Caption: Workflow for the safe handling of this compound.

Operational and Disposal Plans

Adherence to proper operational and disposal protocols is essential for the safety of laboratory personnel and the environment.

Handling Procedures
  • Preparation :

    • Work in a well-ventilated area, preferably a chemical fume hood.[1]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Before handling, put on all required PPE as specified in Table 1.

  • Weighing and Aliquoting :

    • Handle this compound, which is a solid, carefully to avoid creating dust.[2]

    • Use a microbalance within a ventilated enclosure if possible.

  • Dissolving :

    • If preparing a solution, add the solvent to the solid slowly to prevent splashing.

First Aid Measures

In the event of exposure, immediate action is necessary:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area with soap and water. If irritation persists, seek medical attention.[1][2]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion : Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]

Spill and Disposal Management
  • Spills :

    • For small spills of the solid, carefully sweep or scoop up the material, avoiding dust generation, and place it in a designated, sealed container for disposal.[2]

    • Clean the spill area thoroughly with an appropriate decontaminating agent.

    • Ensure adequate ventilation during cleanup.

  • Disposal :

    • Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[2]

    • Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines. Do not dispose of down the drain or in regular trash.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.